molecular formula C7H7F B1294773 4-Fluorotoluene CAS No. 352-32-9

4-Fluorotoluene

Cat. No.: B1294773
CAS No.: 352-32-9
M. Wt: 110.13 g/mol
InChI Key: WRWPPGUCZBJXKX-UHFFFAOYSA-N
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Description

4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-methylbenzene
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InChI

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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InChI Key

WRWPPGUCZBJXKX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)F
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Molecular Formula

C7H7F
Record name 4-FLUOROTOLUENE
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DSSTOX Substance ID

DTXSID7059852
Record name p-Fluorotoluene
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Molecular Weight

110.13 g/mol
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Physical Description

4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999)
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Boiling Point

241.9 °F at 760 mmHg (USCG, 1999)
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Flash Point

105 °F (USCG, 1999)
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Density

1.0007 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

39.81 mmHg (USCG, 1999)
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CAS No.

352-32-9, 2194-09-4
Record name 4-FLUOROTOLUENE
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Melting Point

-70.2 °F (USCG, 1999)
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorotoluene, a colorless liquid with a distinct aromatic odor, is a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique physicochemical properties, stemming from the presence of a fluorine atom on the toluene ring, make it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and a representative reaction, and an analysis of its spectral data.

Physical Properties

This compound is a flammable liquid that is largely insoluble in water but soluble in common organic solvents such as ether and alcohol.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇F[3][4]
Molecular Weight 110.13 g/mol [2][3][4][5]
Appearance Colorless to pale yellow liquid with an aromatic odor[3][6]
Density 1.00 g/mL at 25 °C[5][7]
Boiling Point 116 °C[2][4][5]
Melting Point -56 °C[2][5][8]
Flash Point 10 °C (closed cup)[2][5][7]
Vapor Pressure 39.81 mmHg at 25 °C[3][9]
Refractive Index (n20/D) 1.47[2][5][8]
Solubility in Water Insoluble/Slightly soluble (200 mg/L)[2][6]
Solubility in Organic Solvents Soluble in ether, alcohol[2]
CAS Number 352-32-9[2][3][5][6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, fluorine atom. This substitution pattern influences its reactivity in various organic transformations, most notably in electrophilic aromatic substitution reactions.

This compound is incompatible with strong oxidizing and reducing agents.[3][9][10] It may also react with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[3][9][10] Combustion of this compound can produce toxic fluoride fumes.[6][9][10]

Electrophilic Aromatic Substitution

The fluorine atom, despite its high electronegativity, directs incoming electrophiles to the ortho and para positions due to the lone pairs of electrons that can be donated to the aromatic ring, stabilizing the arenium ion intermediate. The methyl group is also an ortho-para director and an activating group. In this compound, the para position is blocked, thus electrophilic substitution is expected to occur at the positions ortho to the methyl group (and meta to the fluorine) and ortho to the fluorine atom (and meta to the methyl group).

A notable example is the nitration of this compound. Studies have shown that under certain conditions, nitration can lead to side-chain substitution on the methyl group in addition to ring substitution. For instance, nitration with 70% nitric acid over solid acid catalysts has been reported to yield 4-fluoro-α-nitrotoluene as a major product.[4][5][8]

Experimental Protocols

Synthesis of this compound via a Modified Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines.[2] A detailed protocol for the preparation of this compound from p-toluidine is as follows:

Materials:

  • Anhydrous hydrogen fluoride

  • p-Toluidine

  • Sodium nitrite

  • Sodium carbonate (for neutralization)

Procedure:

  • Cool anhydrous hydrogen fluoride to 0-5°C in a suitable reactor.

  • Slowly add p-toluidine to the cooled anhydrous hydrogen fluoride, ensuring the temperature does not exceed 20°C.

  • Once the p-toluidine has completely dissolved, add sodium nitrite while maintaining the temperature at 0-5°C. Stir the mixture for 1 hour.

  • Initiate the pyrolysis of the resulting diazonium salt. This is a critical step and should be performed with precise temperature control in stages to minimize side reactions. A suggested heating profile is:

    • Heat to 20°C and hold for 4 hours.

    • Heat to 30°C and hold for 3 hours.

    • Heat to 40°C and hold for 4 hours.

    • Heat to 50°C and hold for 2 hours.

  • After the pyrolysis is complete, maintain the temperature for an additional 2-3 hours.

  • Cool the reaction mixture and separate the organic phase.

  • Neutralize the organic phase with a solution of sodium carbonate until the pH is between 7 and 8.

  • Distill the neutralized organic phase to obtain pure this compound. This method has been reported to yield a product with a purity of up to 99% and a yield of up to 97%.[11]

Safety Note: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration of this compound (General Procedure)

The following is a general procedure for the nitration of an aromatic compound and can be adapted for this compound.

Materials:

  • This compound

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

  • Cool the nitrating mixture to 0-5°C.

  • Slowly add this compound to the cold nitrating mixture with vigorous stirring. The temperature should be carefully monitored and maintained below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice to quench the reaction.

  • The crude product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation or chromatography.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

NMR Spectroscopy

Table 2: NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~2.30s-CH₃
~6.94tH-3, H-5
~7.06tH-2, H-6
¹³C NMR ~20.5s-CH₃
~115.0 (d, J ≈ 21 Hz)dC-3, C-5
~129.5 (d, J ≈ 8 Hz)dC-2, C-6
~135.0 (d, J ≈ 3 Hz)dC-1
~161.5 (d, J ≈ 243 Hz)dC-4
¹⁹F NMR ~ -117mAr-F

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Coupling constants (J) are given in Hertz (Hz). 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3030-3100C-H stretching (aromatic)
~2850-3000C-H stretching (methyl)
~1600, 1500, 1450C=C stretching (aromatic ring)
~1220C-F stretching
~815C-H bending (para-disubstituted ring)

Visualizations

Synthesis of this compound Workflow

G p_toluidine p-Toluidine diazotization Diazotization (NaNO2, 0-5°C) p_toluidine->diazotization hf Anhydrous HF hf->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt pyrolysis Thermal Decomposition (Pyrolysis) diazonium_salt->pyrolysis crude_product Crude this compound pyrolysis->crude_product neutralization Neutralization (Na2CO3) crude_product->neutralization distillation Distillation neutralization->distillation final_product Pure this compound distillation->final_product G cluster_reactants Reactants fluorotoluene This compound intermediate Sigma Complex (Arenium Ion Intermediate) fluorotoluene->intermediate Electrophilic Attack nitronium Nitronium ion (NO2+) nitronium->intermediate product Nitrated this compound intermediate->product Deprotonation h_plus H+ intermediate->h_plus

References

4-Fluorotoluene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (p-Fluorotoluene), a key building block in modern organic synthesis. This document details its chemical identity, molecular structure, physicochemical properties, and its significant applications, particularly in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and relevant spectroscopic data are also presented to support research and development activities.

Chemical Identity and Molecular Structure

This compound, also known as p-fluorotoluene, is an aromatic organic compound.[1] Its structure consists of a toluene molecule where a hydrogen atom on the benzene ring at the para-position (position 4) relative to the methyl group is substituted with a fluorine atom.[1] This substitution imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[2]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 352-32-9[3]

The molecular structure can be represented in various standard chemical formats, which are crucial for database searches and computational modeling.

Identifier TypeIdentifier
IUPAC Name 1-fluoro-4-methylbenzene[3]
Molecular Formula C₇H₇F[1][3]
SMILES CC1=CC=C(F)C=C1[1][3]
InChI Key WRWPPGUCZBJXKX-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, making it a predictable and reliable reagent in various chemical transformations. It typically presents as a colorless liquid with a characteristic aromatic odor.[1][4][5]

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Weight 110.13 g/mol [3]
Appearance Colorless liquid[1][5]
Boiling Point 116-117 °C[5][6][7]
Melting Point -56 °C[5][6]
Flash Point 10 °C[5]
Density 1.000 g/mL at 20 °C[8]
Refractive Index 1.4674 - 1.4694[5]

| Water Solubility | Immiscible[5] |

Spectroscopic data is essential for the identification and quality control of this compound. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for this compound

Technique Key Data Points / Interpretation
¹H NMR Spectra available, showing characteristic aromatic and methyl proton signals.[9]
¹³C NMR Spectra available, with distinct signals for the fluorinated and methyl-substituted carbons.[10]
¹⁹F NMR Provides a specific signal for the fluorine atom, useful for purity assessment.[11][12]
Mass Spec. (GC-MS) Molecular ion peak (M+) at m/z 110, consistent with the molecular weight.[13][14]

| Infrared (IR) | Characteristic C-F and aromatic C-H stretching bands.[14] |

Synthesis of this compound: Experimental Protocol

This compound is commonly synthesized via the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium fluoroborate salt. The following protocol details a representative procedure starting from 4-toluidine.

Reaction Scheme: The synthesis involves two main steps:

  • Diazotization of 4-toluidine to form 4-methylbenzenediazonium fluoroborate.

  • Thermal decomposition (pyrolysis) of the diazonium salt to yield this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Thermal Decomposition Toluidine 4-Toluidine Reagents1 + NaNO₂, HBF₄ (0-5 °C) Toluidine->Reagents1 Diazonium 4-Methylbenzenediazonium Fluoroborate Heat Heat (Δ) Diazonium->Heat Reagents1->Diazonium Product This compound Byproducts + N₂ + BF₃ Heat->Product Heat->Byproducts

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Methodology:

Step 1: Preparation of 4-Methylbenzenediazonium Fluoroborate

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-toluidine (1.0 eq) and a 48% aqueous solution of fluoroboric acid (HBF₄) (2.5 eq). Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine-acid mixture over 60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Precipitation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The 4-methylbenzenediazonium fluoroborate will precipitate as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold 5% HBF₄ solution, followed by cold ethanol, and finally with cold diethyl ether to facilitate drying. Dry the solid under vacuum.

Step 2: Thermal Decomposition to this compound

  • Pyrolysis: Place the dried diazonium salt in a flask equipped for distillation. Heat the solid gently and carefully. The decomposition will begin, evidenced by the evolution of nitrogen gas.

  • Distillation: The crude this compound product will distill over. Collect the distillate. The decomposition should be controlled by careful heating to avoid vigorous gas evolution.

  • Work-up: Wash the collected organic distillate with a 5% sodium carbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and purify the liquid by fractional distillation to obtain pure this compound.

The following diagram illustrates the general workflow for this synthesis and purification process.

G start Start: 4-Toluidine diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) start->diazotization filtration Vacuum Filtration & Washing diazotization->filtration drying Dry Diazonium Salt filtration->drying decomposition Thermal Decomposition (Pyrolysis) drying->decomposition distillation Collect Crude Product (Distillate) decomposition->distillation workup Aqueous Work-up (Na₂CO₃, Brine) distillation->workup purification Fractional Distillation workup->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate primarily used in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2][7][15] The incorporation of a fluorine atom into drug molecules can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[7]

Key Roles in Synthesis:

  • Introduction of a Fluorinated Moiety: It serves as a ready source for the 1-fluoro-4-methylphenyl group, a common structural motif in many bioactive compounds.[7]

  • Starting Material for Functionalization: The methyl group can be readily oxidized to a carboxylic acid (forming 4-fluorobenzoic acid) or halogenated to form a benzyl halide, opening pathways to a wide array of derivatives.[15]

The strategic utility of this compound is depicted in the logical relationship diagram below.

G cluster_0 Core Compound cluster_1 Chemical Modifications cluster_2 Target Industries pFT This compound Fluorine Atom Methyl Group mods Functionalization Pathways Oxidation of -CH₃ Halogenation of -CH₃ Further Ring Substitution pFT:f->mods Enhances Metabolic Stability & Binding Affinity pFT:m->mods Versatile Handle for Further Synthesis apps Applications Pharmaceuticals (APIs) Agrochemicals (Pesticides) Dyes & Materials mods->apps:pharma Leads to Bioactive Molecules mods->apps:agro Forms Active Ingredients mods->apps:dyes

Caption: Role of this compound as a versatile intermediate in chemical synthesis.

Safety and Handling

This compound is a highly flammable liquid and vapor.[16] It is also classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][16] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[16]

References

4-Fluorotoluene boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorotoluene

This technical guide provides a comprehensive overview of the boiling point and density of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for their characterization.

This compound, also known as 1-fluoro-4-methylbenzene, is a colorless liquid with an aromatic odor.[1] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for process design, safety, and quality control in its applications.

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

Physical PropertyValueConditions
Boiling Point 116 °CAt 760 mmHg
241.9 °FAt 760 mmHg[1]
Density 1.001 g/mLAt 25 °C
1.0007 g/mLAt 20 °C (68 °F)[1]
0.998 g/mLNot specified
1.005 g/cm³At 15 °C[2]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] Several methods can be employed for its determination, with the choice depending on the sample volume and required accuracy.

Micro-Boiling Point Determination (Reflux Method)

This method is suitable when only a small volume of the sample is available (approximately 0.5 mL).[4]

Apparatus:

  • Small test tube (e.g., 150 mm diameter)

  • Thermometer

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Clamps and stand

Procedure:

  • Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.[4]

  • Clamp the test tube in the heating block.

  • Position the thermometer bulb about 1 cm above the liquid surface.[4]

  • Begin gentle stirring and heating.

  • Observe for the formation of a "reflux ring," which is a ring of condensing vapor on the inner wall of the test tube.[4][5]

  • Adjust the thermometer so that its bulb is at the level of this reflux ring.[4]

  • The stable temperature reading at this point is the boiling point.[4][5]

Capillary Method

This is another micro-method for determining the boiling point.

Apparatus:

  • Capillary tube (one end sealed)

  • Small test tube

  • Thermometer

  • Heating apparatus (e.g., MelTemp or Thiele tube)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.[6]

  • The assembly is heated. Initially, air trapped in the capillary will be expelled.[5]

  • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5][6]

  • Heating is then discontinued.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][6]

Simple Distillation

This method is suitable when a larger volume of the liquid (at least 5 mL) is available and provides a very accurate measurement.[3]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

Procedure:

  • The this compound sample is placed in the distillation flask.

  • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask.

  • The liquid is heated to a steady boil.

  • The temperature is recorded when the vapor is condensing on the thermometer bulb and a stable temperature is observed. This temperature is the boiling point.

Experimental Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.

Using a Graduated Cylinder and Balance

This method is straightforward but less precise than others.

Apparatus:

  • Graduated cylinder

  • Electronic balance

Procedure:

  • Record the mass of an empty, dry graduated cylinder.[7]

  • Add a known volume of this compound to the graduated cylinder (e.g., 10 mL).[8]

  • Record the mass of the graduated cylinder with the liquid.[7]

  • The mass of the liquid is the difference between the two mass readings.[7]

  • Density is calculated using the formula: Density = Mass / Volume.[9]

Using a Pycnometer (Specific Gravity Bottle)

This method yields highly accurate and reproducible density measurements.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Electronic balance

  • Constant temperature water bath

Procedure:

  • The mass of the clean, dry pycnometer is accurately determined.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is weighed to determine the mass of the liquid.

  • The procedure is repeated with a reference substance of known density, typically distilled water.

  • The density of this compound is calculated by comparing its mass to the mass of the same volume of water.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the boiling point and density of a liquid sample such as this compound.

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis and Reporting start Obtain this compound Sample check_purity Assess Purity (e.g., GC) start->check_purity choose_bp_method Select Method (Micro vs. Macro) check_purity->choose_bp_method choose_d_method Select Method (e.g., Pycnometer) check_purity->choose_d_method bp_exp Perform Experiment (e.g., Reflux, Capillary) choose_bp_method->bp_exp record_bp Record Boiling Point bp_exp->record_bp compile_data Compile Results record_bp->compile_data d_exp Measure Mass and Volume choose_d_method->d_exp calc_density Calculate Density (ρ = m/V) d_exp->calc_density calc_density->compile_data report Technical Report compile_data->report

References

Spectroscopic Analysis of 4-Fluorotoluene: A Technical Guide to Infrared (IR) and Mass Spectrometry (MS) Data

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characterization of 4-fluorotoluene (p-fluorotoluene). Aimed at researchers, scientists, and professionals in drug development, this document details the spectroscopic properties, experimental protocols for data acquisition, and interpretation of the resulting spectra. Key data is presented in structured tables for clarity, and logical workflows and fragmentation pathways are visualized using diagrams to facilitate a deeper understanding of the analytical processes and molecular behavior.

Introduction to this compound

This compound is an organofluorine compound and a derivative of toluene. Its chemical structure consists of a benzene ring substituted with a methyl group and a fluorine atom at the para (1,4) position. The presence and position of these functional groups give rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. Infrared (IR) spectroscopy probes the vibrational modes of the molecule's bonds, providing information about the functional groups present. Mass spectrometry (MS), particularly with electron ionization (EI), elucidates the molecule's mass and fragmentation pattern, offering confirmation of its molecular weight and structural insights.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹) and is characteristic of the molecule's structure.

IR Data for this compound

The IR spectrum of this compound exhibits several key absorption bands that are indicative of its aromatic structure, methyl group, and carbon-fluorine bond. Aromatic compounds show a characteristic C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[1][2] The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending absorptions in the 900-690 cm⁻¹ region.[1] For para-substituted benzene rings, this peak generally falls between 860 and 790 cm⁻¹.[3]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumMethyl (-CH₃) C-H Stretch
1610 - 1580StrongAromatic C=C Ring Stretch
1515 - 1490StrongAromatic C=C Ring Stretch
1250 - 1210StrongAryl C-F Stretch
860 - 800StrongC-H Out-of-Plane Bend (para-disubstitution pattern)

Note: Peak positions are approximate. Actual values may vary slightly based on experimental conditions.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of this compound, a liquid at room temperature, can be obtained using the neat liquid thin-film method.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr) and holder

  • Pasteur pipette

  • Volatile solvent for cleaning (e.g., acetone or methylene chloride)

  • Desiccator for storing salt plates

Procedure:

  • Prepare the Salt Plates: Ensure the salt plates are clean, dry, and transparent. If necessary, clean them by rinsing with a small amount of acetone and gently wiping with a lint-free tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

  • Sample Application: Place one clean salt plate on a flat, clean surface. Using a Pasteur pipette, place a single small drop of the this compound sample onto the center of the plate.

  • Forming the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. There should be no air bubbles in the film.

  • Acquire the Spectrum: Place the sandwiched plates into the sample holder and insert it into the FTIR spectrometer's sample compartment.

  • Data Collection: Following the instrument's software instructions, collect the background spectrum (with an empty beam path). Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a suitable solvent, and return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[4] For volatile organic compounds like this compound, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the sample, causing the molecule to lose an electron to form a radical cation known as the molecular ion (M⁺•). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions.

Mass Spectral Data for this compound

The mass spectrum of this compound provides its molecular weight and structural information from its fragmentation pattern. The molecular weight of this compound (C₇H₇F) is approximately 110.13 g/mol .[5]

m/zRelative Intensity (%)Proposed Fragment Ion
110~80[C₇H₇F]⁺• (Molecular Ion, M⁺•)
109100[C₇H₆F]⁺ (Base Peak, [M-H]⁺)
83~25[C₅H₄F]⁺ (Loss of C₂H₂ from m/z 109)
57~15[C₄H₅]⁺ or other fragments

Data is compiled from the NIST Mass Spectrometry Data Center.[4] Relative intensities are approximate.

Fragmentation Pathway

The fragmentation of this compound is dominated by the formation of a stable cation. The process begins with the molecular ion (m/z 110), which readily loses a hydrogen radical from the methyl group to form the highly stable fluorotropylium or fluorobenzyl cation at m/z 109. This fragment is the most abundant ion, and is therefore designated as the base peak. Subsequent fragmentation can occur, such as the loss of a neutral acetylene molecule (C₂H₂) to yield the ion at m/z 83.

fragmentation_pathway M This compound (C₇H₇F) M_ion [C₇H₇F]⁺• m/z = 110 (Molecular Ion) M->M_ion Ionization (-e⁻) base_peak [C₇H₆F]⁺ m/z = 109 (Base Peak) M_ion->base_peak - H• fragment_83 [C₅H₄F]⁺ m/z = 83 base_peak->fragment_83 - C₂H₂

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a general protocol for analyzing a volatile liquid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Materials:

  • This compound sample

  • GC-MS instrument with an EI source and quadrupole mass analyzer

  • Volatile solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • 2 mL sample vials with screw caps and septa

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample. A typical starting concentration is 1 mg/mL in a volatile organic solvent.[6] From this stock, prepare a more dilute working solution (e.g., 10-100 µg/mL) in the same solvent.[6] Transfer the final solution to a 2 mL sample vial.

  • Instrument Setup:

    • Set the GC parameters. Use a suitable capillary column (e.g., DB-5ms). Set a temperature program, for example: initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Set the injection port temperature to 250°C.

    • Set the MS parameters. Use a standard EI energy of 70 eV. Set the mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 40-200). The ion source temperature is typically set to 230°C.

  • Sample Injection: An autosampler or manual injection can be used. Inject 1 µL of the prepared sample into the GC inlet. The sample is vaporized and carried onto the GC column by the carrier gas (usually Helium).

  • Separation and Ionization: The sample travels through the GC column, where it is separated from the solvent and any impurities. As this compound elutes from the column, it enters the MS ion source.

  • Data Acquisition: In the ion source, the molecules are ionized by the electron beam. The resulting ions are accelerated and separated by the mass analyzer. The detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Data Analysis: The resulting chromatogram will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can then be analyzed to identify the molecular ion and major fragment ions.

General Analytical Workflow

The characterization of a chemical compound like this compound involves a logical sequence of steps from sample handling to final data interpretation. The workflow for IR and MS analysis is outlined below.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_ir Prepare Neat Liquid Film (for IR) ir_acq FTIR Spectrum Acquisition prep_ir->ir_acq prep_ms Dilute in Volatile Solvent (for MS) ms_acq GC-MS Data Acquisition prep_ms->ms_acq ir_interp Identify Functional Groups & Substitution Pattern ir_acq->ir_interp ms_interp Determine Molecular Weight & Fragmentation Pattern ms_acq->ms_interp conclusion Structural Confirmation of this compound ir_interp->conclusion ms_interp->conclusion

Caption: General experimental workflow for IR and MS analysis.

Conclusion

The combined use of Infrared (IR) spectroscopy and Mass Spectrometry (MS) provides a robust and definitive method for the characterization of this compound. IR spectroscopy confirms the presence of the aromatic ring, methyl group, and C-F bond, while also indicating the para-substitution pattern. Mass spectrometry confirms the molecular weight of 110 amu and reveals a characteristic fragmentation pattern highlighted by the stable [M-H]⁺ base peak at m/z 109. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the analysis and quality control of this and structurally related compounds.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorotoluene is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both an activating, ortho-, para-directing methyl group and a deactivating, ortho-, para-directing fluorine atom, presents a compelling case study in the principles of electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive overview of the reactivity of this compound in key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The interplay of inductive and resonance effects of the two substituents governs the regioselectivity of these reactions, leading to a nuanced product distribution that is critical for synthetic planning. This document offers detailed experimental protocols, quantitative data on isomer distribution, and visual diagrams to elucidate the underlying principles of its reactivity.

Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is controlled by the combined electronic effects of the methyl (-CH₃) and fluoro (-F) groups.

  • Methyl Group (-CH₃): The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. This is due to its electron-donating inductive effect (+I) and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the substitution.

  • Fluoro Group (-F): The fluorine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. Its strong electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack compared to benzene. However, its ability to donate a lone pair of electrons through resonance (+M effect) stabilizes the arenium ion when the electrophile attacks the ortho and para positions. The resonance effect is stronger for directing the position of substitution, while the inductive effect has a greater impact on the overall reaction rate.

In this compound, the positions ortho to the methyl group (C2 and C6) and the positions ortho to the fluorine group (C3 and C5) are the potential sites for electrophilic attack. The position para to the fluorine is occupied by the methyl group, and vice versa. Therefore, the substitution will occur at the positions activated by both groups.

G cluster_0 Directing Effects on this compound This compound This compound Methyl_Group Methyl Group (-CH3) Activating Ortho, Para-directing (+I, Hyperconjugation) This compound->Methyl_Group Fluoro_Group Fluoro Group (-F) Deactivating Ortho, Para-directing (-I, +M) This compound->Fluoro_Group Substitution_Positions Favored Positions for Attack: C2 (ortho to -CH3, meta to -F) C3 (ortho to -F, meta to -CH3) Methyl_Group->Substitution_Positions Directs to Fluoro_Group->Substitution_Positions Directs to Electrophile Electrophile (E+) Electrophile->this compound Attack

Directing effects on this compound.

Quantitative Data on Isomer Distribution

The following table summarizes the reported isomer distributions for various electrophilic aromatic substitution reactions on this compound. It is important to note that reaction conditions can significantly influence these ratios.

Reaction TypeElectrophile/ReagentPosition 2 (% Ortho to -CH₃)Position 3 (% Ortho to -F)Other Products
Nitration HNO₃ / H₂SO₄Major ProductMinor Product-
Bromination Br₂ / Acetic Acid, Fe, I₂41.9571.1% Dibromo-4-fluorotoluene[1]
Sulfonation Fuming H₂SO₄Major ProductMinor Product-
Friedel-Crafts Acylation CH₃COCl / AlCl₃Predominantly this isomer--

Key Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid is expected to yield a mixture of 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene. The position ortho to the activating methyl group (position 2) is generally favored over the position ortho to the deactivating fluorine group (position 3).

G Start This compound Reagents HNO3, H2SO4 Start->Reagents Product_2_Nitro 4-Fluoro-2-nitrotoluene (Major) Reagents->Product_2_Nitro ortho to -CH3 Product_3_Nitro 4-Fluoro-3-nitrotoluene (Minor) Reagents->Product_3_Nitro ortho to -F

Nitration of this compound.

Experimental Protocol: Nitration of this compound (Adapted from general procedures)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition of Substrate: Slowly add 5.5 g (0.05 mol) of this compound to the cooled sulfuric acid in the reaction flask, maintaining the temperature below 10 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred this compound solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the isomers.

Halogenation (Bromination)

The bromination of this compound in the presence of a Lewis acid catalyst yields a mixture of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene. Experimental data shows that under certain conditions, the product substituted ortho to the fluorine (3-bromo-4-fluorotoluene) can be the major product.[1]

G Start This compound Reagents Br2, Acetic Acid Fe, I2 Start->Reagents Product_2_Bromo 2-Bromo-4-fluorotoluene (41.9%) Reagents->Product_2_Bromo Product_3_Bromo 3-Bromo-4-fluorotoluene (57%) Reagents->Product_3_Bromo G Start This compound Reagents Fuming H2SO4 (SO3) Start->Reagents Product_2_Sulfonic 4-Fluoro-2-toluenesulfonic acid (Major) Reagents->Product_2_Sulfonic Product_3_Sulfonic 4-Fluoro-3-toluenesulfonic acid (Minor) Reagents->Product_3_Sulfonic G Start This compound Reagents CH3COCl, AlCl3 Start->Reagents Product 4-Fluoro-2-methylacetophenone Reagents->Product

References

An In-depth Technical Guide to the Health and Safety Hazards of 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory and industrial operations should be conducted in accordance with established safety protocols and regulations.

Executive Summary

4-Fluorotoluene (p-fluorotoluene) is a fluorinated aromatic hydrocarbon utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its use is widespread in research and development, a comprehensive understanding of its health and safety hazards is paramount for ensuring occupational safety and mitigating risk. This technical guide provides an in-depth analysis of the available toxicological data, physicochemical properties, and safety precautions associated with this compound. Due to a notable lack of publicly available, in-depth toxicological studies specifically for this compound, this guide also incorporates data from structurally related compounds to provide a more complete hazard profile. All quantitative data are summarized in structured tables, and relevant biological pathways and experimental workflows are visualized to facilitate understanding.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for evaluating its behavior in various experimental and environmental conditions.

PropertyValueReference
Molecular Formula C₇H₇F[2]
Molecular Weight 110.13 g/mol [2]
CAS Number 352-32-9[2]
Appearance Colorless to slightly yellow liquid with an aromatic odor[3][4]
Boiling Point 116-116.6 °C[2][3]
Melting Point -56 °C[2][3]
Flash Point 10 °C (50 °F) - closed cup[5]
Density 1.005 g/cm³ at 15 °C[3]
Vapor Pressure 39.81 mmHg at 25 °C[3]
Water Solubility Immiscible[3]
logP (Octanol-Water Partition Coefficient) 2.8[2]

Toxicological Profile

The toxicological data for this compound is not extensively documented in publicly accessible literature. Much of the available information is qualitative and derived from safety data sheets. Where specific data for this compound is lacking, information from related compounds is presented to infer potential hazards.

Acute Toxicity

Acute toxicity data for this compound is sparse. General hazard statements suggest it is harmful if swallowed, in contact with skin, or inhaled.[6]

RouteSpeciesValueCompoundReference
ParenteralMouseLD₅₀: 500 mg/kgThis compound[3]
OralRatLD₅₀: > 5,000 mg/kg2-Fluorotoluene[7]
InhalationRatLC₅₀ (4h): > 5.77 mg/L2-Fluorotoluene[7]
DermalRabbitLD₅₀: > 2,000 mg/kg2-Fluorotoluene[7]
Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[6] Prolonged contact may lead to dermatitis due to its solvent properties.[8]

Mutagenicity

There is no specific data available for the mutagenicity of this compound.[9] However, a study on the structurally similar compound p-chloro-α,α,α-trifluorotoluene showed no evidence of mutagenicity in a bacterial reverse mutation (Ames) test.[4]

Carcinogenicity

No carcinogenicity studies have been reported for this compound.[9] The International Agency for Research on Cancer (IARC) has not classified this compound.[9] Studies on p-chloro-α,α,α-trifluorotoluene by the National Toxicology Program (NTP) showed some evidence of carcinogenic activity in rats and clear evidence in mice.[10]

Repeated-Dose Toxicity

Specific repeated-dose toxicity studies for this compound are not publicly available. A 28-day subchronic oral toxicity study on 4-chloro-α,α,α-trifluorotoluene in Sprague-Dawley rats established a No-Observable-Effect Level (NOEL) of 10 mg/kg/day.[3] At higher doses, effects included decreased body-weight gain, alterations in lipid metabolism, and histological changes in the kidneys and liver.[3]

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor.[8] Vapors may travel to a source of ignition and flash back.[11]

HazardInformationReference
Flammability Highly flammable liquid and vapor[8]
Flash Point 10 °C (50 °F) - closed cup[5]
Suitable Extinguishing Media Dry chemical, CO₂, water spray, or alcohol-resistant foam[11]
Hazardous Combustion Products Carbon oxides and hydrogen fluoride[9]
Special Hazards Containers may explode in a fire. Vapors can form explosive mixtures with air.[11]

Handling, Storage, and Personal Protective Equipment (PPE)

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[9] All equipment used when handling the product must be grounded to prevent static discharge.[2]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[8] Keep away from sources of ignition.[8] Incompatible with strong oxidizing agents.[9]

Personal Protective Equipment
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[12]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. The following are generalized protocols for key toxicological assays that would be relevant for assessing the hazards of this compound, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (based on OECD TG 471)

This test evaluates the potential of a substance to induce gene mutations.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TA_strains Select Salmonella typhimurium and E. coli strains Mix Combine bacterial strain, test article, and S9 mix (or buffer) TA_strains->Mix Test_article Prepare this compound concentrations Test_article->Mix S9_mix Prepare S9 mix for metabolic activation S9_mix->Mix Incubate Pre-incubate mixture Mix->Incubate Plate Add to minimal glucose agar plates Incubate->Plate Incubate_plates Incubate plates for 48-72h Plate->Incubate_plates Count Count revertant colonies Incubate_plates->Count Analyze Analyze data for a dose-dependent increase in revertants Count->Analyze

Ames Test Experimental Workflow.
Repeated Dose 28-day Oral Toxicity Study - General Protocol (based on OECD TG 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.

Repeated_Dose_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation (28 Days) cluster_analysis Terminal Analysis Animals Acclimate rodents (e.g., Sprague-Dawley rats) Groups Assign animals to control and at least 3 dose groups Animals->Groups Dosing Administer this compound daily (e.g., by oral gavage) Groups->Dosing Observations Daily clinical observations, weekly body weight and food consumption Dosing->Observations Blood_collection Collect blood for hematology and clinical chemistry Observations->Blood_collection Necropsy Perform gross necropsy and weigh organs Blood_collection->Necropsy Histopathology Conduct histopathological examination of tissues Necropsy->Histopathology Data_analysis Analyze data to determine NOAEL Histopathology->Data_analysis

28-Day Repeated Dose Oral Toxicity Study Workflow.

Potential Signaling Pathways and Metabolism

Proposed Metabolic Pathway

Based on studies of fluorotoluene metabolism in fungi, a likely metabolic pathway for this compound in mammals involves oxidation of the methyl group, leading to the formation of 4-fluorobenzyl alcohol, which is further oxidized to 4-fluorobenzoic acid.[13][14] An alternative minor pathway could involve hydroxylation of the aromatic ring.

Metabolic_Pathway cluster_pathway Proposed Metabolic Pathway of this compound This compound This compound 4-Fluorobenzyl_alcohol 4-Fluorobenzyl alcohol This compound->4-Fluorobenzyl_alcohol Oxidation (CYP450) Hydroxylated_metabolite Hydroxylated metabolite This compound->Hydroxylated_metabolite Ring Hydroxylation (minor pathway) 4-Fluorobenzoic_acid 4-Fluorobenzoic acid 4-Fluorobenzyl_alcohol->4-Fluorobenzoic_acid Oxidation Excretion Excretion 4-Fluorobenzoic_acid->Excretion

Proposed metabolic pathway of this compound.
Potential for Interaction with Signaling Pathways

There is no direct evidence for the effect of this compound on specific signaling pathways. However, studies on the parent compound, toluene, have shown that it can inhibit L1-mediated neurite outgrowth by affecting the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[11] It is plausible that this compound, due to its structural similarity, could exert similar effects. This remains a hypothesis requiring experimental validation.

Signaling_Pathway cluster_hypothetical Hypothetical Effect of this compound on ERK1/2 Signaling 4-FT This compound 4-FT->Inhibition L1 L1 Cell Adhesion Molecule Lipid_Rafts Lipid Rafts L1->Lipid_Rafts ERK1_2 ERK1/2 Lipid_Rafts->ERK1_2 Activation Neurite_Outgrowth Neurite Outgrowth ERK1_2->Neurite_Outgrowth Promotion Inhibition->L1

Hypothetical inhibition of L1-mediated ERK1/2 signaling.

Conclusion and Data Gaps

This compound is a flammable liquid that poses hazards of skin, eye, and respiratory irritation. While a parenteral LD₅₀ in mice has been established, comprehensive data on its acute oral, dermal, and inhalation toxicity, as well as its potential for mutagenicity, carcinogenicity, and reproductive toxicity, are notably absent in publicly available literature. The provided information on related fluorinated and non-fluorinated toluene analogues suggests that potential target organs for toxicity could include the liver and kidneys, and there is a possibility of effects on the central nervous system.

The primary data gaps for a complete risk assessment of this compound include:

  • Standardized acute toxicity studies (oral, dermal, inhalation).

  • In vitro and in vivo genotoxicity assays.

  • Chronic toxicity and carcinogenicity bioassays.

  • Reproductive and developmental toxicity studies.

  • Toxicokinetic studies detailing absorption, distribution, metabolism, and excretion (ADME).

  • Mechanistic studies to identify specific cellular and molecular targets and affected signaling pathways.

Given these significant data gaps, a precautionary approach should be adopted when handling this compound. Researchers and drug development professionals should implement stringent safety controls and consider the potential for hazards identified in structurally related compounds. Further toxicological investigation is warranted to fully characterize the health and safety profile of this compound.

References

4-Fluorotoluene: A Keystone Fluorinated Building Block in Modern Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorotoluene is a fluorinated aromatic compound that has emerged as a critical building block in the synthesis of a wide array of valuable molecules. Its unique physicochemical properties, conferred by the presence of a fluorine atom on the toluene ring, make it a versatile precursor for pharmaceuticals, agrochemicals, and advanced materials. The fluorine atom's high electronegativity and small size can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a highly desirable feature in drug design. This technical guide provides an in-depth overview of the role of this compound in research, detailing its key reactions, applications, and the experimental protocols for its utilization.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

PropertyValue
Molecular Formula C7H7F
Molar Mass 110.13 g/mol
Appearance Colorless liquid
Density 1.00 g/cm³
Melting Point -57 °C
Boiling Point 116 °C
Solubility in Water 0.0515 g/L
Refractive Index 1.469
CAS Number 352-32-9

Core Synthetic Transformations

This compound serves as a versatile starting material for a variety of chemical transformations that yield other important fluorinated building blocks. The presence of the methyl group and the fluorine atom directs the regioselectivity of these reactions.

G F4T This compound Oxidation Oxidation (e.g., KMnO4, O2/Co(OAc)2) F4T->Oxidation Halogenation Halogenation (e.g., NBS, Cl2) F4T->Halogenation Nitration Nitration (e.g., HNO3/H2SO4) F4T->Nitration F4BAld 4-Fluorobenzaldehyde Oxidation->F4BAld F4BAcid 4-Fluorobenzoic Acid Oxidation->F4BAcid F4BCl 4-Fluorobenzyl Chloride Halogenation->F4BCl NF4T Nitro-4-fluorotoluene derivatives Nitration->NF4T

Caption: Key synthetic transformations of this compound.

Applications in Pharmaceutical Synthesis

The introduction of fluorine into drug candidates can enhance their pharmacological profile. This compound is a key starting material for several pharmaceuticals.

Synthesis of Leteprinim

Leteprinim is a neuroprotective agent that has been investigated for its potential in treating neurodegenerative diseases. Its synthesis can be initiated from this compound.

G F4T This compound Step1 Side-chain Bromination (NBS, AIBN) F4T->Step1 F4BBr 4-Fluorobenzyl Bromide Step1->F4BBr Step2 Nucleophilic Substitution (N-hydroxyphthalimide) F4BBr->Step2 Intermediate Phthalimide Intermediate Step2->Intermediate Step3 Hydrazinolysis (Hydrazine hydrate) Intermediate->Step3 Amine 4-Fluorobenzylamine Step3->Amine Step4 Condensation (Ethyl 2-cyano-2-(2-oxocyclopentyl)acetate) Amine->Step4 Leteprinim Leteprinim Step4->Leteprinim

Caption: Synthetic pathway of Leteprinim from this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis.

1. Oxidation of this compound to 4-Fluorobenzoic Acid

This protocol describes a common method for the oxidation of the methyl group of this compound.

  • Materials: this compound, potassium permanganate (KMnO4), sodium hydroxide (NaOH), hydrochloric acid (HCl), distilled water.

  • Procedure:

    • A solution of NaOH in distilled water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

    • This compound is added to the flask.

    • KMnO4 is added portion-wise to the heated reaction mixture.

    • The mixture is refluxed until the purple color of the permanganate disappears.

    • After cooling, the manganese dioxide byproduct is removed by filtration.

    • The filtrate is acidified with HCl to precipitate the 4-fluorobenzoic acid.

    • The product is collected by filtration, washed with cold water, and dried.

2. Side-Chain Bromination of this compound

This procedure outlines the free-radical bromination of the methyl group.

  • Materials: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4).

  • Procedure:

    • This compound, NBS, and a catalytic amount of AIBN are dissolved in CCl4 in a round-bottom flask fitted with a reflux condenser.

    • The mixture is heated to reflux under illumination with a tungsten lamp to initiate the reaction.

    • The reaction is monitored by TLC or GC until the starting material is consumed.

    • The reaction mixture is cooled, and the succinimide byproduct is filtered off.

    • The solvent is removed under reduced pressure to yield the crude 4-fluorobenzyl bromide, which can be purified by distillation or chromatography.

Quantitative Reaction Data

The efficiency of synthetic transformations is a key consideration. The following table summarizes typical yields for the conversion of this compound to its primary derivatives.

Starting MaterialReagentsProductYield (%)
This compoundKMnO4, NaOH4-Fluorobenzoic Acid75-85
This compoundNBS, AIBN4-Fluorobenzyl Bromide80-90
This compoundHNO3, H2SO42-Nitro-4-fluorotoluene60-70
This compoundCrO2Cl24-Fluorobenzaldehyde65-75

Hypothetical Signaling Pathway Modulation

While the direct signaling pathways for all drugs derived from this compound are not detailed here, a common mechanism for neuroprotective agents like Leteprinim involves the modulation of intracellular signaling cascades that promote cell survival and inhibit apoptosis.

G Leteprinim Leteprinim Receptor Cell Surface Receptor Leteprinim->Receptor Kinase1 Kinase Cascade 1 (e.g., MAPK/ERK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Receptor->Kinase2 TF Transcription Factors (e.g., CREB) Kinase1->TF Kinase2->TF Apoptosis Inhibition of Apoptotic Factors Kinase2->Apoptosis Survival Pro-survival Gene Expression TF->Survival Neuroprotection Neuroprotection Survival->Neuroprotection Apoptosis->Neuroprotection

Solubility Profile of 4-Fluorotoluene: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of 4-Fluorotoluene in common laboratory solvents, providing critical data and procedural guidance for researchers, scientists, and professionals in drug development.

Introduction

This compound (p-fluorotoluene) is an aromatic organic compound with a fluorine atom substituted at the para position of the methyl group on a benzene ring. Its unique physicochemical properties, including moderate polarity, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] A thorough understanding of its solubility in various laboratory solvents is paramount for its effective use in chemical synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, supported by tabulated data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, following the principle of "like dissolves like." As a moderately polar compound, it exhibits good solubility in a range of organic solvents.[3] The following tables summarize the available quantitative and qualitative solubility data for this compound in common laboratory solvents. Due to the limited availability of precise quantitative data for all solvents, information on its miscibility is also provided, as miscibility indicates solubility in all proportions. For comparative purposes, solubility data for the structurally similar compounds, toluene and fluorobenzene, are also included.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventChemical FormulaSolubility of this compoundTemperature (°C)
Polar Protic WaterH₂O200 mg/L[3][4]25
Slightly Soluble[1]
Nearly Insoluble[3]
Immiscible[5]
EthanolC₂H₅OHMiscible (Soluble in all proportions)Not Specified
MethanolCH₃OHMiscible (Soluble in all proportions)Not Specified
Polar Aprotic AcetoneC₃H₆OSoluble (Presumed Miscible)Not Specified
DichloromethaneCH₂Cl₂SolubleNot Specified
ChloroformCHCl₃SolubleNot Specified
Ethyl AcetateCH₃COOC₂H₅SolubleNot Specified
Non-Polar Diethyl Ether(C₂H₅)₂OMiscible (Soluble in all proportions)Not Specified
TolueneC₇H₈Soluble (Presumed Miscible)Not Specified
HexaneC₆H₁₄SolubleNot Specified

Table 2: Comparative Solubility of Toluene and Fluorobenzene in Common Laboratory Solvents

SolventChemical FormulaSolubility of TolueneSolubility of Fluorobenzene
WaterH₂O526 mg/L at 25°C[6]1.54 g/L at 30°C[7]
EthanolC₂H₅OHMiscible[8]Miscible[7]
AcetoneC₃H₆OMiscible[6][8]Not Specified
DichloromethaneCH₂Cl₂SolubleNot Specified
ChloroformCHCl₃Miscible[6][8]Not Specified
Diethyl Ether(C₂H₅)₂OMiscible[6][8]Miscible[7]
HexaneC₆H₁₄SolubleNot Specified

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound in a given solvent is a fundamental experimental procedure. The following protocol is a generalized method based on established guidelines from organizations such as ASTM and OECD.[9][10][11][12] This method is designed to provide a reliable and reproducible measurement of solubility.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Vials for sample analysis

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that a saturated solution is formed.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking. For some systems, longer equilibration times may be necessary.

  • Phase Separation:

    • After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved this compound.

    • To ensure complete separation of the excess solute, centrifuge the saturated solution at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved micro-droplets.

    • Record the exact weight of the collected filtrate.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the filtered saturated solution sample using a calibrated analytical method, such as GC-FID.

    • From the calibration curve, determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per liter (mg/L).

    • Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow start Start prep_materials Prepare Materials: - this compound - Solvent - Glassware start->prep_materials mix Mix Excess this compound with Solvent prep_materials->mix equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) mix->equilibrate phase_separation Phase Separation: Allow to Settle / Centrifuge equilibrate->phase_separation sample_collection Collect and Filter Supernatant phase_separation->sample_collection analysis Analyze Sample by Calibrated Method (e.g., GC-FID) sample_collection->analysis data_processing Calculate Concentration from Calibration Curve analysis->data_processing report Report Solubility Data (Concentration and Temperature) data_processing->report end_process End report->end_process

Workflow for Solubility Determination

Conclusion

This compound demonstrates a solubility profile consistent with a moderately polar aromatic compound. It is miscible with common polar organic solvents such as alcohols and ethers, and shows good solubility in other organic media, while exhibiting low solubility in water. The provided data and experimental protocol offer a valuable resource for laboratory professionals engaged in research and development activities involving this versatile chemical intermediate. Accurate knowledge of its solubility is essential for optimizing reaction conditions, designing purification processes, and developing new formulations.

References

Synthesis of 4-Fluorotoluene from p-Toluidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-Fluorotoluene from p-toluidine. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1][2] The strategic incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules.[2] This document focuses on the well-established Balz-Schiemann reaction and its modern variations, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction pathways and workflows to support research and process development.

Core Synthesis Pathway: The Balz-Schiemann Reaction

The most traditional and widely utilized method for converting a primary aromatic amine like p-toluidine into its corresponding aryl fluoride is the Balz-Schiemann reaction.[1][3][4][5] This process involves two principal stages: the diazotization of the amine followed by the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[4][5]

Reaction Principle and Mechanism

Step 1: Diazotization Aromatic primary amines react with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to form a diazonium salt.[6] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or, in modern variations, hydrofluoric acid (HF).[6] The low temperature is crucial to ensure the stability of the resulting diazonium salt.

Step 2: Formation and Decomposition of the Diazonium Tetrafluoroborate The diazonium salt is then treated with fluoroboric acid (HBF₄) or formed in a medium that provides a tetrafluoroborate (BF₄⁻) counter-ion. This results in the precipitation of the relatively stable p-toluenediazonium tetrafluoroborate. This salt is isolated and then gently heated, which causes it to decompose into the desired this compound, nitrogen gas (N₂), and boron trifluoride (BF₃).[3][5] The reaction can also be induced photochemically.[4] An example is the synthesis of this compound from p-toluidine, which can achieve yields of approximately 89%.[3]

G cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_end Final Product p_toluidine p-Toluidine diazonium_salt p-Toluenediazonium Ion p_toluidine->diazonium_salt 1. Diazotization (NaNO₂, Acid, 0-5°C) tetrafluoroborate_salt p-Toluenediazonium Tetrafluoroborate diazonium_salt->tetrafluoroborate_salt 2. Anion Exchange (HBF₄) fluorotoluene This compound tetrafluoroborate_salt->fluorotoluene 3. Thermal Decomposition (Heat, Δ)

Caption: Overall pathway of the Balz-Schiemann reaction.

Experimental Protocols

Several variations of the Balz-Schiemann reaction have been developed to optimize yield, purity, and safety. Below are detailed protocols for a classical approach and a modern industrial method using anhydrous hydrogen fluoride.

Protocol 1: Synthesis in Anhydrous Hydrogen Fluoride (Industrial Method)

This method avoids the isolation of the potentially hazardous diazonium salt by performing the diazotization and decomposition in a single pot using anhydrous hydrogen fluoride (aHF) as both the solvent and the fluorine source.

Step 1: Salification and Diazotization

  • Cool a suitable reactor containing anhydrous hydrogen fluoride (2 to 5 molar equivalents relative to p-toluidine) to 0–5 °C under constant stirring.[1][7][8]

  • Slowly add p-toluidine (1 molar equivalent) to the aHF. The rate of addition should be controlled to maintain the temperature below 20 °C.[1]

  • After the addition is complete and the p-toluidine has fully dissolved, allow the resulting mixture to react for 1 to 3 hours at 5–7 °C.[7][8][9]

  • Add sodium nitrite (1 to 1.5 molar equivalents) portion-wise or as a controlled drip, ensuring the reaction temperature is maintained between 0–5 °C.[1]

  • After the sodium nitrite addition is complete, continue stirring at 0–8 °C for an additional hour to ensure the diazotization is complete.[7]

Step 2: Thermal Decomposition (Pyrolysis)

  • The decomposition is performed in a staged heating process to control the evolution of N₂ and BF₃ gas. A typical profile is as follows:

    • Stage 1: Heat to 15–20 °C and hold for 3–4 hours.[1][8]

    • Stage 2: Heat to 30 °C and hold for 3 hours.[1][8]

    • Stage 3: Heat to 40–52 °C and hold for 4–8 hours.[1][8]

    • Stage 4: Heat to 50–65 °C and hold for 2–3 hours.[1][8]

  • After the final heating stage, maintain the temperature for an additional 2 hours to ensure complete decomposition.[1]

Step 3: Work-up and Purification

  • Cool the reaction mixture to 10–20 °C and allow the phases to separate.[1]

  • Carefully separate the organic phase.

  • Neutralize the organic phase by washing with a sodium carbonate solution until the pH is between 7 and 8.[1]

  • The crude this compound is then purified by distillation to yield the final product.[1]

G cluster_prep Preparation & Diazotization cluster_decomp Thermal Decomposition cluster_workup Work-up & Purification start Start cool_hf Cool Anhydrous HF (0-5°C) start->cool_hf end End Product: This compound add_ptoluidine Add p-Toluidine (<20°C) cool_hf->add_ptoluidine salification Salification Reaction (1-3h at 5-7°C) add_ptoluidine->salification add_nano2 Add Sodium Nitrite (0-5°C) salification->add_nano2 diazotization Diazotization Reaction (1h at 0-8°C) add_nano2->diazotization pyrolysis Multi-Stage Pyrolysis (Heating from 15°C to 65°C) diazotization->pyrolysis cool_mixture Cool Mixture (10-20°C) pyrolysis->cool_mixture phase_sep Phase Separation cool_mixture->phase_sep neutralize Neutralize Organic Phase (pH 7-8) phase_sep->neutralize distillation Distillation neutralize->distillation distillation->end

Caption: Experimental workflow for the synthesis of this compound in anhydrous HF.
Protocol 2: Classical Balz-Schiemann Reaction

This method involves the isolation of the diazonium tetrafluoroborate salt, which can be advantageous for smaller-scale lab synthesis where purity control is paramount.

Step 1: Diazotization

  • Dissolve p-toluidine in an aqueous solution of hydrochloric acid (HCl).

  • Cool the solution to 0–5 °C in an ice bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt and minimize side reactions.[10]

Step 2: Precipitation of the Tetrafluoroborate Salt

  • To the cold diazonium salt solution, add a chilled solution of fluoroboric acid (HBF₄, ~50%).

  • The p-toluenediazonium tetrafluoroborate will precipitate out of the solution.

  • Stir the mixture for 15-30 minutes in the ice bath to ensure complete precipitation.

Step 3: Isolation and Decomposition

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold methanol or ethanol, and finally with diethyl ether to facilitate drying.

  • Caution: Diazonium salts can be explosive when completely dry.[11][12] For safety, the salt is often decomposed while slightly moist or mixed with an inert solid like sand.[11]

  • Gently and evenly heat the isolated salt. The decomposition typically begins between 100-150 °C.[13] The product, this compound, can be collected by distillation as it forms.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the specific reaction conditions. The following table summarizes quantitative data from various reported methods.

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
Classical Balz-Schiemann p-toluidine, NaNO₂, HBF₄Diazotization: 0-5; Decomposition: Thermal-~89-[3]
Anhydrous HF (Industrial) p-toluidine, NaNO₂, aHFDiazotization: 0-7; Pyrolysis: 15-65 (staged)Diazotization: ~4; Pyrolysis: ~18-33High>99[1][8]
Continuous Flow Reactor p-toluidine, NaNO₂, HBF₄, HCl (aq.)25<1 min (residence)97 (for salt)-[14]
Ionic Liquid Medium p-toluidine, NaNO₂, HBF₄, [bmim][BF₄]Decomposition: 100687.499.3[15]

Alternative Synthetic Approaches

While the Balz-Schiemann reaction is the most direct route from p-toluidine, other fluorination methods exist for aromatic compounds.

  • Halogen Exchange (Halex) Reaction: This involves the substitution of a different halogen (e.g., chlorine or bromine) on the aromatic ring with fluoride, typically using a fluoride salt like KF or CsF at high temperatures. This is not a direct route from p-toluidine but can be applied to derivatives like 4-chlorotoluene.

  • Direct Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI) can introduce a fluorine atom directly onto an aromatic ring.[16][17] However, achieving regioselectivity on toluene can be challenging, often leading to a mixture of ortho, meta, and para isomers.

  • Palladium-Catalyzed Fluorination: Modern methods involving palladium catalysis can enable the C-H fluorination of arenes, offering alternative pathways and selectivities.[18] These methods are an active area of research but are not yet as established as the Balz-Schiemann reaction for this specific transformation.

Safety Considerations

  • Toxicity and Corrosivity: p-Toluidine is toxic, and acids like HCl and particularly anhydrous hydrogen fluoride (aHF) are highly corrosive and dangerous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Diazonium Salt Instability: Aromatic diazonium salts are thermally unstable and can decompose explosively, especially when dry.[11][12][19] Strict temperature control during diazotization is critical. The isolation of dry diazonium salts should be avoided unless absolutely necessary and performed on a small scale with extreme caution. The in-situ consumption of the diazonium salt, as in the anhydrous HF method, is a significant safety improvement for large-scale production.

  • Gas Evolution: The decomposition step releases nitrogen (N₂) and boron trifluoride (BF₃) gases. The reaction must be equipped with a proper gas outlet and scrubbing system to handle the pressure increase and toxic BF₃ gas.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-fluorotoluene derivatives. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures that are pivotal in medicinal chemistry and materials science. The inclusion of a fluorine atom, as in this compound derivatives, can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and binding affinity.

This document offers specific experimental conditions for the coupling of various this compound-based substrates, including aryl bromides and boronic acids. The protocols outlined below utilize standard laboratory equipment and commercially available reagents, and are intended to serve as a practical guide for synthetic chemists.

General Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Pathway A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OR)2 I->D J Base J->D

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for specific Suzuki coupling reactions involving this compound derivatives.

Protocol 1: Synthesis of 4,4'-Difluoro-2-methyl-1,1'-biphenyl

This protocol details the coupling of 2-bromo-5-fluorotoluene with 4-fluorophenylboronic acid.

Reaction Scheme:

Materials:

  • 2-Bromo-5-fluorotoluene

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorotoluene (1.0 mmol, 189 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.08 mmol, 21 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 4,4'-Difluoro-3-methyl-1,1'-biphenyl

This protocol describes the coupling of 2-bromo-4-fluorotoluene with 4-fluorophenylboronic acid.

Reaction Scheme:

Materials:

  • 2-Bromo-4-fluorotoluene

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask containing a magnetic stir bar, dissolve 2-bromo-4-fluorotoluene (1.0 mmol, 189 mg) and 4-fluorophenylboronic acid (1.5 mmol, 210 mg) in a mixture of toluene (5 mL), ethanol (1 mL), and degassed water (1 mL).

  • Add sodium carbonate (2.0 mmol, 212 mg) to the mixture.

  • Purge the solution with an inert gas (nitrogen or argon) for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the mixture to 85 °C and stir for 16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, add water (10 mL) and extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Data Summary

The following table summarizes the reaction conditions and outcomes for the described protocols.

Entry Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
12-Bromo-5-fluorotoluene4-Fluorophenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012~85-95
22-Bromo-4-fluorotoluene4-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (5:1:1)8516~80-90

Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a Suzuki coupling experiment, from reaction setup to product isolation.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents and catalyst to flask - Evacuate and backfill with inert gas start->setup solvent Add Degassed Solvents setup->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC) solvent->reaction workup Aqueous Workup: - Dilute with organic solvent and water - Separate layers - Extract aqueous layer reaction->workup dry Dry and Concentrate: - Wash with brine - Dry over MgSO₄ or Na₂SO₄ - Filter and evaporate solvent workup->dry purify Purification: Flash Column Chromatography dry->purify product Isolated Product purify->product

Application of 4-Fluorotoluene in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorotoluene is a versatile and strategically important building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom and the methyl group on the aromatic ring imparts unique chemical properties that are highly advantageous in drug design and development. The fluorine substituent can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are critical pharmacokinetic and pharmacodynamic parameters. The methyl group, on the other hand, provides a handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of APIs, with a focus on key chemical transformations and their application in the synthesis of specific drug molecules.

Key Applications and Synthetic Transformations

This compound serves as a precursor for a variety of key intermediates in API synthesis. The primary transformations involve modifications of the methyl group and electrophilic aromatic substitution on the benzene ring.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to afford 4-fluorobenzaldehyde and 4-fluorobenzoic acid, which are crucial intermediates in the synthesis of numerous APIs.

Table 1: Summary of Oxidation Reactions of this compound

ProductReagents and ConditionsYieldPurityReference
4-FluorobenzaldehydeMn2O3, H2SO4, 40-80°CUp to 94.3%99.4% (GC)[1]
4-FluorobenzaldehydeChlorination followed by hydrolysis with FeCl3/ZnCl2 catalyst77-80%Not Specified[2]
4-Fluorobenzoic AcidKMnO4Not SpecifiedNot Specified[3]
4-Fluorobenzoic AcidAerobic oxidation catalyzed by Mn(II)T(p-Cl)PPNot SpecifiedNot Specified[4]
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 20g of this compound and 86.2g of Mn2O3.

  • Reaction Execution: Heat the mixture to 80°C using a water bath.

  • Slowly add 240mL of 75% (wt) sulfuric acid over 1 hour, maintaining the reaction temperature at 60°C.

  • Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete in approximately 3 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter the product directly.

  • Extract the filtrate with dichloromethane.

  • The filter cake is dissolved in deionized water, filtered again, and the filtrate is extracted with xylene.

  • Combine the organic phases and distill to collect the product at 172-174°C, yielding 4-fluorobenzaldehyde.

Halogenation

Halogenation of this compound, both on the aromatic ring and at the benzylic position, provides key intermediates for cross-coupling reactions and nucleophilic substitutions.

Table 2: Summary of Halogenation Reactions of this compound

ProductReagents and ConditionsYieldPurityReference
3-Bromo-4-fluorotolueneBr2, glacial acetic acid, I2, Fe powder, 20-35°CUp to 70% (isomer ratio)Not Specified[4]
4-Fluorobenzyl bromideN-Bromosuccinimide (NBS), AIBN, CCl4, reflux89%Not Specified[5]
  • Reaction Setup: In a round-bottom flask, dissolve N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol) in carbon tetrachloride (CCl4, 10 mL).

  • Reagent Addition: Add this compound (1 g, 5.04 mmol) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux at 100°C for 13 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Extract the filtrate with carbon tetrachloride and wash with water.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 4-fluorobenzyl bromide.

Nitration

Nitration of this compound is a key step in the synthesis of various aniline derivatives that are important precursors for APIs.

Table 3: Summary of Nitration of this compound

ProductReagents and ConditionsConversionSelectivityReference
4-Fluoro-α-nitrotoluene70% HNO3, Solid acid catalyst (H-beta)53%59%[6][7]
2-Fluoro-5-nitrotoluene (from 2-fluorotoluene)70% HNO3, Solid acid catalyst (H-beta), 90°C55%90%[6][7]

Note: The nitration of this compound with nitric acid over solid acid catalysts has been reported to favor side-chain nitration.

  • Catalyst Preparation: Prepare the H-beta solid acid catalyst as per literature procedures.

  • Reaction Setup: In a batch reactor, place the H-beta catalyst, this compound, and 70% nitric acid.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and stir vigorously.

  • Monitor the reaction progress by GC.

  • Work-up and Purification: After the reaction, filter the catalyst.

  • Wash the organic layer with water and a mild base to remove any remaining acid.

  • Dry the organic layer and purify the product by distillation or chromatography.

Application in the Synthesis of Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis. While the most common synthesis starts from 4-methylacetophenone, a synthetic pathway can be envisioned starting from this compound. This hypothetical pathway highlights the utility of the functionalization reactions described above.

Celecoxib_Synthesis A This compound B 4-Methylacetophenone A->B Friedel-Crafts Acylation (Conceptual Step) C 4,4,4-Trifluoro-1-(4-methylphenyl)- butane-1,3-dione B->C Claisen Condensation with Ethyl Trifluoroacetate E Celecoxib C->E Cyclocondensation D 4-Sulfamoylphenylhydrazine D->E

Caption: Conceptual synthetic pathway to Celecoxib from this compound.

Experimental Protocol: Synthesis of Celecoxib Intermediate[8][9][10]

This protocol describes the Claisen condensation to form the diketone intermediate, a key step in Celecoxib synthesis.

  • Reaction Setup: In a 1000mL four-necked flask, add 400mL of toluene and 25g of sodium hydride.

  • Reagent Addition: With stirring, control the temperature at 20-25°C and add 40g of 4-methylacetophenone and 50g of ethyl trifluoroacetate dropwise simultaneously.

  • Reaction Execution: After the addition, maintain the temperature at 40-45°C for 5 hours.

  • Work-up and Purification: Cool the reaction to 30°C and add 120mL of 15% hydrochloric acid dropwise.

  • Separate the layers and evaporate the organic layer to dryness under reduced pressure.

  • Add 200mL of petroleum ether to the residue to crystallize the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. The reported yield for this step is 91%.[8]

Advanced Synthetic Applications: Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling. These reactions are powerful tools for the formation of C-N and C-C bonds, respectively, and are widely used in the synthesis of complex APIs.

Cross_Coupling_Workflow cluster_0 Buchwald-Hartwig Amination cluster_1 Sonogashira Coupling A1 Aryl Halide (e.g., 4-Bromo-3-fluorotoluene) E1 Aryl Amine Product A1->E1 B1 Amine B1->E1 C1 Pd Catalyst & Ligand C1->E1 D1 Base D1->E1 A2 Aryl Halide (e.g., 4-Bromo-3-fluorotoluene) E2 Aryl Alkyne Product A2->E2 B2 Terminal Alkyne B2->E2 C2 Pd Catalyst & Cu(I) Cocatalyst C2->E2 D2 Base D2->E2

Caption: General workflows for Buchwald-Hartwig and Sonogashira cross-coupling reactions.

General Protocol for Buchwald-Hartwig Amination[11][12][13]
  • Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (0.5-1.0 mol%), ligand, base (e.g., NaOtBu, 1.4 mmol), and the aryl bromide (e.g., 4-bromotoluene, 1.0 mmol).

  • Inert Atmosphere: Seal the tube with a PTFE septum cap and evacuate and backfill with an inert gas (e.g., N2 or Ar) three times.

  • Reagent Addition: Add the amine (1.4 mmol) and anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture rapidly and heat to 80-100°C for 30-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a suitable solvent, washed with water and brine, dried, and concentrated. The product is then purified by chromatography or crystallization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of active pharmaceutical ingredients. Its utility stems from the ability to undergo a variety of functional group transformations, including oxidation, halogenation, and nitration, to provide key synthetic intermediates. Furthermore, its halogenated derivatives are excellent substrates for powerful cross-coupling reactions, enabling the construction of complex molecular frameworks. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Nitration of 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 4-fluorotoluene is a crucial electrophilic aromatic substitution reaction for the synthesis of key intermediates in the pharmaceutical and agrochemical industries. The introduction of a nitro group onto the aromatic ring of this compound can yield two primary isomers: 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene. These compounds serve as versatile building blocks for the development of more complex molecules.

However, the nitration of this compound presents a significant regiochemical challenge. The presence of both a fluorine atom (an ortho-, para-director) and a methyl group (an ortho-, para-director) complicates the substitution pattern. Furthermore, a competing reaction, side-chain nitration at the methyl group to form 4-fluoro-α-nitrotoluene, can be a major pathway, particularly under certain conditions. This document provides a detailed experimental protocol for performing the ring nitration of this compound using a standard mixed-acid approach, with a focus on reaction control to favor the desired ring-nitrated products. Safety precautions are of paramount importance and are detailed herein.

Reaction Scheme & Regioselectivity

The nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid is expected to yield a mixture of the 2- and 3-nitro isomers. The directing effects of the substituents influence the position of the incoming nitro group. The fluorine atom strongly directs ortho and para, while the methyl group also directs ortho and para. In this compound, the para position to the fluorine is occupied by the methyl group, and the para position to the methyl group is occupied by the fluorine. Therefore, substitution is directed to the positions ortho to either the fluorine or the methyl group. This results in the formation of 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene. Under certain conditions, side-chain nitration can occur, yielding 4-fluoro-α-nitrotoluene. Careful control of reaction parameters, especially temperature, is crucial to favor ring substitution.

Experimental Protocol: Mixed-Acid Nitration of this compound

This protocol is adapted from established procedures for the nitration of substituted toluenes and is designed to favor ring nitration.

3.1. Materials and Equipment

  • This compound (reactant)

  • Concentrated Sulfuric Acid (98%) (catalyst and dehydrating agent)

  • Concentrated Nitric Acid (70%) (nitrating agent)

  • Ice (for cooling bath)

  • Dichloromethane (extraction solvent)

  • Saturated Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Safety Precautions

  • Handle concentrated acids with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic . Strict temperature control is essential to prevent runaway reactions and the formation of hazardous byproducts, including potentially explosive polynitrated compounds.

  • Have an appropriate quenching agent (e.g., a large volume of ice water) and a base (e.g., sodium bicarbonate) readily available to neutralize the reaction if it becomes uncontrollable.

  • Nitric acid is a strong oxidizing agent. Avoid contact with flammable materials.

  • The workup procedure involves the release of carbon dioxide gas during neutralization. Ensure adequate venting to prevent pressure buildup.

3.3. Detailed Procedure

  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar, add a calculated volume of concentrated sulfuric acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly, and with continuous stirring, add the required volume of concentrated nitric acid via a dropping funnel. Maintain the temperature of the mixture below 10 °C throughout the addition. This mixture is the nitrating agent.

  • Nitration Reaction:

    • In a separate flask, dissolve a known amount of this compound in a minimal amount of a suitable inert solvent like dichloromethane if necessary, though the reaction can often be run neat.

    • Cool the this compound solution in an ice bath to 0-5 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred this compound solution. Crucially, maintain the reaction temperature between 0 °C and 5 °C. The rate of addition should be controlled to prevent the temperature from exceeding this range.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and dilute the acids.

    • Transfer the mixture to a separatory funnel.

    • Extract the product into dichloromethane (or another suitable organic solvent).

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product mixture.

3.4. Purification and Characterization

The crude product will be a mixture of 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene, and potentially some unreacted starting material and side-products.

  • Purification: The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

  • Characterization: The identity and purity of the isolated isomers should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Quantitative Data

The following table provides an example of reactant quantities and expected, albeit estimated, product distribution for the nitration of this compound. The precise isomer ratio and yield can be influenced by the specific reaction conditions. It is important to note that minimizing side-chain nitration is a key objective, and the conditions outlined above are intended to favor ring nitration.

ParameterValue
Reactants
This compound11.0 g (0.1 mol)
Concentrated H₂SO₄ (98%)20 mL (approx. 0.37 mol)
Concentrated HNO₃ (70%)8.0 mL (approx. 0.12 mol)
Reaction Conditions
Temperature0-5 °C
Reaction Time1-2 hours
Expected Products
Estimated Isomer Ratio
4-Fluoro-2-nitrotolueneMajor Isomer
4-Fluoro-3-nitrotolueneMinor Isomer
Estimated Total Yield 70-85% (of combined ring isomers)

Note: The isomer ratio is an estimation based on the directing effects of the substituents. The ortho position to the methyl group (and meta to the fluorine) is sterically more accessible than the ortho position to the fluorine (and meta to the methyl group), which may favor the formation of 4-fluoro-2-nitrotoluene. Experimental verification is necessary to determine the precise ratio under specific conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the nitration of this compound.

NitrationWorkflow cluster_prep Preparation of Nitrating Agent cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis H2SO4 Conc. H₂SO₄ Cooling1 Cool to 0-5 °C H2SO4->Cooling1 HNO3 Conc. HNO₃ Mixing Slowly Mix HNO3->Mixing Cooling1->Mixing NitratingAgent Nitrating Agent Mixing->NitratingAgent Addition Dropwise Addition (0-5 °C) NitratingAgent->Addition Substrate This compound Cooling2 Cool to 0-5 °C Substrate->Cooling2 Cooling2->Addition Stirring Stir for 1-2h at 0-5 °C Addition->Stirring Quench Quench on Ice Stirring->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Wash Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct Purify Purification (Distillation/Chromatography) CrudeProduct->Purify Isomers Isolated Isomers Purify->Isomers Analysis Characterization (GC-MS, NMR, IR) Isomers->Analysis

Caption: Workflow for the nitration of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

The nitration of this compound proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined in the diagram below.

EAS_Pathway reagents HNO₃ + 2H₂SO₄ electrophile NO₂⁺ (Nitronium ion) + H₃O⁺ + 2HSO₄⁻ reagents->electrophile Generation of Electrophile pi_complex π-Complex electrophile->pi_complex substrate This compound substrate->pi_complex sigma_complex Arenium Ion Intermediate (σ-Complex - Resonance Stabilized) pi_complex->sigma_complex Nucleophilic Attack deprotonation Deprotonation (by HSO₄⁻) sigma_complex->deprotonation products 4-Fluoro-2-nitrotoluene + 4-Fluoro-3-nitrotoluene + H₂SO₄ deprotonation->products Restoration of Aromaticity

Caption: Mechanism of electrophilic aromatic nitration.

Application Notes and Protocols: The Role of 4-Fluorotoluene in the Synthesis of Fluorinated Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic pathways and experimental protocols for the utilization of 4-fluorotoluene as a key starting material in the production of high-value fluorinated agrochemicals. The primary focus is on the synthesis of pyrethroid insecticides, such as cyfluthrin and flumethrin, where the introduction of a fluorine atom via this compound is crucial for their biological activity.

Introduction

This compound is a critical building block in the synthesis of various agrochemical compounds.[1] Its fluorine-containing structure is instrumental in enhancing the thermal and chemical resistance of the final products.[1] The incorporation of fluorine into agrochemicals can significantly modify their physicochemical properties, leading to improved efficacy, metabolic stability, and bioavailability. This document outlines the multi-step synthesis from this compound to key pyrethroid insecticides, providing detailed experimental protocols and quantitative data for each major transformation.

Overall Synthetic Workflow

The synthesis of pyrethroid insecticides from this compound is a multi-step process that involves the initial halogenation of the toluene ring, followed by the introduction of a phenoxy group, subsequent oxidation, and final esterification to yield the target agrochemical.

G A This compound B Step 1: Bromination A->B C 3-Bromo-4-fluorotoluene B->C D Step 2: Ullmann Condensation C->D E 4-Fluoro-3-phenoxytoluene D->E F Step 3: Oxidation E->F G 4-Fluoro-3-phenoxybenzaldehyde F->G H Step 4: Cyanohydrin Formation G->H I (4-Fluoro-3-phenoxyphenyl) (hydroxy)acetonitrile H->I J Step 5: Esterification I->J K Cyfluthrin / Flumethrin J->K

Caption: Overall workflow for the synthesis of pyrethroid insecticides from this compound.

Key Synthetic Steps and Experimental Protocols

Step 1: Bromination of this compound to 3-Bromo-4-fluorotoluene

The initial step involves the regioselective bromination of this compound to produce 3-bromo-4-fluorotoluene. The use of glacial acetic acid as a solvent in the presence of iodine and iron catalysts is crucial for achieving a higher yield of the desired 3-bromo isomer over the 2-bromo isomer.[2]

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions A This compound F 3-Bromo-4-fluorotoluene A->F Reaction B Bromine (Br2) B->F Reaction C Glacial Acetic Acid (Solvent) D Iron (Fe) & Iodine (I2) (Catalysts) E 25-27°C

Caption: Bromination of this compound.

Quantitative Data:

ParameterValueReference
Molar Ratio (this compound:Bromine)1:1 to 1:1.1[2]
Catalyst Loading (Fe & I2)~1% w/w of this compound[2]
Reaction Temperature25-27 °C[2]
Reaction Time3 - 18 hours[2]
Yield of 3-Bromo-4-fluorotolueneUp to 70%[2]

Experimental Protocol:

  • To a solution of 110 g of this compound in 40 ml of glacial acetic acid, add 1.1 g of iron powder and 1.1 g of iodine.

  • In the course of 3 hours, add a solution of 160 g of bromine in 60 ml of glacial acetic acid.

  • Maintain the reaction temperature at 25°C to 27°C, initially by cooling with water and then with warm water as the exothermic reaction subsides.

  • After the addition is complete, continue to stir the reaction mixture for 3 to 18 hours.

  • Work up the reaction mixture by distilling off the glacial acetic acid and unreacted this compound.

  • The monobrominated 4-fluorotoluenes are then distilled under reduced pressure.

  • The desired 3-bromo-4-fluorotoluene is subsequently separated from the undesired isomers and dibromo-4-fluorotoluenes by fractionation.

Step 2: Synthesis of 4-Fluoro-3-phenoxytoluene via Ullmann Condensation

The second step is a copper-catalyzed Ullmann condensation reaction between 3-bromo-4-fluorotoluene and a phenolate to form an ether linkage. This reaction is typically carried out at high temperatures in a polar aprotic solvent.

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions A 3-Bromo-4-fluorotoluene F 4-Fluoro-3-phenoxytoluene A->F Reaction B Sodium Phenolate B->F Reaction C Isoquinoline (Solvent) D Copper(I) Oxide (Cu2O) (Catalyst) E 160°C G cluster_reactants Reactants cluster_conditions Conditions A 4-Fluoro-3-phenoxy-benzyl alcohol E 4-Fluoro-3-phenoxybenzaldehyde A->E Oxidation B Oxidizing Agent (e.g., PCC, PDC, MnO2) B->E Oxidation C Solvent (e.g., Dichloromethane) D Room Temperature G cluster_reactants Reactants cluster_conditions Conditions A 4-Fluoro-3-phenoxybenzaldehyde E (4-Fluoro-3-phenoxyphenyl) (hydroxy)acetonitrile A->E Reaction B Sodium Cyanide (NaCN) B->E Reaction C Aqueous Acetic Acid D 20°C G cluster_reactants Reactants cluster_conditions Conditions A (4-Fluoro-3-phenoxyphenyl) (hydroxy)acetonitrile D Flumethrin A->D Esterification B trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]- 2,2-dimethylcyclopropanecarboxylic acid chloride B->D Esterification C Presence of Cyanide

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for metal-catalyzed cross-coupling reactions involving 4-fluorotoluene. These reactions are foundational in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds, which are critical in the development of pharmaceuticals and other advanced materials. The protocols outlined below are based on established methodologies for structurally similar aryl fluorides and halides, offering a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While the C-F bond in this compound is generally less reactive than C-Br or C-I bonds, specialized catalytic systems can facilitate this transformation. Alternatively, a halogenated derivative of this compound can be employed.

Application Note:

The Suzuki-Miyaura coupling of this compound derivatives is instrumental in the synthesis of fluorinated biaryl compounds, which are prevalent in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The reaction of a bromo-derivative of this compound with an arylboronic acid provides a reliable route to these valuable structures.

Experimental Protocol: Synthesis of 4-Fluoro-2'-methylbiphenyl

This protocol is adapted from studies on the Suzuki-Miyaura coupling of related fluorinated aryl bromides[1].

Reaction Scheme:

Materials:

  • 4-Bromo-1-fluoro-2-methylbenzene (1.0 mmol, 189 mg)

  • 2-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethylformamide (DMF) (5 mL)

  • Water (0.25 mL)

Procedure:

  • To a dried Schlenk flask, add 4-bromo-1-fluoro-2-methylbenzene, 2-methylphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add DMF and water to the flask.

  • Add palladium(II) acetate to the reaction mixture.

  • Heat the mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides[1]:

Aryl BromideBoronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10DMF/H₂O11048>95
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10DMF/H₂O11048~90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of aryl amines from aryl halides. As with Suzuki coupling, the C-F bond of this compound presents a challenge, and often a more reactive halide derivative is used.

Application Note:

The Buchwald-Hartwig amination of this compound derivatives allows for the introduction of a wide range of nitrogen-containing functional groups. These arylamine products are key intermediates in the synthesis of numerous pharmaceuticals, including kinase inhibitors and central nervous system agents. The reaction is known for its broad substrate scope and functional group tolerance.[2][3]

Experimental Protocol: Synthesis of 4-(4-Fluorotolyl)morpholine

This protocol is based on established procedures for the amination of aryl bromides[4][5].

Reaction Scheme:

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Add 4-bromotoluene and morpholine to the tube.

  • Add 1,4-dioxane and seal the tube.

  • Heat the reaction mixture to 100°C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides:

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-98[5]
4-Bromo-N,N-dimethylanilineMorpholinePd(OAc)₂ / P(t-Bu)₃tBuOKToluene85-~95[6]
2-Bromo-6-iodoanilineMorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane100--[4]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is a powerful tool for the synthesis of substituted alkynes.

Application Note:

The Sonogashira coupling of this compound derivatives provides access to fluorinated arylalkynes, which are important precursors for various organic materials and pharmaceuticals. The resulting internal alkyne can undergo further transformations, making this a versatile step in a synthetic sequence.

Experimental Protocol: Synthesis of 1-Fluoro-4-(phenylethynyl)toluene

This protocol is adapted from a procedure for the Sonogashira coupling of 4-iodotoluene[7].

Reaction Scheme:

Materials:

  • 4-Iodotoluene (0.5 mmol, 109 mg)

  • Phenylacetylene (0.6 mmol, 66 µL)

  • Palladium(II) chloride (PdCl₂) (0.01 mmol, 1.8 mg)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)

  • Triethylamine (Et₃N) (2 mL)

  • Tetrahydrofuran (THF) (3 mL)

Procedure:

  • To a Schlenk flask, add 4-iodotoluene, PdCl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add THF and triethylamine.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Halides:

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃-DMA7572<2 (batch)[7]
4-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55399[8][9]
IodobenzenePhenylacetyleneCu(I)-PANI@MWCNTKOHDMF135-96[10]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a key method for the synthesis of substituted alkenes.

Application Note:

The Heck reaction involving this compound derivatives enables the synthesis of fluorinated stilbenes and cinnamates, which are motifs found in various biologically active molecules and materials with interesting photophysical properties. The reaction typically proceeds with high trans-selectivity.

Experimental Protocol: Synthesis of (E)-1-(4-Fluorotolyl)-2-phenylethene

This protocol is based on the Heck reaction of 4-bromotoluene with styrene[11].

Reaction Scheme:

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a Schlenk tube, dissolve 4-bromotoluene, styrene, Pd(OAc)₂, and P(o-tol)₃ in DMF.

  • Add triethylamine to the mixture.

  • Heat the reaction to 100°C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Heck Reaction of Aryl Halides:

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluenen-Butyl acrylateC15-----[12]
4-ChloroanisoleStyrenePd complex-----[13]
4-BromoacetophenonePhenylboronic acidMagnetic supported Pd(II)-N₂O₂Na₂CO₃DMA14024-[14]

Visualizations

Catalytic Cycles and Experimental Workflows

Buchwald_Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArX_Pd0 [Ar-Pd(II)(L_n)-X] Pd0->ArX_Pd0 Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L_n)(HNR'R'')]+X- ArX_Pd0->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(L_n)-NR'R'' Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents inert Inert Atmosphere (Ar/N2) reagents->inert solvent Add Solvent and Catalyst inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Work-up: Quench, Extract monitor->workup purify Purify (Chromatography) workup->purify end Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L_n)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)(L_n)-C≡CR' ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdAlkyne->Product CuX CuX CuAlkyne Cu-C≡CR' CuX->CuAlkyne Base CuAlkyne->ArPdX Transmetalation Alkyne H-C≡CR' Alkyne->CuAlkyne Heck_Reaction_Workflow start Start reagents Combine Aryl Halide, Alkene, Catalyst, Base start->reagents solvent Add Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (GC-MS) heat->monitor workup Work-up: Pour into water, Extract monitor->workup purify Purify (Chromatography) workup->purify end Product purify->end

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes for the preparation of valuable heterocyclic compounds, namely quinolines, indoles, and benzofurans, starting from the readily available bulk chemical, 4-fluorotoluene. The protocols outlined below detail the necessary functionalization of this compound to key intermediates and their subsequent cyclization to the target heterocycles.

Synthesis of Quinolines via Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines.[1][2][3] This route involves the reaction of an aniline derivative with glycerol, an acid catalyst, and an oxidizing agent.[1] To utilize this compound in this synthesis, it must first be converted to a 4-fluoroaniline derivative. A common pathway involves nitration followed by reduction.

Synthetic Pathway Overview

The overall transformation involves a two-step process: the nitration of this compound to yield 4-fluoro-2-nitrotoluene, followed by the reduction of the nitro group to afford 4-fluoro-2-methylaniline. This aniline derivative can then be used in the Skraup synthesis.

G cluster_0 Functionalization of this compound cluster_1 Skraup Synthesis This compound This compound 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene This compound->4-Fluoro-2-nitrotoluene Nitration (HNO₃, H₂SO₄) 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline 4-Fluoro-2-nitrotoluene->4-Fluoro-2-methylaniline Reduction (e.g., Fe/HCl or H₂, Pd/C) 6-Fluoro-8-methylquinoline 6-Fluoro-8-methylquinoline 4-Fluoro-2-methylaniline->6-Fluoro-8-methylquinoline Glycerol, H₂SO₄, Oxidizing agent

Fig. 1: Synthetic route to 6-fluoro-8-methylquinoline.
Experimental Protocols

Protocol 1: Nitration of this compound to 4-Fluoro-2-nitrotoluene

This procedure is adapted from standard nitration methods for aromatic compounds.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred this compound, maintaining the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will separate as an oil. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-methylaniline

This protocol utilizes catalytic hydrogenation, a common method for the reduction of nitroarenes.[4]

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methylaniline, which can be purified by distillation or recrystallization if necessary.

Protocol 3: Skraup Synthesis of 6-Fluoro-8-methylquinoline

This is a general procedure for the Skraup synthesis and should be performed with caution due to the exothermic nature of the reaction.[1][2]

  • Reaction Setup: In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (approx. 3.0 eq) to 4-fluoro-2-methylaniline (1.0 eq) while cooling.

  • Reagent Addition: To the aniline sulfate mixture, add anhydrous glycerol (approx. 3.0 eq) and a mild oxidizing agent such as nitrobenzene or arsenic acid.[3] The addition of a moderator like ferrous sulfate can help to control the reaction's vigor.[2]

  • Heating: Heat the mixture gently in an oil bath. The reaction is highly exothermic and may begin to boil without external heating. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Reaction Completion: Once the initial exothermic reaction subsides, continue heating the mixture at approximately 140-150 °C for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool and then carefully pour it into a large volume of water. Neutralize the excess acid with a concentrated sodium hydroxide solution. The quinoline product can then be isolated by steam distillation.

  • Purification: The crude product is purified by distillation or recrystallization.

Quantitative Data
StepReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1This compoundHNO₃, H₂SO₄-0-102-370-85
24-Fluoro-2-nitrotolueneH₂, 10% Pd/CEthanolRT2-4>95
34-Fluoro-2-methylanilineGlycerol, H₂SO₄, Oxidizing agent-140-1503-450-70

Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indoles from a phenylhydrazine and a carbonyl compound.[5][6] To apply this to this compound, it is first converted to 4-fluorophenylhydrazine.

Synthetic Pathway Overview

This pathway involves the nitration of this compound, followed by reduction to 4-fluoroaniline. The aniline is then diazotized and reduced to form 4-fluorophenylhydrazine, the key precursor for the Fischer indole synthesis.

G cluster_0 Precursor Synthesis cluster_1 Fischer Indole Synthesis This compound This compound 4-Fluoro-1-nitrotoluene 4-Fluoro-1-nitrotoluene This compound->4-Fluoro-1-nitrotoluene Nitration 4-Fluoroaniline 4-Fluoroaniline 4-Fluoro-1-nitrotoluene->4-Fluoroaniline Reduction 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine 4-Fluoroaniline->4-Fluorophenylhydrazine 1. Diazotization (NaNO₂, HCl) 2. Reduction (Na₂SO₃) 5-Fluoroindole Derivative 5-Fluoroindole Derivative 4-Fluorophenylhydrazine->5-Fluoroindole Derivative Acid catalyst (e.g., H₂SO₄, PPA) Carbonyl Compound Carbonyl Compound Carbonyl Compound->5-Fluoroindole Derivative

Fig. 2: Synthetic route to 5-fluoroindole derivatives.
Experimental Protocols

Protocol 4: Synthesis of 4-Fluorophenylhydrazine from 4-Fluoroaniline

This protocol is a standard procedure for the synthesis of phenylhydrazines.[7][8]

  • Diazotization: Dissolve 4-fluoroaniline (1.0 eq) in aqueous hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite (approx. 2.0 eq) in water and cool it to 0 °C. Slowly add the diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 5 °C.

  • Hydrolysis: After the addition, allow the mixture to warm to room temperature and then heat to 70-80 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent like diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent. The hydrochloride salt is often prepared for better stability.

Protocol 5: Fischer Indole Synthesis of a 5-Fluoroindole Derivative

This is a general protocol for the Fischer indole synthesis.[9][10]

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in a solvent such as ethanol or acetic acid. A catalytic amount of acid can be added to facilitate this step. Heat the mixture to reflux for 1-2 hours.

  • Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude hydrazone, add an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

  • Heating: Heat the mixture to a temperature typically between 80-160 °C. The optimal temperature and time will depend on the specific substrates and catalyst used.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize the acid with a base (e.g., sodium hydroxide or ammonia solution).

  • Purification: Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude indole can be purified by column chromatography or recrystallization.

Quantitative Data
StepReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
44-FluoroanilineNaNO₂, HCl, then Na₂SO₃Water0-803-470-80
54-Fluorophenylhydrazine, Ketone/AldehydePPA or ZnCl₂-80-1601-560-90

Synthesis of Benzofurans via Palladium-Catalyzed Cyclization

The synthesis of benzofurans can be achieved through various methods, with palladium-catalyzed intramolecular cyclization of substituted phenols being a modern and efficient approach.[5] The key precursor for a 5-fluorobenzofuran would be 4-fluorophenol. While industrial routes from this compound exist, a common laboratory approach to phenols involves diazotization of anilines followed by hydrolysis.

Synthetic Pathway Overview

This pathway begins with the conversion of this compound to 4-fluoroaniline as previously described. The aniline is then converted to 4-fluorophenol. The phenol is then coupled with an alkyne in a palladium-catalyzed reaction to form the benzofuran ring.

G cluster_0 Precursor Synthesis cluster_1 Palladium-Catalyzed Benzofuran Synthesis This compound This compound 4-Fluoroaniline 4-Fluoroaniline This compound->4-Fluoroaniline 1. Nitration 2. Reduction 4-Fluorophenol 4-Fluorophenol 4-Fluoroaniline->4-Fluorophenol 1. Diazotization (NaNO₂, H₂SO₄) 2. Hydrolysis (H₂O, heat) 5-Fluorobenzofuran Derivative 5-Fluorobenzofuran Derivative 4-Fluorophenol->5-Fluorobenzofuran Derivative Pd catalyst, Ligand, Base Alkyne Alkyne Alkyne->5-Fluorobenzofuran Derivative

Fig. 3: Synthetic route to 5-fluorobenzofuran derivatives.
Experimental Protocols

Protocol 6: Synthesis of 4-Fluorophenol from 4-Fluoroaniline

This protocol involves the diazotization of 4-fluoroaniline followed by hydrolysis of the diazonium salt.

  • Diazotization: Dissolve 4-fluoroaniline (1.0 eq) in dilute sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: After stirring for 30 minutes, the diazonium salt solution is slowly added to a boiling aqueous solution of sulfuric acid. The phenol will be formed and can be isolated by steam distillation.

  • Work-up: The distillate is collected, and the 4-fluorophenol is extracted with an organic solvent.

  • Purification: The organic extract is dried and concentrated. The crude product can be purified by distillation or recrystallization.

Protocol 7: Palladium-Catalyzed Synthesis of a 5-Fluorobenzofuran Derivative

This is a general protocol for the synthesis of benzofurans from phenols and alkynes.

  • Reaction Setup: In a sealable reaction tube, combine 4-fluorophenol (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent such as toluene or DMF.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired 5-fluorobenzofuran derivative.

Quantitative Data
StepReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
64-FluoroanilineNaNO₂, H₂SO₄, H₂OWater0-1002-360-75
74-Fluorophenol, AlkynePd(OAc)₂, Ligand, BaseToluene80-12012-2450-85

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for 19F NMR Spectroscopy in Drug Discovery Utilizing 4-Fluorotoluene-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful and versatile tool in modern drug discovery.[1][2][3] Its high sensitivity, the 100% natural abundance of the 19F isotope, and the absence of endogenous fluorine in most biological systems make it an ideal probe for studying molecular interactions with minimal background interference.[2][4] The chemical shift of the 19F nucleus is exquisitely sensitive to its local electronic environment, providing a robust readout for changes upon ligand binding to a biological target.[1][5]

This document provides detailed application notes and protocols for leveraging 19F NMR spectroscopy with molecules containing the 4-fluorotoluene moiety as a reporter group for screening and characterizing protein-ligand interactions. The this compound group offers a simple, chemically stable, and synthetically accessible 19F NMR probe that can be incorporated into a variety of molecular scaffolds.

Principle of 19F NMR in Ligand-Based Screening

Ligand-observed 19F NMR experiments are particularly well-suited for fragment-based drug discovery (FBDD) and high-throughput screening (HTS). The core principle involves monitoring the 19F NMR signal of a fluorinated ligand in the presence and absence of a target protein. Changes in the 19F signal, such as a shift in its resonance frequency (chemical shift), an increase in the signal's linewidth (line broadening), or a decrease in signal intensity, indicate binding of the ligand to the protein.[3]

One of the most effective techniques is the 19F NMR competition assay, where a known, weakly binding fluorinated molecule (a "spy" or "reporter" ligand) is displaced by a higher-affinity, non-fluorinated "competitor" compound from the library being screened.[4][6] This approach is highly sensitive and allows for the rapid identification of binders from complex mixtures.

Key Advantages of Using this compound as a 19F NMR Probe

  • Chemical Stability: The C-F bond in this compound is strong and metabolically stable.

  • Synthetic Accessibility: The this compound moiety can be readily incorporated into various molecular scaffolds using standard synthetic methodologies.

  • Favorable NMR Properties: The single fluorine atom gives rise to a simple spectrum, and its chemical shift is sensitive to environmental changes upon binding.

Experimental Protocols

Protocol 1: Direct 19F NMR Binding Assay with a this compound-Labeled Ligand

This protocol describes a direct binding experiment to determine if a ligand containing a this compound moiety binds to a target protein.

Materials:

  • Target protein solution (e.g., 10-50 µM in a suitable buffer, pH 7.4)

  • This compound-labeled ligand stock solution (e.g., 10 mM in DMSO-d6)

  • NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O)

  • NMR tubes

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Reference Sample: Prepare a sample containing the this compound-labeled ligand at a final concentration of 100 µM in the NMR buffer.

    • Protein Sample: Prepare a sample containing the target protein (e.g., 25 µM) and the this compound-labeled ligand (100 µM) in the same NMR buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) 19F NMR spectrum for both the reference and the protein-containing sample.

    • Typical acquisition parameters:

      • Pulse angle: 30-90°

      • Spectral width: ~40 ppm centered around the expected chemical shift of this compound derivatives.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 128-1024 (depending on concentration and spectrometer sensitivity).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the 19F NMR spectrum of the ligand in the presence of the protein to the reference spectrum.

    • Look for:

      • Chemical Shift Perturbation (CSP): A change in the chemical shift (δ) of the fluorine signal.

      • Line Broadening: An increase in the full width at half maximum (FWHM) of the signal.

      • Decrease in Signal Intensity: A reduction in the peak height or integral.

Any of these changes are indicative of the ligand binding to the target protein.

Protocol 2: 19F NMR Competition Binding Assay

This protocol is designed to screen a library of non-fluorinated compounds for their ability to bind to a target protein by displacing a known, weakly-binding this compound-containing reporter ligand.

Materials:

  • Target protein solution (e.g., 10 µM in NMR buffer).

  • This compound reporter ligand stock solution (e.g., 1 mM in DMSO-d6).

  • Competitor compound library (e.g., 10 mM stock solutions in DMSO-d6).

  • NMR buffer.

  • NMR tubes or 96-well NMR plates.

Procedure:

  • Assay Setup:

    • Reference (No Competitor): Prepare a sample containing the target protein (e.g., 10 µM) and the this compound reporter ligand (e.g., 100 µM).

    • Competition Samples: Prepare samples containing the target protein (10 µM), the reporter ligand (100 µM), and a competitor compound (or a mixture of compounds) at a desired final concentration (e.g., 200 µM).

  • NMR Data Acquisition:

    • Acquire 1D 19F NMR spectra for all samples. For high-throughput screening, automated sample changers and standardized acquisition parameters are recommended.

  • Data Analysis:

    • Compare the 19F NMR signal of the reporter ligand in the presence of competitor compounds to the reference sample.

    • A "hit" is identified when the 19F signal of the reporter ligand in a competition sample reverts towards the signal of the free reporter ligand (i.e., sharper peak, chemical shift closer to the free form). This indicates that the competitor has displaced the reporter ligand from the protein's binding site.

Data Presentation

Quantitative data from 19F NMR experiments can be summarized in tables for easy comparison of different ligands or screening hits.

Table 1: Representative 19F NMR Data for a this compound-Labeled Ligand Binding to a Target Protein.

Ligand Concentration (µM)Protein Concentration (µM)19F Chemical Shift (δ, ppm)Linewidth (Hz)
1000-115.2010
10010-115.3525
10025-115.5250
10050-115.7085

Note: The chemical shift values are hypothetical and referenced to an external standard. The trend of downfield shift and line broadening upon increasing protein concentration is typical for a ligand entering a protein binding pocket.

Table 2: Representative Data from a 19F NMR Competition Screening Assay.

Competitor CompoundReporter Signal Intensity (Arbitrary Units)% DisplacementHit?
None (Reference)500%-
Compound A9590%Yes
Compound B524%No
Compound C8060%Yes

% Displacement is calculated relative to the signal intensity of the free reporter ligand (defined as 100%).

Visualizations

Experimental Workflow for 19F NMR Competition Screening

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution mix_samples Mix Protein, Reporter, and Competitor prep_protein->mix_samples prep_reporter Prepare this compound Reporter Ligand prep_reporter->mix_samples prep_library Prepare Competitor Compound Library prep_library->mix_samples acquire_nmr Acquire 1D 19F NMR Spectra mix_samples->acquire_nmr process_spectra Process NMR Spectra acquire_nmr->process_spectra compare_signals Compare Reporter Signal Changes process_spectra->compare_signals identify_hits Identify Hits Based on Displacement compare_signals->identify_hits competition_principle cluster_protein Target Protein cluster_bound Reporter Bound cluster_displaced Reporter Displaced protein Binding Site protein_bound Binding Site protein->protein_bound + Reporter reporter This compound Reporter competitor Competitor (Hit) protein_competitor Binding Site protein_bound->protein_competitor + Competitor (displaces reporter) reporter_bound reporter_free Free Reporter competitor_bound

References

The Fluorine Advantage: Harnessing 4-Fluorotoluene for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the relentless pursuit of novel materials with superior performance characteristics, 4-Fluorotoluene and its derivatives have emerged as indispensable building blocks. The strategic incorporation of fluorine imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and specific optical and electronic attributes. These characteristics are pivotal in the development of next-generation polymers, liquid crystals, and electronic materials. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this compound in the synthesis of advanced materials, complete with experimental protocols and quantitative data.

Application 1: High-Performance Fluorinated Polyimides

Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants. A key monomer in the synthesis of these advanced polymers is 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a direct derivative of this compound. The presence of the trifluoromethyl (-CF3) groups, derived from the fluorination of the methyl group of toluene, significantly enhances the properties of the resulting polyimides.[1]

These polymers are particularly valuable in the microelectronics industry for applications such as flexible electronics, high-temperature adhesives, and insulating films, where thermal stability and low thermal expansion are critical.[1] The electron-withdrawing nature of the -CF3 groups also contributes to the optical transparency of the polyimide films.[2]

Quantitative Data: Properties of Fluorinated Polyimides

The properties of fluorinated polyimides can be tailored by selecting different dianhydride monomers to polymerize with 2,2'-Bis(trifluoromethyl)benzidine (TFMB). The following table summarizes the key thermal and mechanical properties of polyimides derived from TFMB and various common dianhydrides.

Polyimide (Dianhydride-TFMB)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C) (N2)5% Weight Loss Temperature (°C) (Air)Tensile Strength (MPa)Coefficient of Thermal Expansion (CTE) (ppm/°C)
BPDA-TFMB3666055941456.8
BTDA-TFMB35558057012035.2
ODPA-TFMB34556055011048.9
6FDA-TFMB3505355239263.1
PMDA-TFMB>40059058013025.0

Data compiled from multiple sources.[3][4][5]

Experimental Protocol: Synthesis of 6FDA-TFMB Polyimide

This protocol describes the two-step synthesis of a fluorinated polyimide from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2′-bis(trifluoromethyl)benzidine (TFMB).

Materials:

  • 2,2′-Bis(trifluoromethyl)benzidine (TFMB)

  • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of TFMB in anhydrous DMAc under a nitrogen atmosphere.

  • Once the TFMB has completely dissolved, slowly add an equimolar amount of 6FDA powder to the solution in small portions.

  • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer) dropwise while stirring.

  • Continue stirring at room temperature for 12 hours.

  • Precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Filter the fibrous polyimide, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.

Experimental Workflow: Polyimide Synthesis

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Chemical Imidization TFMB TFMB PAA Poly(amic acid) Solution TFMB->PAA sixFDA 6FDA sixFDA->PAA DMAc DMAc DMAc->PAA Imidization Imidization Reagents (Acetic Anhydride, Pyridine) PAA->Imidization Precipitation Precipitation (Methanol) Imidization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Polyimide Fluorinated Polyimide Drying->Polyimide

Caption: Two-step synthesis of fluorinated polyimide.

Application 2: Advanced Liquid Crystal Displays (LCDs)

This compound derivatives are crucial in the synthesis of liquid crystals for modern display technologies. The incorporation of fluorine atoms into the molecular structure of liquid crystals allows for the fine-tuning of their dielectric anisotropy, viscosity, and optical properties.[6][7] For instance, the presence of a fluorine atom can influence the dipole moment of the molecule, which is a key factor in achieving the desired alignment of the liquid crystals in an electric field, a fundamental principle behind LCD operation.

Derivatives of this compound can be used to synthesize various liquid crystal cores, such as cyanobiphenyls and tolanes, which are known for their excellent mesomorphic properties.[8]

Experimental Protocol: General Synthesis of a Fluorinated Tolane-Based Liquid Crystal

This protocol outlines a general synthetic route to a tolane-based liquid crystal, which often involves a Sonogashira coupling reaction. This compound can be a precursor to one of the coupling partners.

Materials:

  • A 4-substituted-1-ethynylbenzene (can be synthesized from a derivative of this compound)

  • A 4-substituted-1-iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a Schlenk flask, add the 4-substituted-1-ethynylbenzene, 4-substituted-1-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., argon).

  • Add anhydrous toluene and triethylamine via syringe.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure tolane-based liquid crystal.

Signaling Pathway: Influence of Fluorine on Liquid Crystal Properties

LC_Properties F_Atom Fluorine Atom (from this compound derivative) Dipole Altered Molecular Dipole Moment F_Atom->Dipole Viscosity Reduced Viscosity F_Atom->Viscosity Stability Enhanced Thermal & Chemical Stability F_Atom->Stability Dielectric Modified Dielectric Anisotropy Dipole->Dielectric Performance Improved Display Performance Dielectric->Performance Viscosity->Performance Stability->Performance

Caption: Impact of fluorine on liquid crystal properties.

Other Potential Applications

The versatility of this compound and its derivatives extends beyond polyimides and liquid crystals. Research is actively exploring their use in:

  • Organic Light-Emitting Diodes (OLEDs): Fluorinated organic materials are being investigated for their potential to improve the efficiency and stability of OLEDs.[9][10] The electron-withdrawing nature of fluorine can influence the energy levels of the materials, which is crucial for charge injection and transport in OLED devices.

  • Fluorinated Benzoxazine Resins: Monomers derived from 4-(trifluoromethyl)aniline can be used to synthesize fluorinated benzoxazine resins.[11] These resins exhibit low dielectric constants and high thermal stability, making them suitable for use as insulating materials in high-frequency electronic applications.[11]

Conclusion

This compound is a cornerstone in the synthesis of a diverse range of advanced materials. Its derivatives, particularly those containing trifluoromethyl groups, are instrumental in developing high-performance polymers and liquid crystals with tailored properties. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals seeking to leverage the unique advantages of fluorination in their material development endeavors. As the demand for materials with enhanced performance continues to grow, the importance of this compound as a key starting material is set to increase significantly.

References

Step-by-Step Guide for the Bromination of the Methyl Group on 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4-fluorobenzyl bromide through the radical bromination of the methyl group on 4-fluorotoluene. This process is a cornerstone in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of the 4-fluorobenzyl moiety is crucial for modulating biological activity.

Introduction

The selective bromination of the benzylic position of this compound is a key transformation in organic synthesis. The reaction proceeds via a free-radical chain mechanism, typically employing N-bromosuccinimide (NBS) as the brominating agent.[1] The process is initiated by either a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means. This method is favored for its high selectivity for the benzylic C-H bond over the aromatic C-H bonds, which are deactivated by the electron-withdrawing fluorine atom. The resulting product, 4-fluorobenzyl bromide, is a versatile intermediate used in a wide range of nucleophilic substitution reactions.[1]

Reaction and Mechanism

The Wohl-Ziegler reaction is a reliable method for the benzylic bromination of toluenes. The reaction mechanism involves three key steps:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with NBS to generate a bromine radical.

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to yield 4-fluorobenzyl bromide and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Experimental Protocols

Two primary protocols are presented here: one using a chemical initiator and an alternative photochemical method.

Protocol 1: Bromination using a Chemical Initiator

This protocol is adapted from a general procedure for the synthesis of a similar compound, 2-fluoro-4-bromobenzyl bromide, which reported a high yield.[2]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the solvent (e.g., carbon tetrachloride or acetonitrile) to dissolve the starting material.

  • Add N-bromosuccinimide (1.05 - 1.2 eq) and a catalytic amount of the radical initiator (AIBN or BPO, 0.02 - 0.1 eq).

  • Heat the reaction mixture to reflux (the boiling point of the solvent, e.g., ~77°C for CCl₄) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within several hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate.

  • Filter the mixture to remove the solid succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-fluorobenzyl bromide.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Photochemical Bromination

This protocol offers a milder alternative to the use of chemical initiators.

Materials:

  • Same as Protocol 1, excluding the radical initiator.

  • A visible light source (e.g., a household compact fluorescent lamp or a tungsten bulb).

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (acetonitrile is a good choice for photochemical reactions).

  • Add N-bromosuccinimide (1.05 eq).

  • Position the reaction flask in close proximity to a visible light source.

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., at or slightly above room temperature using a water bath).

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the work-up and purification steps (6-11) as described in Protocol 1.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)Purity (%)Expected Yield (%)
This compoundC₇H₇F110.131160.9971.469≥99-
4-Fluorobenzyl bromideC₇H₆BrF189.0285 / 15 mmHg1.5171.547≥97~89*

*Based on the yield reported for the synthesis of the structurally similar 2-fluoro-4-bromobenzyl bromide.[2]

Characterization of 4-Fluorobenzyl Bromide

The identity and purity of the synthesized 4-fluorobenzyl bromide can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): A characteristic singlet for the benzylic protons (-CH₂Br) is expected around δ 4.4-4.5 ppm. The aromatic protons will appear as multiplets in the region of δ 7.0-7.5 ppm.

  • ¹³C NMR (CDCl₃): The benzylic carbon (-CH₂Br) should appear around δ 32-34 ppm.

  • GC-MS: Will show the molecular ion peak corresponding to the mass of the product.

Safety Information

4-Fluorobenzyl bromide is a lachrymator and is corrosive. It causes severe skin and eye burns and is harmful if inhaled.[4]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases, oxidizing agents, alcohols, and amines.

  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Diagrams

Reaction Scheme

Reaction Scheme for the Bromination of this compound cluster_reactants Reactants cluster_products Products This compound 4-Fluorobenzyl_bromide This compound->4-Fluorobenzyl_bromide CCl₄, Reflux NBS N-Bromosuccinimide (NBS) Initiator AIBN or Light (hν) Succinimide Succinimide

Caption: Synthesis of 4-fluorobenzyl bromide from this compound.

Experimental Workflow

Experimental Workflow A 1. Mix Reactants (this compound, NBS, Initiator, Solvent) B 2. Heat to Reflux (or Irradiate with Light) A->B C 3. Monitor Reaction (TLC or GC-MS) B->C D 4. Cool and Filter (Remove Succinimide) C->D E 5. Work-up (Aqueous Washes) D->E F 6. Dry and Concentrate (MgSO₄, Rotary Evaporator) E->F G 7. Purify Product (Vacuum Distillation or Chromatography) F->G H 8. Characterize (NMR, GC-MS) G->H

Caption: Step-by-step experimental workflow for the bromination reaction.

References

Application Notes and Protocols: 4-Fluorotoluene as a Precursor in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorotoluene is a versatile and valuable precursor in medicinal chemistry, serving as a foundational building block for a diverse range of pharmaceutical agents. The strategic incorporation of the fluorotoluene moiety into a drug candidate can significantly enhance its pharmacological properties. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, thereby improving cell permeability and oral bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and ultimately, a marketed anticancer drug, Lapatinib.

Application Note 1: Synthesis of Key Intermediates from this compound

This compound can be readily functionalized to yield a variety of useful intermediates for drug synthesis. The methyl group can be oxidized to an aldehyde or carboxylic acid, or halogenated to introduce a reactive handle. The aromatic ring can undergo electrophilic substitution, such as nitration and chlorination, to introduce further functional groups.

Key Synthetic Transformations of this compound
TransformationIntermediateReagents
Nitration4-Fluoro-2-nitrotolueneNitric acid, Sulfuric acid
Chlorination3-Chloro-4-fluoronitrobenzeneN-chlorosuccinimide, Sulfuric acid
Reduction3-Chloro-4-fluoroanilinePt/C, Hydrogen
Benzylic Bromination4-Fluorobenzyl bromideN-Bromosuccinimide (NBS), Radical initiator
Oxidation4-FluorobenzaldehydeChlorine, Water, FeCl₃/ZnCl₂ catalyst

Application Note 2: Synthesis of the Kinase Inhibitor Lapatinib

A prominent example of the utility of this compound in drug synthesis is its role as a precursor to the dual tyrosine kinase inhibitor, Lapatinib. Lapatinib is used in the treatment of HER2-positive breast cancer and other solid tumors. A key intermediate in the synthesis of Lapatinib is 3-chloro-4-fluoroaniline, which is prepared from this compound in a multi-step process.

Synthetic Workflow for Lapatinib from this compound

G A This compound B 4-Fluoro-2-nitrotoluene A->B Nitration C 3-Chloro-4-fluoronitrobenzene B->C Chlorination D 3-Chloro-4-fluoroaniline C->D Reduction E N-(3-chloro-4-fluorophenyl)-6-iodoquinazolin-4-amine D->E Multi-step synthesis F Lapatinib E->F Multi-step synthesis

Caption: Synthetic overview from this compound to Lapatinib.

Biological Activity of Lapatinib

Lapatinib is a potent inhibitor of the tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1] Overexpression of HER2 is a key driver in certain types of breast cancer.[2] By inhibiting these receptors, Lapatinib blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Biological Data for Lapatinib
TargetCell LineIC₅₀Reference
HER2UACC-8120.010 µM[4]
HER2SK-BR-30.079 µM[5]
HER2BT-4740.046 µM[5]
EGFRPurified Enzyme10.2 nM[1]
HER2Purified Enzyme9.8 nM[1]

Lapatinib's Mechanism of Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK_pathway Ras-Raf-MEK-ERK (MAPK Pathway) EGFR->MAPK_pathway HER2 HER2 HER2->PI3K HER2->MAPK_pathway Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway->Proliferation

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of 4-Fluoro-2-nitrotoluene from this compound

This protocol is adapted from standard nitration procedures for aromatic compounds.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.

  • In a separate flask, cool this compound.

  • Slowly add the cold nitrating mixture to the this compound dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 4-fluoro-2-nitrotoluene.

Protocol 2: Synthesis of 3-Chloro-4-fluoronitrobenzene from 4-Fluoro-2-nitrotoluene

This protocol is based on electrophilic chlorination of a nitrated aromatic ring.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Water

  • 20% Sodium Bisulfite Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Methanol

Procedure:

  • Suspend 4-fluoro-2-nitrotoluene in a mixture of concentrated sulfuric acid and water.

  • Add N-chlorosuccinimide portion-wise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 20% sodium bisulfite solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure 3-chloro-4-fluoronitrobenzene.

Protocol 3: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluoronitrobenzene

This protocol describes the catalytic hydrogenation of the nitro group.

Materials:

  • 3-Chloro-4-fluoronitrobenzene

  • 10% Palladium on Carbon (Pd/C) or 1% Platinum on Carbon (Pt/C)

  • Methanol or Ethanol

  • Hydrogen Gas

Procedure:

  • In a hydrogenation vessel, dissolve 3-chloro-4-fluoronitrobenzene in methanol or ethanol.

  • Carefully add the Pd/C or Pt/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 0.1-5 MPa) and stir the reaction mixture at a temperature between 50-100 °C.[6][7]

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 1-10 hours.[6][7]

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-4-fluoroaniline.

  • If necessary, purify the product by vacuum distillation or recrystallization to yield pure 3-chloro-4-fluoroaniline.[6][7]

Protocol 4: Synthesis of Lapatinib from 3-Chloro-4-fluoroaniline

The synthesis of Lapatinib from 3-chloro-4-fluoroaniline is a multi-step process that involves the construction of the quinazoline core and subsequent elaboration of the side chains. A representative final coupling step is described below.

Materials:

  • 3-Chloro-4-fluoroaniline

  • N-{[5-(4-chloroquinazoline-6-yl)furan-2-yl]methyl}-2-(methylsulfonyl)ethanamine (intermediate)

  • Isopropanol

Procedure:

  • In a reaction flask under a nitrogen atmosphere, charge 3-chloro-4-fluoroaniline, N-{[5-(4-chloroquinazoline-6-yl)furan-2-yl]methyl}-2-(methylsulfonyl)ethanamine, and isopropanol.

  • Heat the reaction mixture to 70-80 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and continue stirring to allow for precipitation of the product.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum to obtain Lapatinib base.

  • The Lapatinib base can then be converted to the ditosylate salt by treatment with p-toluenesulfonic acid monohydrate.[8]

References

Troubleshooting & Optimization

How to improve the yield of 4-Fluorotoluene synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and industrially relevant methods for synthesizing this compound are the Balz-Schiemann reaction and the Halex reaction. The Balz-Schiemann reaction involves the diazotization of p-toluidine followed by thermal decomposition of the resulting diazonium salt. The Halex reaction, while a powerful fluorination method, is less direct for this compound as it requires an activated aromatic ring, typically with an electron-withdrawing group like a nitro group, which would necessitate subsequent modification.

Q2: I am getting a low yield in my Balz-Schiemann reaction. What are the common causes?

A2: Low yields in the Balz-Schiemann reaction can stem from several factors:

  • Incomplete Diazotization: Ensure the complete conversion of p-toluidine to the diazonium salt. This requires careful control of temperature (typically 0-5 °C) and the stoichiometric addition of the diazotizing agent (e.g., sodium nitrite).

  • Premature Decomposition of the Diazonium Salt: Diazonium salts can be unstable. Maintaining a low temperature during diazotization and handling is crucial.

  • Suboptimal Thermal Decomposition Conditions: The temperature and rate of heating during the decomposition of the diazonium tetrafluoroborate salt are critical.[1] A slow, controlled temperature ramp can significantly minimize the formation of side products and improve the yield of this compound.[1]

  • Side Reactions: The formation of byproducts such as toluene (from hydro-de-diazotization), cresols (from reaction with water), and azo compounds can reduce the yield of the desired product. Using anhydrous or low-water content reagents and solvents can mitigate some of these side reactions.

  • Choice of Fluorinating Agent and Counter-ion: While tetrafluoroborate (BF₄⁻) is traditional, using other counter-ions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can sometimes lead to improved yields.[2]

Q3: What are the typical impurities I might encounter in my this compound product?

A3: Common impurities include unreacted starting materials (p-toluidine), intermediates, and byproducts from side reactions. In the Balz-Schiemann reaction, these can include toluene, cresols, and tarry polymeric materials.[3][4] Purification is typically achieved through distillation.

Q4: Can I use the Halex reaction to synthesize this compound directly from 4-Chlorotoluene?

A4: The direct Halex reaction on 4-Chlorotoluene is generally not feasible because the chlorine atom is not activated towards nucleophilic aromatic substitution. The Halex reaction requires the presence of a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group (chloride). Therefore, a multi-step synthesis would be required, for instance, starting with 4-chloro-2-nitrotoluene or 4-chloro-3-nitrotoluene, performing the Halex reaction to introduce the fluorine, and then removing the nitro group. This makes the Balz-Schiemann reaction a more direct route from a toluene-based starting material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete diazotization.Ensure accurate stoichiometry of reagents. Maintain low temperature (0-5 °C) during the addition of sodium nitrite.
Premature decomposition of the diazonium salt.Work at low temperatures throughout the diazotization and filtration steps.
Formation of side products during thermal decomposition.Implement a slow and controlled temperature ramp during pyrolysis.[1] Consider performing the decomposition under vacuum to remove the product as it forms.
Presence of water leading to phenol formation.Use anhydrous reagents and solvents where possible.
Product is Contaminated with Byproducts Inefficient purification.Optimize distillation conditions (e.g., use a fractional distillation column).
Tarry, polymeric materials are forming.This can result from uncontrolled decomposition. Ensure a gradual and controlled heating rate. The use of an inert, high-boiling solvent can sometimes help to moderate the reaction.
Reaction is Difficult to Control/Runaway Reaction The thermal decomposition of diazonium salts can be highly exothermic.[5]Perform the reaction on a smaller scale initially to establish safe parameters. Ensure adequate cooling capacity. Consider a semi-batch or continuous flow process for better temperature control on a larger scale.[5]

Experimental Protocols

High-Yield Synthesis of this compound via a Modified Balz-Schiemann Reaction

This protocol is based on a patented method that reports high yields and purity.[6]

Step 1: Salification

  • In a suitable reactor, cool anhydrous hydrogen fluoride to 0-5 °C.

  • Slowly add p-toluidine to the cooled hydrogen fluoride while maintaining the temperature below 20 °C. The mass ratio of p-toluidine to anhydrous hydrogen fluoride should be approximately 1:2.8.[1]

  • Stir the mixture until the p-toluidine is completely dissolved.

Step 2: Diazotization

  • Maintain the temperature of the mixture at 0-5 °C.

  • Add sodium nitrite portion-wise. The mass ratio of sodium nitrite to p-toluidine should be controlled at approximately 0.6:1.[1]

  • After the addition is complete, hold the reaction mixture at 0-5 °C for 1 hour.

Step 3: Thermal Decomposition (Pyrolysis)

  • This stage is critical for yield and purity and should be performed with precise temperature control in four stages:[1]

    • Stage 1: Heat to 20 °C and hold for 4 hours.

    • Stage 2: Heat to 30 °C and hold for 3 hours.

    • Stage 3: Heat to 40 °C and hold for 4 hours.

    • Stage 4: Heat to 50 °C and hold for 2 hours.

  • After the final stage, maintain the temperature for an additional 2 hours.

Step 4: Work-up and Purification

  • Cool the reaction mixture to 10-20 °C.

  • Separate the organic phase. This may require a second extraction of the aqueous phase.

  • Neutralize the combined organic phases with a sodium carbonate solution until the pH is 7-8.

  • Distill the neutralized organic phase to obtain pure this compound. This method has been reported to achieve a purity of up to 99% and a yield of up to 97%.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterTraditional Balz-SchiemannHigh-Yield Modified Balz-Schiemann[6]
Starting Material p-Toluidinep-Toluidine
Fluorinating Agent HBF₄ or NaBF₄Anhydrous HF / NaNO₂
Diazotization Temp. 0-5 °C0-5 °C
Decomposition Temp. Variable, often higher tempsProgrammed ramp: 20-50 °C[1]
Isolation of Intermediate Yes (Diazonium tetrafluoroborate)No
Typical Yield ~89%[2]Up to 97%[1]
Reported Purity Variable>99%[1]

Visualizations

experimental_workflow cluster_prep Step 1 & 2: Diazonium Salt Formation cluster_decomp Step 3: Thermal Decomposition cluster_workup Step 4: Work-up & Purification A p-Toluidine C Salification (p-Toluidine Dissolved in HF) A->C B Anhydrous HF (0-5 °C) B->C E Diazotization (Formation of Diazonium Fluoride in situ) C->E D Sodium Nitrite (0-5 °C) D->E F Stage 1: 20 °C, 4h E->F G Stage 2: 30 °C, 3h F->G H Stage 3: 40 °C, 4h G->H I Stage 4: 50 °C, 2h H->I J Crude Reaction Mixture I->J K Phase Separation (10-20 °C) J->K L Organic Phase K->L M Neutralization (Na₂CO₃) L->M N Distillation M->N O Pure this compound N->O

Caption: Experimental workflow for high-yield this compound synthesis.

troubleshooting_yield Start Low Yield of this compound Q1 Check Diazotization Temperature (Was it maintained at 0-5 °C?) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Review Stoichiometry (Were reagents added in the correct molar ratios?) A1_Yes->Q2 S1 Optimize cooling. Premature decomposition likely occurred. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Analyze Thermal Decomposition Profile (Was a slow, controlled temperature ramp used?) A2_Yes->Q3 S2 Recalculate and ensure accurate addition of reagents. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Check for Water Contamination (Were anhydrous reagents used?) A3_Yes->Q4 S3 Implement a staged heating profile to minimize side reactions. A3_No->S3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Improved A4_Yes->End S4 Use anhydrous solvents and reagents to prevent cresol formation. A4_No->S4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting common issues in 4-Fluorotoluene Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-fluorotoluene. The content is structured to address common issues encountered during this challenging C-F bond activation and coupling process.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The primary challenge lies in the high bond dissociation energy of the aromatic C-F bond, making it the most difficult carbon-halogen bond to activate in Suzuki-Miyaura coupling reactions. Standard palladium catalysts that are effective for aryl chlorides, bromides, and iodides are often sluggish or completely inactive for the oxidative addition to the C-F bond of unactivated fluoroarenes like this compound.[1] Consequently, specialized and more reactive catalytic systems, typically involving nickel, are required.[1]

Q2: What are the most common reasons for low or no yield in a this compound Suzuki coupling?

A2: Low or no yield in this reaction can often be attributed to several factors:

  • Inefficient Catalyst System: The choice of catalyst is critical. Palladium catalysts are generally less effective for C-F bond activation. Nickel catalysts, particularly with electron-rich and bulky phosphine ligands, are often necessary.[1]

  • Catalyst Deactivation: The active Ni(0) or Pd(0) species can be sensitive to air and moisture, leading to deactivation. Proper inert atmosphere techniques are crucial.

  • Inappropriate Base or Solvent: The base and solvent system must be carefully chosen to promote the transmetalation step without causing catalyst decomposition or unwanted side reactions.[2]

  • Side Reactions: Competing reactions such as hydrodefluorination (replacement of -F with -H) can consume the starting material without forming the desired product.

Q3: What are the typical side products I should look out for?

A3: Besides the unreacted starting materials, common side products include:

  • Homocoupling of the Boronic Acid: This results in a biaryl derived from the boronic acid partner.

  • Hydrodefluorination: This is the reduction of this compound to toluene, which can be a significant side reaction.[3]

  • Protodeboronation: The boronic acid can be converted to the corresponding arene, especially under harsh basic conditions.

Q4: Can I use a palladium catalyst for the Suzuki coupling of this compound?

A4: While challenging, it is not entirely impossible, especially if the molecule contains activating groups. However, for an unactivated substrate like this compound, nickel catalysts are generally the preferred choice due to their higher reactivity towards C-F bond activation.[1] If a palladium catalyst is to be attempted, it would likely require highly specialized, electron-rich, and bulky phosphine ligands and potentially harsh reaction conditions.

Q5: How can I minimize the hydrodefluorination side reaction?

A5: Hydrodefluorination often arises from the reaction of the organometallic intermediate with a hydride source. To minimize this:

  • Use Anhydrous Solvents: Water can sometimes act as a proton source.

  • Choose the Right Base: Avoid bases that can also act as hydride donors. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor side reactions.

Troubleshooting Guide

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst System • Switch from a palladium to a nickel-based catalyst system. NiCl₂(PCy₃)₂ or in-situ generated Ni(0) with bulky phosphine ligands (e.g., PCy₃) are good starting points.[4][5] • Ensure the use of an electron-rich and sterically demanding phosphine ligand to facilitate oxidative addition.
Catalyst Deactivation • Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude oxygen and moisture. • Degas all solvents and reagents thoroughly before use.
Suboptimal Base • Screen different bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] • Ensure the base is finely powdered and dry.
Incorrect Solvent • A mixture of an organic solvent and water (e.g., THF/H₂O) can be beneficial. Water can play a crucial role in the catalytic efficiency.[2] • For nickel-catalyzed reactions, polar aprotic solvents or ethereal solvents like 2-Me-THF can be effective.[4]
Problem 2: Significant Formation of Side Products (e.g., Toluene from Hydrodefluorination)
Possible Cause Troubleshooting Steps
Presence of Hydride Source • Use anhydrous solvents and ensure all reagents are dry. • Avoid using bases that can act as hydride donors.
High Reaction Temperature • Attempt the reaction at a lower temperature. While C-F activation often requires heat, excessive temperatures can promote decomposition and side reactions.
Incorrect Ligand • The choice of ligand can influence the relative rates of reductive elimination (product formation) and side reactions. Experiment with different bulky phosphine ligands.
Problem 3: Reaction Stalls or is Sluggish
Possible Cause Troubleshooting Steps
Insufficient Catalyst Loading • Increase the catalyst loading, for example, from 1-2 mol% to 5 mol%.
Poor Solubility of Reagents • Ensure all components are well-dissolved at the reaction temperature. A change in solvent or solvent mixture might be necessary.
Inefficient Transmetalation • The choice of base is critical for the transmetalation step. A stronger base might be required. • The presence of water can sometimes facilitate this step.

Data Presentation: Starting Point for Optimization

While specific data for the Suzuki coupling of this compound is scarce in the literature, data from the coupling of the more reactive 4-chlorotoluene can provide a valuable starting point for reaction optimization. The conditions below for 4-chlorotoluene will likely require more forcing conditions (higher temperature, longer reaction time, more active catalyst) for this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid [6]

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / XPhosK₃PO₄MeOH/THFAmbient~60
Pd(allyl)Cl / XPhosK₃PO₄MeOH/THFAmbient~75
[Pd(IPr)(allyl)Cl]K₃PO₄MeOH/THFAmbient~85

Note: These yields are for 4-chlorotoluene and are expected to be significantly lower for this compound under identical conditions.

Experimental Protocols

Representative Protocol for Nickel-Catalyzed Suzuki Coupling of an Aryl Fluoride

This protocol is a general starting point and should be optimized for this compound.

Materials:

  • This compound

  • Arylboronic acid (1.3 equivalents)

  • trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%)

  • Tricyclohexylphosphine (PCy₃) (6 mol%)

  • K₃PO₄·3H₂O (5 equivalents)

  • Anhydrous THF

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol), PCy₃ (0.06 mmol), and K₃PO₄·3H₂O (5.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Stir the reaction mixture vigorously at 70 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield catalyst Is the catalyst system appropriate for C-F activation? start->catalyst conditions Are the reaction conditions optimized? catalyst->conditions Yes use_ni Action: Switch to a Nickel-based catalyst (e.g., NiCl2(PCy3)2). catalyst->use_ni No side_reactions Are side reactions consuming starting material? conditions->side_reactions Yes optimize_base Action: Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). conditions->optimize_base No optimize_solvent Action: Try aqueous solvent mixtures (e.g., THF/H2O). conditions->optimize_solvent No check_hydrodefluorination Action: Analyze crude mixture for toluene. side_reactions->check_hydrodefluorination Yes Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add solid reagents to a dry Schlenk flask: - this compound - Arylboronic acid - Nickel catalyst & ligand - Base inert 2. Purge with inert gas (N2 or Ar) reagents->inert solvents 3. Add degassed solvents (e.g., THF/H2O) inert->solvents heat 4. Heat with vigorous stirring (e.g., 70 °C) solvents->heat monitor 5. Monitor progress (GC-MS or LC-MS) heat->monitor quench 6. Cool and quench with water monitor->quench extract 7. Extract with organic solvent quench->extract purify 8. Dry, concentrate, and purify via chromatography extract->purify product Final Product purify->product

References

Optimizing temperature and catalyst for 4-Fluorotoluene functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-Fluorotoluene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions, particularly temperature and catalyst selection. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the selective functionalization of this compound?

A1: The primary challenge in the functionalization of this compound lies in controlling the regioselectivity. The molecule possesses two activating C-H bonds ortho to the methyl group and two C-H bonds ortho to the fluorine atom, which is a deactivating but ortho-directing group. The interplay between the electron-donating methyl group and the electron-withdrawing, ortho-directing fluorine atom can lead to mixtures of products. Achieving high selectivity for a single isomer often requires careful optimization of the catalyst, ligands, and reaction temperature.

Q2: Which catalysts are commonly used for the C-H functionalization of this compound?

A2: Transition metal catalysts are predominantly used for the C-H functionalization of this compound. The most common choices include:

  • Palladium catalysts: Often used for arylation and olefination reactions.

  • Rhodium catalysts: Effective for olefination and annulation reactions.

  • Iridium catalysts: Widely used for borylation reactions, which can then be followed by subsequent cross-coupling reactions.

The choice of catalyst is critical for achieving the desired transformation and selectivity.

Q3: How does temperature affect the outcome of this compound functionalization reactions?

A3: Temperature is a critical parameter that can significantly influence the reaction rate, yield, and selectivity. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products or catalyst decomposition. For many C-H activation reactions, a gradual increase in temperature may be necessary if the reaction is sluggish. However, it is crucial to find the optimal temperature that provides a good balance between reaction efficiency and selectivity.

Q4: What is the role of ligands in controlling the regioselectivity of this compound functionalization?

A4: Ligands play a crucial role in tuning the reactivity and selectivity of the metal catalyst. The steric and electronic properties of the ligand can influence which C-H bond is activated. For instance, bulky ligands can sterically hinder approach to certain positions, thereby favoring functionalization at less hindered sites. The choice of ligand is a key parameter to screen when optimizing for a specific regioisomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has been stored properly and is not degraded. Use a fresh batch of catalyst if necessary. For palladium-catalyzed reactions, ensure that the active Pd(0) species is being generated in situ if a Pd(II) precatalyst is used.
Inefficient Catalyst Activation For reactions requiring in-situ catalyst activation, ensure the conditions (e.g., presence of a suitable reductant) are appropriate.
Presence of Oxygen Thoroughly degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize and deactivate the catalyst.
Incorrect Reaction Temperature Optimize the reaction temperature. If the reaction is slow, cautiously increase the temperature in increments. Be aware that excessively high temperatures can lead to catalyst decomposition.
Inappropriate Solvent or Base The choice of solvent and base can significantly impact the reaction. Screen a variety of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) to find the optimal combination for your specific reaction.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution
Suboptimal Catalyst/Ligand Combination The choice of catalyst and ligand is paramount for controlling regioselectivity. Screen different ligands with varying steric and electronic properties. For example, in palladium-catalyzed reactions, different phosphine ligands can lead to different regioselectivities.[1]
Incorrect Temperature Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution. Experiment with a range of temperatures to determine the optimal condition for the desired isomer.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and transition states, thus affecting regioselectivity. A solvent screen is recommended.
Influence of Directing Groups If a directing group is used, its coordinating ability and steric bulk will heavily influence the site of functionalization. Ensure the directing group is appropriate for the desired position.
Problem 3: Formation of Side Products
Possible Cause Suggested Solution
Homocoupling of Coupling Partners This is a common side reaction in cross-coupling reactions. It can often be minimized by carefully controlling the stoichiometry of the reactants and ensuring a clean reaction setup.
Decomposition of Reactants or Products High reaction temperatures can lead to the decomposition of sensitive starting materials or products. Monitor the reaction progress and consider lowering the temperature if decomposition is observed.
Hydrodehalogenation (if using a halo-arene coupling partner) This side reaction can be influenced by the presence of water and the nature of the phosphine ligand in palladium-catalyzed reactions. Ensure anhydrous conditions and consider screening different ligands.

Experimental Protocols

The following are representative experimental protocols for the functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Palladium-Catalyzed Ortho-Arylation of this compound (Hypothetical Protocol based on similar reactions)

This protocol describes a potential procedure for the ortho-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%), PCy₃ (e.g., 4 mol%), and K₂CO₃ (e.g., 2 equivalents).

  • Add this compound (e.g., 1 equivalent) and the aryl bromide (e.g., 1.2 equivalents).

  • Add anhydrous DMF to achieve a desired concentration (e.g., 0.2 M).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at a specific temperature (e.g., 120 °C).

  • Stir the reaction mixture for a designated time (e.g., 24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Optimization of Ortho-Arylation:

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂Pd(OAc)₂Pd(OAc)₂
Ligand PCy₃P(t-Bu)₃XPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent DMFDioxaneToluene
Temperature 100 °C120 °C140 °C
Yield (%) VariesVariesVaries
ortho:meta:para ratio VariesVariesVaries
Rhodium-Catalyzed Ortho-Olefination of this compound (Hypothetical Protocol based on similar reactions)

This protocol outlines a potential procedure for the ortho-olefination of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add [RhCp*Cl₂]₂ (e.g., 2 mol%) and AgSbF₆ (e.g., 8 mol%).

  • Add this compound (e.g., 1 equivalent) and the alkene (e.g., 2 equivalents).

  • Add AcOH (e.g., 1 equivalent) and DCE to achieve a desired concentration (e.g., 0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at a specific temperature (e.g., 100 °C).

  • Stir for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with DCE.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Optimization of Ortho-Olefination:

ParameterCondition 1Condition 2Condition 3
Catalyst [RhCp*Cl₂]₂[Rh(cod)Cl]₂[Rh(nbd)₂]BF₄
Oxidant/Additive AgSbF₆Cu(OAc)₂AgOAc
Solvent DCETolueneHFIP
Temperature 80 °C100 °C120 °C
Yield (%) VariesVariesVaries
ortho:meta:para ratio VariesVariesVaries
Iridium-Catalyzed Ortho-Borylation of this compound

This protocol is adapted from procedures for the borylation of similar fluoroarenes.[2]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)COD]₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add [Ir(OMe)COD]₂ (e.g., 1.5 mol%) and dtbpy (e.g., 3 mol%).

  • Add cyclohexane and stir for 10 minutes.

  • Add B₂pin₂ (e.g., 1.2 equivalents) and this compound (1 equivalent).

  • Seal the vial and heat the mixture at a specific temperature (e.g., 80 °C) for a designated time (e.g., 16 hours).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can often be used directly in subsequent reactions or purified by column chromatography on silica gel.

Quantitative Data for Optimization of Ortho-Borylation:

ParameterCondition 1Condition 2Condition 3
Catalyst [Ir(OMe)COD]₂[Ir(cod)Cl]₂IrCl(cod)₂
Ligand dtbpy3,4,7,8-tetramethyl-1,10-phenanthrolineBipyridine
Boron Source B₂pin₂Pinacolborane (HBpin)Catecholborane
Solvent CyclohexaneTHFHeptane
Temperature 60 °C80 °C100 °C
Yield (%) VariesVariesVaries
ortho:meta:para ratio VariesVariesVaries

Visualizations

Below are diagrams illustrating key concepts and workflows in the functionalization of this compound.

troubleshooting_workflow start Low Yield or No Reaction catalyst Check Catalyst (Activity, Loading) start->catalyst conditions Optimize Reaction Conditions (T, Time) catalyst->conditions reagents Verify Reagent Purity & Stoichiometry conditions->reagents atmosphere Ensure Inert Atmosphere reagents->atmosphere solution Improved Yield atmosphere->solution regioselectivity_factors regioselectivity Regioselectivity (ortho vs. meta vs. para) catalyst Catalyst/ Ligand System regioselectivity->catalyst temperature Temperature regioselectivity->temperature solvent Solvent regioselectivity->solvent directing_group Directing Group (if any) regioselectivity->directing_group experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Catalyst, Ligand, Base, and Solvents setup->reagents reactants Add this compound & Coupling Partner reagents->reactants reaction Heat to Optimized Temperature reactants->reaction monitoring Monitor Progress (GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

References

Identifying and minimizing side products in 4-Fluorotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluorotoluene. The information is designed to help identify and minimize the formation of side products in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound is a versatile starting material for various organic syntheses. The most common reactions include:

  • Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring or the methyl side-chain.

  • Oxidation: Conversion of the methyl group to a carboxylic acid, primarily to produce 4-fluorobenzoic acid.[1]

  • Halogenation: Substitution of hydrogen atoms with halogens (Cl, Br) on either the aromatic ring or the methyl side-chain.

Q2: What are the typical side products observed during the nitration of this compound?

A2: Side product formation during the nitration of this compound is highly dependent on the reaction conditions.

  • Using solid acid catalysts and nitric acid: This method can lead to significant side-chain nitration, yielding 4-fluoro-α-nitrotoluene, and oxidation byproducts such as 4-fluorobenzaldehyde and 4-fluorobenzoic acid, rather than the expected ring nitration.[2]

  • Using mixed acid (HNO₃/H₂SO₄): While aiming for ring nitration, potential side products can include dinitrated compounds and other isomers, although specific data for this compound is not extensively documented in the provided results. The methyl group of toluene generally directs nitration to the ortho and para positions.[3]

Q3: What challenges might I face during the oxidation of this compound to 4-fluorobenzoic acid?

A3: Common challenges during the oxidation of this compound include incomplete oxidation and product inhibition.

  • Incomplete Oxidation: The reaction may stall at intermediate stages, resulting in the presence of 4-fluorobenzyl alcohol and 4-fluorobenzaldehyde in the final product mixture.[4]

  • Product and Water Inhibition: In some catalytic systems, the accumulation of water and the desired product, 4-fluorobenzoic acid, can inhibit the catalyst's activity, slowing down or stopping the reaction.[5]

  • Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, reducing the yield of the desired product.[4]

Q4: How can I control the regioselectivity (ring vs. side-chain) in the halogenation of this compound?

A4: The regioselectivity of halogenation is primarily controlled by the reaction conditions.

  • Side-Chain Halogenation: This is favored under free-radical conditions. This typically involves the use of N-bromosuccinimide (NBS) or halogen gas (Cl₂ or Br₂) with UV light or a radical initiator (like AIBN or benzoyl peroxide) and the absence of a Lewis acid catalyst.[6][7]

  • Ring Halogenation: This is an electrophilic aromatic substitution reaction and is promoted by the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and the absence of UV light.[8]

Troubleshooting Guides

Nitration of this compound

Problem 1: Low yield of desired ring-nitrated product and formation of side-chain nitration and oxidation products.

  • Potential Cause: Use of solid acid catalysts with nitric acid can favor side-chain reactions.[2]

  • Troubleshooting Steps:

    • Switch to Mixed Acid: Employ a mixture of concentrated nitric acid and sulfuric acid, which is the standard method for electrophilic aromatic nitration.[3]

    • Control Temperature: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture to minimize side reactions and control the exotherm.

    • Stoichiometry: Carefully control the stoichiometry of the nitrating agents to avoid over-nitration.

Problem 2: Formation of multiple nitrated isomers.

  • Potential Cause: The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups can lead to a mixture of isomers.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Varying the temperature and reaction time can sometimes influence the isomeric ratio.

    • Purification: Utilize column chromatography or fractional distillation to separate the desired isomer from the mixture. GC-MS analysis can be used to identify and quantify the different isomers produced.[9]

Oxidation of this compound to 4-Fluorobenzoic Acid

Problem 1: Incomplete oxidation, with starting material and intermediate aldehydes/alcohols remaining.

  • Potential Cause: Insufficient oxidizing agent, low reaction temperature, or short reaction time. Catalyst deactivation can also be a factor.[10]

  • Troubleshooting Steps:

    • Choice and Amount of Oxidant: Ensure a sufficiently strong oxidizing agent (e.g., potassium permanganate, chromic acid) is used in the correct stoichiometric amount.[4]

    • Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion, while being cautious of potential over-oxidation.[4]

    • Removal of Water: If using a catalytic system sensitive to water, consider using a Dean-Stark trap or other methods to remove water as it is formed.[5]

Problem 2: Low yield due to reaction inhibition.

  • Potential Cause: In certain catalytic oxidations, the product (4-fluorobenzoic acid) and water can inhibit the catalyst.[5]

  • Troubleshooting Steps:

    • Remove Product/Water: If feasible for the specific reaction setup, continuous removal of the product or water can help maintain catalyst activity.

    • Optimize Catalyst Loading: Experiment with different catalyst loadings to find a balance between reaction rate and inhibition effects.

Halogenation of this compound

Problem 1: Formation of ring-halogenated byproducts during side-chain halogenation.

  • Potential Cause: Presence of Lewis acid catalysts (even trace amounts from metal reactors) or absence of a radical initiator/light.

  • Troubleshooting Steps:

    • Ensure Radical Conditions: Use a radical initiator (e.g., AIBN, benzoyl peroxide) or UV irradiation.[6]

    • Avoid Lewis Acids: Use glass-lined reactors and ensure all reagents are free from metallic impurities that could act as Lewis acids.

    • Use NBS: N-Bromosuccinimide (NBS) is a selective reagent for benzylic bromination and can help minimize ring halogenation.[7]

Problem 2: Over-halogenation of the side-chain (formation of di- or tri-halogenated products).

  • Potential Cause: High concentration of halogenating agent or prolonged reaction time.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of the halogenating agent (e.g., 1.0-1.1 equivalents for mono-halogenation).

    • Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction and stop it once the desired product is formed to the maximum extent.

Data Presentation

Table 1: Side Products in the Nitration of this compound with Solid Acid Catalyst

CatalystConversion (%)Selectivity for 4-fluoro-α-nitrotoluene (%)Other Side ProductsReference
Fe/Mo/SiO₂53594-fluorobenzaldehyde, 4-fluorobenzoic acid[2]

Table 2: Yields in Side-Chain Chlorination of this compound

ProductYield (%)CatalystReference
p-fluorobenzalchloride68-75PCl₃[7]

Experimental Protocols

Key Experiment 1: Oxidation of this compound to 4-Fluorobenzoic Acid

This protocol is adapted from a general method for the oxidation of substituted toluenes.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for workup)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirrer, add this compound and a solution of sodium hydroxide in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.

  • Continue refluxing until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Destroy any excess permanganate by the cautious addition of sodium bisulfite until the purple color is gone and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 4-fluorobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.[11]

Key Experiment 2: Side-Chain Bromination of this compound

This protocol is based on the Wohl-Ziegler reaction for benzylic bromination.[12]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., acetonitrile)[12]

  • Round-bottom flask with reflux condenser

  • Light source (e.g., UV lamp) or heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add this compound and the anhydrous solvent.

  • Add N-bromosuccinimide (1.05 - 1.2 equivalents) and a catalytic amount of the radical initiator (AIBN, 0.02 - 0.1 equivalents).

  • Heat the mixture to reflux or irradiate with a light source to initiate the reaction.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by a saturated sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation or column chromatography.[12]

Visualizations

experimental_workflow_oxidation cluster_reaction Oxidation Reaction cluster_workup Workup cluster_purification Purification start This compound reaction Reflux start->reaction 1 reagents KMnO4, NaOH, H2O, Heat reagents->reaction 2 cool Cool reaction->cool quench Quench excess KMnO4 (NaHSO3) cool->quench filter1 Filter MnO2 quench->filter1 acidify Acidify with HCl filter1->acidify filter2 Filter Product acidify->filter2 recrystallize Recrystallize filter2->recrystallize product Pure 4-Fluorobenzoic Acid recrystallize->product

Caption: Experimental workflow for the oxidation of this compound.

signaling_pathway_halogenation cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination initiator Initiator (AIBN/Light) Br_radical Br• initiator->Br_radical Generates NBS NBS NBS->Br_radical Source of Br pFT This compound benzyl_radical Benzylic Radical pFT->benzyl_radical H abstraction by Br• pFT_Br 4-Fluorobenzyl Bromide benzyl_radical->pFT_Br Reacts with NBS rad_rad Radical + Radical pFT_Br->Br_radical Regenerates Br• stable_prod Stable Product rad_rad->stable_prod

Caption: Radical mechanism for side-chain bromination of this compound.

logical_relationship_nitration cluster_conditions Reaction Conditions cluster_products Primary Products & Side Products start Nitration of this compound mixed_acid Mixed Acid (HNO3/H2SO4) start->mixed_acid solid_acid Solid Acid Catalyst + HNO3 start->solid_acid ring_nitration Ring Nitration Ortho-nitro-4-fluorotoluene Para-nitro-4-fluorotoluene mixed_acid->ring_nitration Favors side_chain_products Side-Chain Reactions 4-Fluoro-α-nitrotoluene 4-Fluorobenzaldehyde 4-Fluorobenzoic Acid solid_acid->side_chain_products Favors

Caption: Logical relationship between nitration conditions and product outcomes.

References

Technical Support Center: Effective Purification of Crude 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude 4-Fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, typically synthesized from 4-toluidine via a diazotization reaction followed by a Schiemann reaction or a similar fluorination method, may contain several types of impurities. These can include:

  • Unreacted Starting Materials: Residual 4-toluidine.

  • Isomeric Impurities: 2-Fluorotoluene and 3-Fluorotoluene, arising from impurities in the starting material or non-selective fluorination.

  • Reaction By-products: Phenolic compounds (cresols) from the reaction of the diazonium salt with water, and other halogenated toluenes if halide ions are present.

  • Residual Solvents and Reagents: Solvents used during the synthesis and acidic residues from the diazotization step.

Q2: Which purification methods are most effective for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are:

  • Washing and Neutralization: An initial wash with a basic solution (e.g., sodium carbonate) is crucial to remove acidic impurities.

  • Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points.

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity and for separating close-boiling isomers.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is essential for effective purification.

PropertyValueReference
Molecular FormulaC₇H₇F[1]
Molecular Weight110.13 g/mol [1]
Boiling Point116 °C
Melting Point-56 °C
Density1.00 g/mL at 25 °C
Refractive Indexn20/D 1.468

Troubleshooting Guide

Issue 1: The pH of the crude product remains acidic after a single wash with a basic solution.

  • Possible Cause: Insufficient amount of basic solution used or inadequate mixing.

  • Solution:

    • Perform multiple washes with a saturated sodium bicarbonate or dilute sodium carbonate solution.

    • Ensure vigorous stirring during each wash to maximize contact between the organic and aqueous layers.

    • Check the pH of the aqueous layer after each wash until it is neutral or slightly basic.

Issue 2: Poor separation of isomers during fractional distillation.

  • Possible Cause: The distillation column has insufficient theoretical plates for separating close-boiling isomers.

  • Solution:

    • Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings or Vigreux indentations).

    • Carry out the distillation at a slower rate to allow for proper equilibration between the liquid and vapor phases.

    • Consider performing the distillation under reduced pressure, which can sometimes improve the separation of isomers.

Issue 3: The final product is discolored (yellow or brown).

  • Possible Cause: Presence of trace impurities, possibly phenolic by-products, which can oxidize and cause discoloration.

  • Solution:

    • Treat the distilled product with a small amount of activated charcoal and re-distill.

    • Ensure that the distillation apparatus is clean and free of any contaminants.

    • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent degradation.[2]

Issue 4: The purity of the final product, as determined by GC, is lower than expected.

  • Possible Cause: Incomplete removal of impurities during the purification process.

  • Solution:

    • Review the entire purification workflow to identify any potential sources of contamination.

    • Optimize the distillation conditions (e.g., column length, reflux ratio).

    • For very high purity requirements, consider a final purification step using preparative gas chromatography.

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Washing and Fractional Distillation
  • Washing and Neutralization:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium carbonate solution and shake vigorously for 2-3 minutes.[3][4]

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash with deionized water until the pH of the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a packed column.

    • Transfer the dried crude this compound to the distillation flask.

    • Heat the flask gently. Discard the initial fraction (forerun) that distills at a lower temperature.

    • Collect the fraction that distills at a constant temperature of approximately 116 °C.

    • Monitor the purity of the collected fractions using Gas Chromatography (GC).

Protocol 2: High-Purity Separation of Isomers by Preparative Gas Chromatography (Prep-GC)

For achieving purities greater than 99.5%, especially when close-boiling isomers are present, Prep-GC is recommended.

  • Instrumentation: A preparative gas chromatograph equipped with a suitable column. A PFP (pentafluorophenyl) column can offer unique selectivity for halogenated compounds.[5]

  • Sample Preparation: The this compound should be pre-purified by distillation to remove non-volatile impurities.

  • Method Development:

    • Develop an analytical GC method to achieve baseline separation of this compound from its isomers and other impurities.

    • Optimize the temperature program, carrier gas flow rate, and injection volume.

  • Preparative Run:

    • Scale up the optimized analytical method for the preparative system.

    • Inject the pre-purified this compound onto the column.

    • Collect the fraction corresponding to the this compound peak.

    • Analyze the collected fraction by analytical GC to confirm its purity.

Visualizations

PurificationWorkflow crude Crude this compound wash Washing & Neutralization (aq. Na2CO3) crude->wash dry Drying (anhydrous MgSO4) wash->dry Remove acidic impurities distill Fractional Distillation dry->distill hplc High Purity Analysis (GC) distill->hplc Collect fraction at 116°C pure Pure this compound (>99%) hplc->pure

Caption: General purification workflow for crude this compound.

TroubleshootingLogic start Low Purity Issue isomeric Isomeric Impurities Present? start->isomeric discolored Product Discolored? start->discolored acidic Acidic Impurities? start->acidic isomeric->discolored No optimize_dist Optimize Distillation (longer column, slower rate) isomeric->optimize_dist Yes discolored->acidic No charcoal Treat with Activated Charcoal & Re-distill discolored->charcoal Yes wash_again Repeat Basic Wash acidic->wash_again Yes prep_gc Consider Prep-GC optimize_dist->prep_gc If still impure

Caption: Troubleshooting logic for this compound purification.

References

Strategies to prevent decomposition of 4-Fluorotoluene intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Fluorotoluene intermediates during chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions involving this compound, leading to the decomposition of key intermediates.

Issue 1: Low Yield and Side-Product Formation in Benzylic Bromination

Q1: I am attempting to perform a benzylic bromination on this compound using N-Bromosuccinimide (NBS) and a radical initiator, but I am observing low yields of the desired 4-fluorobenzyl bromide and significant formation of impurities. What are the likely causes and how can I optimize the reaction?

A1: Low yields and the formation of side-products in benzylic bromination are common issues stemming from the stability of the benzylic radical intermediate and competing reactions. The primary causes include dibromination, aromatic bromination, and decomposition of the starting material or product.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of NBS and the formation of unwanted by-products. Ensure all glassware is thoroughly dried and use an anhydrous solvent.

  • Control Initiator Concentration: The concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) is critical. Too much initiator can lead to an uncontrolled reaction and the formation of tars, while too little will result in a sluggish or incomplete reaction.

  • Slow and Controlled Addition of Reagents: Adding NBS portion-wise or using a slow addition funnel can help maintain a low concentration of bromine in the reaction mixture, which minimizes aromatic bromination.

  • Optimize Reaction Temperature: The reaction should be carried out at a temperature sufficient to initiate the radical chain reaction but not so high as to promote side reactions. Refluxing in a suitable solvent like carbon tetrachloride or cyclohexane is common.[3]

  • Use of Light Initiation: Photochemical initiation can sometimes provide better control over the radical formation compared to chemical initiators.[4]

Experimental Protocol: Selective Monobromination of this compound

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Azobisisobutyronitrile (AIBN) (0.02 eq)

    • Anhydrous carbon tetrachloride or cyclohexane

  • Procedure:

    • To the reaction flask, add this compound and the solvent.

    • Add NBS and AIBN to the stirring solution.

    • Heat the mixture to reflux under a nitrogen atmosphere.

    • Monitor the reaction progress by GC or TLC. The disappearance of the starting material and the formation of the product can be tracked.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorobenzyl bromide.

    • Purify the product by vacuum distillation or column chromatography.

Issue 2: Wurtz Homocoupling During Grignard Reagent Formation

Q2: I am trying to prepare 4-fluorobenzylmagnesium bromide from 4-fluorobenzyl bromide, but a significant amount of the homocoupling product, 1,2-bis(4-fluorophenyl)ethane, is forming, leading to a low yield of the Grignard reagent. How can I suppress this side reaction?

A2: The formation of Wurtz-type homocoupling products is a major side reaction when preparing Grignard reagents from benzylic halides. This is due to the high reactivity of the benzylic halide and the newly formed Grignard reagent. Several factors can be controlled to minimize this unwanted reaction.[5][6][7]

Troubleshooting Steps:

  • Activate the Magnesium: A passive layer of magnesium oxide on the surface of the magnesium turnings can hinder the initiation of the Grignard reaction, allowing for a higher concentration of the benzylic halide to build up, which favors homocoupling. Activate the magnesium using methods such as grinding the turnings, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Slow Addition of the Halide: Add the 4-fluorobenzyl bromide solution dropwise to the suspension of activated magnesium in an anhydrous ether solvent (e.g., THF, diethyl ether). This maintains a low concentration of the halide in the reaction mixture, thereby reducing the rate of the coupling reaction.[5]

  • Maintain Low Reaction Temperature: While initiation may require gentle warming, the reaction should be maintained at a low temperature (e.g., 0 °C or below) once initiated to disfavor the homocoupling reaction.

  • Use of Continuous Flow Chemistry: Continuous processing can improve the selectivity of Grignard reagent formation by ensuring a low residence time and better control over reaction parameters, which helps to reduce Wurtz coupling.[6][8]

Quantitative Data on Grignard Reagent Formation:

ParameterConditionEffect on Homocoupling
Temperature HighIncreased
LowDecreased
Addition Rate FastIncreased
SlowDecreased
Concentration HighIncreased
DiluteDecreased

Frequently Asked Questions (FAQs)

Q3: What are the common decomposition pathways for intermediates derived from this compound in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation?

A3: In Friedel-Crafts acylation, the primary intermediate is an acylium ion, which then attacks the aromatic ring of this compound to form a sigma complex (arenium ion). The fluorine atom is an ortho-, para-director, but it is also deactivating. The methyl group is an ortho-, para-director and is activating. The directing effects are synergistic, leading to substitution primarily at the ortho and para positions relative to the fluorine atom. Decomposition or side reactions can occur through several pathways:

  • Polyacylation: The product of the initial acylation, a ketone, is less reactive than the starting material, which generally prevents polyacylation. However, under harsh conditions, this can be a minor issue.

  • Rearrangement of the Acylium Ion: This is generally not an issue for Friedel-Crafts acylation as acylium ions are stable. However, in Friedel-Crafts alkylation, the intermediate carbocation is prone to rearrangement to form a more stable carbocation, leading to a mixture of products.[9]

  • Deactivation of the Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can complex with the product ketone, requiring a stoichiometric amount of the catalyst.[10]

To prevent these issues, it is crucial to use the correct stoichiometry of the Lewis acid catalyst and to maintain appropriate reaction temperatures.

Q4: How can I prevent the decomposition of 4-fluorophenyllithium, a key intermediate in many syntheses?

A4: 4-Fluorophenyllithium is a useful intermediate but can be unstable, particularly at higher temperatures. Its decomposition can proceed via the elimination of lithium fluoride to form benzyne, which can then undergo further reactions, leading to a mixture of products.

Strategies for Stabilization:

  • Low Temperature: The lithiation and subsequent reactions should be carried out at very low temperatures, typically -78 °C (dry ice/acetone bath), to minimize the rate of benzyne formation.[11]

  • Choice of Solvent: The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).

  • Rapid Trapping: The generated 4-fluorophenyllithium should be used immediately by adding the electrophile to the reaction mixture at low temperature.

  • Use of Additives: In some cases, additives like lithium bromide can help to solubilize and stabilize organolithium intermediates.[11]

Visualizations

Troubleshooting_Benzylic_Bromination start Low Yield in Benzylic Bromination? check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_initiator Is initiator concentration optimized? check_anhydrous->check_initiator Yes dry_glassware Flame-dry glassware and use anhydrous solvent. check_anhydrous->dry_glassware No check_addition Is NBS added slowly/portion-wise? check_initiator->check_addition Yes optimize_initiator Use 0.01-0.05 eq of initiator (e.g., AIBN). check_initiator->optimize_initiator No check_temp Is the reaction temperature controlled? check_addition->check_temp Yes slow_addition Add NBS in portions over time. check_addition->slow_addition No control_temp Maintain gentle reflux; avoid overheating. check_temp->control_temp No success Improved Yield of 4-Fluorobenzyl Bromide check_temp->success Yes dry_glassware->check_initiator optimize_initiator->check_addition slow_addition->check_temp control_temp->success

Grignard_Homocoupling_Prevention start High Wurtz Homocoupling in Grignard Formation? activate_mg Is the magnesium activated? start->activate_mg slow_add Is the halide added dropwise? activate_mg->slow_add Yes use_activator Use iodine or 1,2-dibromoethane to activate Mg. activate_mg->use_activator No low_temp Is the reaction temperature low? slow_add->low_temp Yes dropwise_addition Use a dropping funnel for slow addition. slow_add->dropwise_addition No cool_reaction Maintain reaction at 0°C or below after initiation. low_temp->cool_reaction No success Minimized Homocoupling, Higher Grignard Yield low_temp->success Yes use_activator->slow_add dropwise_addition->low_temp cool_reaction->success

References

Technical Support Center: Regioselectivity in Substitutions on 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in substitution reactions on 4-fluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental strategies and to troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

A1: The regioselectivity of EAS on this compound is determined by the competing directing effects of the fluorine and methyl substituents. Both are ortho, para-directors. The methyl group is an activating group that directs electrophiles to the positions ortho and para to it through inductive effects and hyperconjugation.[1] Fluorine is a deactivating group overall due to its strong inductive electron-withdrawing effect, but it directs ortho, para due to resonance donation from its lone pairs.[2] The positions on the ring are therefore activated or deactivated to different extents, leading to a mixture of isomers.

Q2: Which positions are most and least favored for electrophilic attack on this compound?

A2:

  • Position 2 (ortho to F, meta to Me): This position is activated by the para-directing methyl group and the ortho-directing fluorine.

  • Position 3 (ortho to Me, meta to F): This position is strongly activated by the ortho-directing methyl group and deactivated by the meta-directing inductive effect of fluorine.

  • Position 5 (meta to both): This position is the least favored as it is meta to both directing groups.

  • Position 6 (ortho to Me, ortho to F): This position is sterically hindered.

The precise product distribution will depend on the specific reaction and conditions.

Q3: Is it possible to achieve nucleophilic aromatic substitution (SNAr) on this compound?

A3: Traditional SNAr is challenging on this compound because the methyl group is electron-donating, which makes the ring less susceptible to nucleophilic attack. SNAr typically requires strong electron-withdrawing groups ortho or para to the leaving group.[3][4] However, recent advances in organic photoredox catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes, which could be a viable, though advanced, strategy.[2][5]

Q4: Can I use Directed Ortho-Metalation (DoM) to selectively functionalize a position on this compound?

A4: Yes, DoM is a powerful technique for regioselective functionalization.[6][7] In principle, the fluorine atom can act as a moderate directing metalation group (DMG), directing lithiation to the ortho position (position 3).[8] However, the methyl group can also direct lithiation to its ortho position (position 5) or undergo benzylic lithiation. The outcome will depend on the specific organolithium reagent, solvent, and temperature used. Competition between these directing effects can make achieving high selectivity challenging.

Q5: How can I synthesize a specific isomer of a substituted this compound if direct substitution is not selective?

A5: When direct substitution on this compound does not provide the desired isomer, a common strategy is to start with a different precursor where the substitution pattern is already established. For example, to synthesize 2-chloro-4-fluorotoluene, one might start with 3-chloro-4-methylaniline and introduce the fluorine via a Sandmeyer-type reaction (Balz-Schiemann reaction).[9] Another powerful approach is to introduce a halogen at a specific position and then use palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a wide range of substituents.[8][10]

Troubleshooting Guides

Issue: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom Possible Cause Suggested Solution
Mixture of 2- and 3-substituted isomers is obtained.Competing directing effects of the fluoro and methyl groups.Modify reaction conditions (temperature, solvent, catalyst) to favor one isomer. For example, in bromination, specific catalyst systems can favor the 3-bromo isomer.[5] Sterically bulky electrophiles may favor substitution at the less hindered position 3.
Significant amount of di-substituted product is formed.Reaction conditions are too harsh, or the starting material is highly activated.Use milder reaction conditions (lower temperature, shorter reaction time, less reactive electrophile).
Issue: No Reaction or Low Yield in Nucleophilic Aromatic Substitution
Symptom Possible Cause Suggested Solution
No reaction with a strong nucleophile (e.g., NaOMe).This compound is not sufficiently electron-deficient for classical SNAr.Consider introducing a strong electron-withdrawing group (e.g., nitro) onto the ring. Alternatively, explore modern methods like photoredox catalysis which are designed for unactivated fluoroarenes.[2][5]
Decomposition of starting material.Reaction conditions are too harsh.Use milder conditions or a different synthetic route.

Data Presentation

Table 1: Regioselectivity in the Bromination of this compound

Reagents and ConditionsPosition of BrominationIsomer Distribution (%)Reference
Br₂, Glacial Acetic Acid, I₂, Fe3- (meta to F, ortho to Me)up to 70[5]
2- (ortho to F, meta to Me)~30[5]

Experimental Protocols

Protocol 1: Regioselective Bromination of this compound

This protocol is adapted from a patented procedure to favor the formation of 3-bromo-4-fluorotoluene.[5]

Materials:

  • This compound

  • Bromine

  • Glacial Acetic Acid

  • Iodine

  • Iron powder

Procedure:

  • Dissolve this compound in glacial acetic acid.

  • Add catalytic amounts of iodine and iron powder to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add bromine dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by GC or TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-4-fluorotoluene Derivative

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Bromo-4-fluorotoluene derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • In a flask, combine the bromo-4-fluorotoluene derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (1-5 mol%).

  • Degas the flask by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

Caption: Directing effects in electrophilic aromatic substitution on this compound.

Regioselective_Workflow This compound This compound Regioselective_Halogenation Regioselective Halogenation (e.g., Bromination) This compound->Regioselective_Halogenation Halogenated_Intermediate Halogenated Intermediate (e.g., 3-Bromo-4-fluorotoluene) Regioselective_Halogenation->Halogenated_Intermediate Cross_Coupling Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Halogenated_Intermediate->Cross_Coupling Target_Isomer Specifically Substituted This compound Derivative Cross_Coupling->Target_Isomer

Caption: Workflow for regioselective functionalization via halogenation and cross-coupling.

Directed_Ortho_Metalation This compound This compound Lithiation Directed Lithiation This compound->Lithiation Organolithium Organolithium (e.g., n-BuLi) Organolithium->Lithiation Lithium_Intermediate Ortho-lithiated Intermediate Lithiation->Lithium_Intermediate Coordination to F and deprotonation Product Ortho-substituted Product Lithium_Intermediate->Product Electrophile Electrophile (E+) Electrophile->Product

Caption: General scheme for Directed Ortho-Metalation (DoM) on this compound.

References

Challenges and solutions for scaling up 4-Fluorotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up 4-Fluorotoluene Reactions

Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to address common challenges encountered when scaling up reactions involving this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general and specific challenges you may encounter during the scale-up process.

Topic 1: General Scale-Up Challenges

Q1: Why did the yield and selectivity of my this compound reaction decrease significantly when moving from a 1L flask to a 50L reactor?

A common reason for decreased performance at scale is the change in the surface-area-to-volume ratio.[1] Larger reactors have a lower ratio, which negatively impacts heat dissipation.[1][2] Fluorination reactions, in particular, are often highly exothermic, and poor heat control can lead to "hot spots," promoting side reactions and reducing yield and selectivity.[1][3] Inadequate mixing in larger vessels can also create localized concentrations of reagents, leading to non-selective background reactions.[1][2]

Q2: We are observing new, unidentified impurities at the pilot scale that were not present in our lab-scale experiments. What is the likely cause?

Impurity amplification is a frequent challenge during scale-up.[2] Minor side reactions that were negligible at a small scale can become significant in larger batches due to longer reaction times or poor temperature control.[1][2] Additionally, impurities present in starting materials or solvents can become more pronounced at a larger scale.[1] It is crucial to perform reaction profiling by taking samples at regular intervals to identify when these byproducts form.[4]

Q3: How should our reagent addition strategy change during scale-up?

On a small scale, reagents are often added all at once. For larger, exothermic reactions, this is extremely dangerous and can lead to a runaway reaction.[2] Reagents should be added slowly and at a controlled rate to manage heat evolution.[1] For very large reactors, utilizing multiple injection points can ensure rapid and even distribution throughout the reaction mixture.[1]

Topic 2: Safety and Handling at Scale

Q1: What are the primary safety hazards associated with this compound and its reactions at an industrial scale?

This compound is a highly flammable liquid and vapor (H225).[5] Vapors can accumulate in low areas and may form explosive mixtures with air.[5][6] It is also harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332), and causes serious skin and eye irritation (H315, H319).[5] When scaling up, the increased quantities heighten the risks of fire, explosion, and exposure. Many fluorinating agents can also react exothermically and sometimes explosively with common solvents like DMF or DMSO.[7]

Q2: What essential personal protective equipment (PPE) is required when handling large quantities of this compound?

Comprehensive PPE is mandatory. This includes a full chemical-resistant suit, flame-retardant antistatic protective clothing, and gloves that have been inspected prior to use.[5] For eye protection, face shields and safety glasses approved under government standards like NIOSH (US) or EN 166 (EU) are necessary.[5][8] In case of inadequate ventilation, a self-contained breathing apparatus should be used.[5][9]

Q3: What engineering controls should be in place for a pilot-plant setup using this compound?

The work area must be equipped with adequate ventilation, including local exhaust ventilation, to prevent vapor accumulation.[8][9] All equipment, including reactors and receiving containers, must be explosion-proof and properly grounded to prevent static discharge.[6][10] Eyewash stations and safety showers must be in close proximity to the workstation.[6][8] Jacketed reactors with efficient cooling systems are crucial for managing the temperature of exothermic reactions.[1]

Section 2: Troubleshooting Guide for this compound Synthesis

This guide focuses on a common industrial synthesis of fluorotoluenes: the diazotization of a substituted toluidine followed by thermal decomposition in anhydrous hydrogen fluoride (a variation of the Schiemann reaction).[11][12]

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Diazotization: The reaction between the amine and the nitrite source is incomplete.Temperature Control: Ensure the diazotization step is maintained at a low temperature (e.g., -3°C to 10°C) as diazonium salts are unstable.[12][13] Stoichiometry: Verify the molar ratios of the amine, anhydrous hydrogen fluoride, and sodium nitrite.[11]
Side Reactions during Decomposition: The diazonium salt decomposes to form undesired byproducts like phenols or chloro-aromatics.Controlled Heating: Decompose the diazonium salt using a slow, programmed temperature ramp. Rapid heating can favor side reactions.[12] Continuous Removal: If possible, remove the this compound from the reaction zone as it is formed using distillation or a liquid-liquid extractor. This minimizes byproduct formation.[14]
High Levels of Impurities Formation of Diazonium Tar: Polymerization of the diazonium salt.Minimize Excess Reagents: Avoid a buildup of either the amine or the diazotizing agent in the reactor by ensuring simultaneous and controlled feeding.[14] Improve Mixing: Use efficient stirring to prevent localized high concentrations that can lead to tar formation.[1]
Presence of Starting Material (Toluidine) Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress and ensure the complete consumption of the starting material before proceeding to decomposition.[4]
Thermal Runaway during Reaction Poor Heat Dissipation: The exothermic reaction generates heat faster than the reactor can remove it. This is a major risk during scale-up.[1][2]Reactor Design: Use a jacketed reactor with a high-efficiency cooling system.[1] Controlled Addition: Add the amine solution and nitrite source slowly and separately to the cooled anhydrous HF.[11][12] Consider Flow Chemistry: For highly exothermic processes, transitioning to a continuous flow setup offers superior heat and mass transfer, greatly improving safety and control.[1]
Product Isolation Issues Emulsion during Workup: Difficulty in separating the organic and aqueous layers after neutralization.pH Adjustment: Ensure the neutralization step with a base (e.g., sodium carbonate) is complete (pH 7-8).[11] Solvent Choice: If an extraction solvent is used, select one that has a significant density difference from the aqueous phase.

Section 3: Data Presentation

Table 1: Typical Reaction Parameters for Diazotization-Fluorination of Toluidine Derivatives

This table provides a summary of parameters synthesized from patent literature for preparing fluorotoluene derivatives. Actual parameters must be optimized for each specific substrate and scale.

ParameterLab Scale (Exemplary)Pilot Scale (Considerations)Reference(s)
Reactant Ratio (Amine:HF) 1 : 2-5 (molar)Maintain ratio, consider HF as both reactant and solvent.[13]
Reactant Ratio (Amine:NaNO₂) 1 : 1-1.5 (molar)Precise control is critical to avoid side reactions.[13]
Diazotization Temperature -3°C to 10°CMust be strictly controlled with an efficient cooling system.[11][12][13]
Diazotization Time 1-3 hoursMay need adjustment based on addition rate and mixing efficiency.[13]
Decomposition Temperature 0°C to 65°C (staged heating)Programmed, slow heating is crucial to control gas evolution (N₂) and prevent side reactions.[12]
Decomposition Time 19-21 hoursHighly dependent on scale and heating efficiency.[11]
Pressure AtmosphericMonitor pressure buildup from N₂ evolution; ensure adequate venting.[2]
Final Purity (Post-Distillation) >99%Dependent on efficiency of fractional distillation setup.[11][13]
Reported Yield Up to 98%Yields may decrease at scale without process optimization.[12][13]
Table 2: Safety and Handling of this compound
Hazard InformationHandling & StoragePersonal Protective Equipment (PPE)
Signal Word: Danger[5]Keep away from heat, sparks, open flames, and hot surfaces.[5][6]Chemical safety goggles and face shield.[5][8]
H-Statements: H225, H302, H312, H315, H319, H332[5]Store in a well-ventilated place. Keep container tightly closed.[9][10]Complete suit protecting against chemicals.[5]
Flammability: Highly flammable liquid and vapor.[5]Use explosion-proof electrical/ventilating/lighting equipment.[6][8]Inspected, chemical-resistant gloves.[5][9]
Incompatibilities: Strong oxidizing agents.[8]Ground/bond container and receiving equipment.[6][10]Self-contained breathing apparatus for firefighting or poor ventilation.[5]

Section 4: Experimental Protocols

Generalized Protocol for the Preparation of a Halogenated this compound Derivative

This protocol is a generalized representation based on common procedures for the synthesis of chloro- and bromo-fluorotoluenes via the Schiemann reaction and is intended for informational purposes.[11][15][16] All operations must be conducted by trained personnel in a suitable chemical fume hood or ventilated enclosure with appropriate safety measures.

Materials:

  • Substituted 2-amino-chlorotoluene or similar amine precursor

  • Anhydrous Hydrogen Fluoride (AHF)

  • Sodium Nitrite (NaNO₂)

  • Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization

  • Appropriate organic solvent for extraction (if necessary)

Equipment:

  • Jacketed glass or stainless steel reactor with overhead stirrer, thermocouple, and condenser.

  • Chilling unit for the reactor jacket.

  • Programmable heating system.

  • Addition funnels or pumps for controlled reagent delivery.

  • Vent line to a scrubber system to handle off-gassing (HF, N₂).

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging AHF: Cool the reactor jacket to 0-5°C. Carefully charge the required amount of anhydrous hydrogen fluoride (AHF) into the reactor.[11]

  • Amine Addition (Salt Formation): Slowly add the substituted aminotoluene dropwise to the cold AHF while maintaining the internal temperature between 0-10°C. The addition rate should be controlled to manage the exotherm. After addition is complete, allow the mixture to stir for 1 hour.[11][12]

  • Diazotization: While maintaining the temperature at 0-10°C, add solid sodium nitrite in portions or as a solution at a rate that keeps the temperature stable.[11] Vigorous gas (N₂) evolution will occur. After the addition is complete, continue stirring at this temperature for 1-3 hours.[13]

  • Thermal Decomposition (Pyrolysis): This is the most critical step for scale-up. Slowly and carefully heat the reaction mixture according to a pre-determined temperature profile. A staged approach is recommended (e.g., heat to 30°C over 2 hours, then to 50-60°C over several hours) to control the decomposition rate.[11][12]

  • Workup and Neutralization: After the decomposition is complete (indicated by the cessation of gas evolution), cool the reaction mixture to approximately 20°C.[11] Carefully quench the reaction by transferring it to a separate vessel containing ice and a neutralization agent like sodium carbonate. Add the base portion-wise until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[11]

  • Isolation: The organic phase, containing the crude product, will separate. Separate the layers. If necessary, extract the aqueous layer with a suitable solvent.[11]

  • Purification: Combine the organic phases. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield the final, high-purity halogenated this compound.[11]

Section 5: Mandatory Visualizations

Diagram 1: General Scale-Up Workflow

G General Workflow for Scaling Up this compound Reactions cluster_0 Phase 1: Lab Scale (mg-g) cluster_1 Phase 2: Pilot Plant (kg) cluster_2 Phase 3: Production Scale lab_dev Reaction Discovery & Optimization lab_ana Analytical Method Development (TLC, GC, HPLC) lab_dev->lab_ana lab_safe Initial Safety Assessment lab_ana->lab_safe pilot_proc Process Hazard Analysis (PHA) lab_safe->pilot_proc Go/No-Go Decision pilot_therm Thermal Stability & Calorimetry Studies pilot_proc->pilot_therm pilot_scale Scale-Up Synthesis (Jacketed Reactor) pilot_therm->pilot_scale pilot_purify Purification Development (Distillation, Crystallization) pilot_scale->pilot_purify prod_tech Technology Transfer pilot_purify->prod_tech Go/No-Go Decision prod_val Process Validation prod_tech->prod_val prod_run Commercial Manufacturing prod_val->prod_run

Caption: A typical phased approach for scaling chemical reactions from the lab to production.

Diagram 2: Troubleshooting Decision Tree

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed After Scale-Up q1 Was starting material (amine) consumed? (Check TLC/GC) start->q1 incomplete_rxn Incomplete Reaction q1->incomplete_rxn No q2 Are significant byproducts observed? q1->q2 Yes sol_temp Check Diazotization Temperature (Too high?) incomplete_rxn->sol_temp sol_time Increase Reaction Time or Reagent Equivalents incomplete_rxn->sol_time end_node Review Process Parameters sol_temp->end_node sol_time->end_node side_rxn Side Reactions Occurred q2->side_rxn Yes q3 Was product lost during workup/purification? q2->q3 No sol_heat Improve Heat Control: - Slower reagent addition - Staged decomposition side_rxn->sol_heat sol_mix Improve Mixing Efficiency side_rxn->sol_mix sol_heat->end_node sol_mix->end_node loss_workup Product Loss q3->loss_workup Yes q3->end_node No sol_ph Verify pH After Neutralization loss_workup->sol_ph sol_distill Optimize Distillation Conditions (Temp/Vacuum) loss_workup->sol_distill sol_ph->end_node sol_distill->end_node

Caption: A decision tree to diagnose common causes of low yield during scale-up.

References

Managing and controlling exothermic events in 4-Fluorotoluene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing and controlling exothermic events in chemical reactions involving 4-Fluorotoluene. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound that I should be concerned about?

A1: Several common synthetic transformations involving this compound are known to be highly exothermic and require careful management. These include:

  • Nitration: The introduction of a nitro group onto the aromatic ring using mixtures of nitric acid and sulfuric acid is a classic example of a highly exothermic reaction. The heat of reaction for nitration of aromatic compounds can range from -73 to -253 kJ/mol.[1]

  • Halogenation: The substitution of hydrogen atoms on the aromatic ring or the methyl group with halogens (e.g., chlorination, bromination) can also be significantly exothermic, particularly with highly reactive halogenating agents.

  • Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation, which involve the reaction of this compound with an alkyl or acyl halide in the presence of a strong Lewis acid catalyst (e.g., AlCl₃), are typically exothermic. The formation of the active electrophile and its subsequent reaction with the aromatic ring release a considerable amount of heat.

Q2: What are the main hazards associated with uncontrolled exothermic reactions of this compound?

A2: The principal hazard is a thermal runaway , where the rate of heat generation from the reaction exceeds the rate of heat removal from the reactor.[2] This leads to a rapid increase in temperature and pressure, which can result in:

  • Boiling of solvents and reactants, leading to over-pressurization of the vessel.

  • Decomposition of reactants, intermediates, or products, which can generate large volumes of gas and potentially lead to an explosion.

  • Increased rates of side reactions, leading to a decrease in product yield and purity.

  • Catastrophic failure of the reaction vessel and release of flammable and toxic materials.[3]

Q3: How can I assess the thermal risk of my this compound reaction before starting an experiment?

A3: A thorough thermal hazard assessment is crucial before any new reaction is performed, especially during scale-up.[4] Key steps include:

  • Literature Review: Search for any reported thermal data or safety incidents related to the specific reaction or similar reactions.

  • Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events, including the desired reaction and any potential decomposition reactions.[5]

  • Reaction Calorimetry: For more detailed analysis, reaction calorimetry (RC1) can be used to measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your specific process conditions.[2][6] This data is invaluable for safe scale-up.

Q4: What are the key parameters to control for managing an exothermic reaction?

A4: The following parameters are critical for controlling the rate of heat generation and ensuring safe operation:

  • Temperature: Maintaining a low and stable reaction temperature is the most critical factor. This requires an efficient cooling system.

  • Reagent Addition Rate: Slow, controlled addition of the limiting reagent ensures that the heat generated can be effectively dissipated by the cooling system.

  • Concentration: Running reactions at lower concentrations (i.e., in more dilute solutions) can help to moderate the reaction rate and the associated heat evolution.

  • Agitation: Efficient stirring is essential to ensure a uniform temperature throughout the reaction mixture and to prevent the formation of localized hot spots.

Troubleshooting Guide

Issue 1: Rapid, unexpected temperature increase during reagent addition.

  • Question: I've started adding my nitrating mixture to the this compound, and the temperature is rising much faster than anticipated, even with the cooling bath. What should I do?

  • Answer:

    • Immediately stop the addition of the reagent. This is the most critical first step to prevent further heat generation.

    • Enhance cooling. If possible and safe, add more coolant to the external bath (e.g., add dry ice to an acetone bath).

    • Be prepared to quench the reaction. If the temperature continues to rise uncontrollably, have a pre-planned quenching procedure ready. This could involve adding a large volume of a cold, inert solvent to dilute the reaction mixture and absorb the heat.

    • Review your procedure. For future experiments, reduce the rate of addition, use a more dilute solution of the reagent, or lower the starting temperature of the reaction.

Issue 2: The reaction is complete, but the yield of the desired product is low, and there are significant byproducts.

  • Question: My nitration of this compound resulted in a mixture of isomers and some dark, tarry material. How can I improve the selectivity and yield?

  • Answer: This issue is often related to poor temperature control, which can lead to side reactions.

    • Temperature Control: Higher reaction temperatures can favor the formation of undesired isomers or decomposition products. Ensure your cooling is efficient and the temperature is monitored accurately throughout the reaction.

    • Order of Addition: Adding the this compound to the nitrating mixture (reverse addition) can sometimes lead to localized high concentrations of the nitrating agent and promote side reactions. A slow, controlled addition of the nitrating agent to the substrate is generally preferred.

    • Catalyst Choice: For some reactions, like Friedel-Crafts, the choice and amount of Lewis acid can significantly impact selectivity. Using a milder Lewis acid or a stoichiometric amount can sometimes reduce side reactions.

Issue 3: The reaction seems to have a long induction period, followed by a sudden and rapid exotherm.

  • Question: My reaction was proceeding slowly with no significant temperature change, and then suddenly the temperature spiked. What could be the cause?

  • Answer: An induction period followed by a rapid exotherm can be particularly dangerous. This can be caused by:

    • Poor Mixing: If the reagents are not mixing properly, the added reagent can accumulate. When mixing does occur (e.g., due to a sudden agitation), the reaction can proceed very rapidly. Ensure your stirring is vigorous and effective from the start.

    • Inhibitors: Trace impurities in the starting materials or solvent can sometimes inhibit the reaction. Once these inhibitors are consumed, the reaction can proceed at an accelerated rate. Ensure you are using pure, dry reagents and solvents.

    • Autocatalysis: Some reactions are autocatalytic, meaning a product of the reaction catalyzes the reaction itself. These reactions are often characterized by an induction period. Understanding the mechanism of your reaction is key to anticipating this behavior. A very slow, initial addition of the reagent can help to control the onset of an autocatalytic reaction.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueSource
CAS Number352-32-9[7]
Molecular FormulaC₇H₇F[7]
Molecular Weight110.13 g/mol [7]
Boiling Point116 °C[7]
Melting Point-56 °C[7]
Density1.001 g/mL at 25 °C[7]
Flash Point11.9 °C (Highly Flammable)[8]
IncompatibilitiesStrong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.

Table 2: Recommended Conditions for Nitration of this compound

ParameterRecommended ConditionRationale
Temperature 0 - 10 °CTo control the highly exothermic nature of the reaction and minimize side-product formation.
Reagent Addition Slow, dropwise addition of nitrating mixture to this compound.To allow for efficient heat dissipation and prevent accumulation of unreacted reagents.
Agitation Vigorous mechanical or magnetic stirring.To ensure homogenous mixing and prevent localized hot spots.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon) is good practice.To prevent any potential side reactions with atmospheric components.
Quenching Pouring the reaction mixture onto crushed ice with stirring.To safely dilute the strong acids and dissipate the heat of quenching.

Note: The nitration of this compound can lead to side-chain nitration in addition to ring nitration, depending on the reaction conditions.[9]

Experimental Protocols

Protocol 1: Lab-Scale Nitration of this compound

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on a thorough risk assessment for your specific laboratory conditions.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-water or dry ice-acetone)

  • Separatory funnel

Procedure:

  • Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.

  • Charge Substrate: Add this compound to the flask.

  • Prepare Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Caution: This mixing is highly exothermic.

  • Cool Reaction: Cool the this compound in the reaction flask to 0 °C with vigorous stirring.

  • Slow Addition: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred this compound solution. Maintain the internal temperature of the reaction between 0 and 10 °C throughout the addition. The rate of addition should be adjusted to ensure the cooling system can effectively manage the heat generated.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C and monitor the progress by TLC or GC.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether. Wash the organic layer with deionized water, followed by saturated sodium bicarbonate solution (Caution: CO₂ evolution), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Visualizations

Exotherm_Risk_Assessment Workflow for Exothermic Risk Assessment A Define Reaction: Reactants, Stoichiometry, Solvent, Temperature B Literature Search: Known hazards, similar reactions, thermal data A->B C Thermal Screening (DSC/TGA): Identify onset of exotherms (reaction & decomposition) B->C D Is Onset Temperature close to Process Temperature? C->D E Reaction Calorimetry (RC1): Measure Heat of Reaction (ΔHr), Heat Flow, Adiabatic Temp. Rise (ΔTad) D->E Yes F Assess Cooling Capacity: Can the reactor remove the generated heat? D->F No E->F G Is Heat Generation Rate < Heat Removal Rate? F->G H Proceed with Caution: Implement strict controls (slow addition, low temp.) G->H Yes I High Risk: Redesign Process (dilute, semi-batch, flow chemistry) or implement engineered safety controls G->I No

Caption: Workflow for assessing and managing exothermic risk.

Runaway_Troubleshooting Troubleshooting a Thermal Runaway Event A Rapid Temperature Increase Detected B STOP ALL REAGENT ADDITION IMMEDIATELY A->B C Maximize Cooling: Increase coolant flow, add dry ice to bath B->C D Is Temperature Still Rising? C->D E Initiate Emergency Quench Procedure: Add cold, inert solvent or quenching agent D->E Yes F Temperature is Controlled D->F No G Alert personnel and prepare for evacuation if quench fails E->G H Investigate Root Cause: - Addition rate too fast? - Cooling failure? - Poor mixing? F->H I Modify Procedure for Future Runs H->I

Caption: Troubleshooting decision tree for a runaway reaction.

Nitration_Mechanism Nitration of this compound: Heat Generating Step cluster_0 Formation of Electrophile (Nitronium Ion) cluster_1 Electrophilic Attack (Heat Generating Step) cluster_2 Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ H3O_plus H₃O⁺ NO2_plus->H3O_plus + H₂O Fluorotoluene This compound Sigma_complex Arenium Ion Intermediate (Sigma Complex) Fluorotoluene->Sigma_complex + NO₂⁺ Heat ΔH << 0 (HEAT RELEASED) Sigma_complex->Heat Sigma_complex_ref Arenium Ion Intermediate Product 4-Fluoro-2-nitrotoluene H2SO4_regen H₂SO₄ (regenerated) Product->H2SO4_regen + H⁺ Sigma_complex_ref->Product + HSO₄⁻

Caption: Nitration mechanism highlighting the exothermic step.

References

Technical Support Center: Purification of 4-Fluorotoluene Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on removing unreacted 4-fluorotoluene from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from my reaction mixture?

A1: The choice of purification method depends on the physical properties of your product and the scale of your reaction. The most common techniques include:

  • Fractional Distillation: Ideal if your product has a significantly different boiling point from this compound.

  • Column Chromatography: A versatile method for separating compounds based on their polarity.[1][2]

  • Recrystallization: Effective if your product is a solid at room temperature.[3]

  • Liquid-Liquid Extraction: Used to separate compounds based on their differential solubilities in two immiscible liquids.[4][5][6][7][8]

Q2: How can I determine the best purification method for my specific product?

A2: Consider the following:

  • Boiling Point: If the boiling point of your product differs from that of this compound (116 °C) by at least 25 °C, fractional distillation is a viable option.

  • Polarity: If your product has a different polarity than the non-polar this compound, column chromatography will likely be effective. You can get a preliminary idea by running a Thin Layer Chromatography (TLC) plate.

  • Physical State: If your product is a solid, recrystallization is often a simple and effective method for purification.[3]

  • Solubility: If your product and this compound have different solubilities in a pair of immiscible solvents (e.g., an organic solvent and water), liquid-liquid extraction can be used.[4][5][6][7][8]

Q3: My product's boiling point is very close to that of this compound. What should I do?

A3: When boiling points are similar, fractional distillation becomes less effective. In this case, column chromatography is generally the best alternative for achieving high purity.[1][2] High-Performance Liquid Chromatography (HPLC) with a suitable column, such as a PFP (Pentafluorophenyl) column which shows unique selectivities for halogenated compounds, can also be an effective separation technique.[9]

Q4: I am performing a small-scale reaction (<25 mg). How should I approach purification?

A4: For small-scale purifications, column chromatography using a Pasteur pipette is a common and effective technique.[10] This method allows for good separation with minimal loss of product.

Q5: What are some common issues encountered during column chromatography for this separation?

A5: Common problems include:

  • Poor separation: The chosen solvent system (eluent) may not be optimal. You may need to adjust the polarity.

  • Compound instability: Some compounds can decompose on silica gel.[11] If you suspect this, you can test your compound's stability on a TLC plate or use a less acidic stationary phase like alumina.[11]

  • Compound not eluting: The eluent may be too non-polar. Gradually increasing the polarity of the solvent system can help elute your compound.[11]

Data Presentation

Table 1: Boiling Points of this compound and Related Compounds

CompoundBoiling Point (°C) at Normal Pressure
This compound116 °C
2-Bromo-4-fluorotoluene176-178 °C[12]
3-Bromo-4-fluorotoluene184-185 °C[12]
4-Fluoro-3-phenoxytoluene94-96 °C at 2 mmHg[13][14]

Note: The significant difference in boiling points between this compound and its brominated derivatives suggests that distillation is a suitable separation method in that case.[12]

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for separating liquids with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude reaction mixture into the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the mixture heats, the component with the lower boiling point (in this case, likely this compound) will vaporize first, rise through the column, condense, and be collected in the receiving flask. Monitor the temperature at the top of the column. A stable temperature reading indicates that a pure substance is distilling.

  • Separation: The temperature will rise again after the lower-boiling point component has been distilled off. At this point, change the receiving flask to collect the higher-boiling point product.

  • Completion: Stop the distillation when the majority of your product has been collected, leaving a small amount of residue in the distillation flask.

Protocol 2: Column Chromatography

This protocol is for separating compounds with different polarities.

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between this compound and your product, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[15]

    • Add a thin layer of sand.[15]

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. You can start with a non-polar solvent to elute the this compound and then gradually increase the polarity of the eluent to elute your product.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction

This method separates compounds based on their differing solubilities in two immiscible liquids.[4][5][6][7][8]

  • Solvent Selection: Choose two immiscible solvents (e.g., a polar solvent like water and a non-polar organic solvent like ethyl acetate). Your product should be significantly more soluble in one solvent than the unreacted this compound.

  • Extraction:

    • Dissolve the crude reaction mixture in the chosen organic solvent and transfer it to a separatory funnel.

    • Add the immiscible polar solvent (e.g., water or a dilute aqueous acid/base solution).

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate.

  • Layer Separation: Drain the lower layer into a flask. The layer containing your desired product is then collected. The extraction process can be repeated with fresh solvent to maximize the yield.

  • Drying: Dry the organic layer containing your product over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[16]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Start Crude Product (with unreacted this compound) Decision1 Is the product a solid? Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Is there a significant boiling point difference? Decision1->Decision2 No PurifiedProduct Purified Product Recrystallization->PurifiedProduct Distillation Fractional Distillation Decision2->Distillation Yes ColumnChromatography Column Chromatography Decision2->ColumnChromatography No Distillation->PurifiedProduct ColumnChromatography->PurifiedProduct

Caption: General workflow for selecting a purification method.

TroubleshootingColumnChromatography Start Column Chromatography Issue Problem1 Poor Separation (overlapping spots on TLC) Start->Problem1 Problem2 Product does not elute Start->Problem2 Problem3 Product decomposes on column Start->Problem3 Solution1 Adjust eluent polarity. Try a different solvent system. Problem1->Solution1 Solution2 Increase eluent polarity. Consider a gradient elution. Problem2->Solution2 Solution3 Deactivate silica with a base (e.g., triethylamine). Use a different stationary phase (e.g., alumina). Problem3->Solution3

Caption: Troubleshooting guide for column chromatography.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Determining the Purity of 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For 4-Fluorotoluene, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, ensuring high purity is paramount to guarantee the safety, efficacy, and batch-to-batch consistency of the final products.[1][2] This guide provides a comparative overview of the principal analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and illustrative performance data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Analytical Techniques

The primary methods for quantifying the purity of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] Additionally, for fluorinated compounds, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F NMR, offers a powerful and direct method for purity assessment without the need for a reference standard of the analyte itself.[4]

This guide will focus on the comparison of:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for the analysis of volatile compounds.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method suitable for a broad range of organic molecules.

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR): A specific and powerful technique for the direct quantification of fluorinated compounds.

Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the nature of potential impurities, the required level of sensitivity and precision, sample throughput, and available instrumentation. The following table summarizes the key performance parameters for each technique, based on typical validation data for the analysis of small aromatic molecules.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative ¹⁹F NMR (¹⁹F-qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with stationary and mobile phases.Quantification based on the direct proportionality of the NMR signal area to the number of nuclei.
Typical Linearity (R²) ≥ 0.999[5]≥ 0.999[6]≥ 0.999
Accuracy (% Recovery) 98 - 102%[5]98 - 102%[7]99 - 101%[8]
Precision (RSD) ≤ 2.0%[3]≤ 2.0%[6]≤ 1.0%
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.3%
Throughput HighMediumLow to Medium
Strengths High resolution for volatile isomers, robust, cost-effective.[9]Versatile for a wide range of compounds, non-destructive.[9]Absolute quantification without a specific reference standard, high structural information.[4]
Limitations Requires volatile and thermally stable analytes.[9]Higher solvent consumption, potential for peak co-elution.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide illustrative protocols for each of the discussed analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quality control of this compound, providing excellent separation of isomeric and other volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[10]

  • Detector: Flame Ionization Detector (FID).[10]

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent capillary column.[3]

  • Carrier Gas: Helium or Nitrogen.[3]

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.[10]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Mode: Split (100:1).[10]

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique that can be used to determine the purity of this compound and to quantify non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[11]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 10 µL.[12]

  • Detection Wavelength: 254 nm.[13]

  • Sample Preparation: Prepare a solution of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[11]

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR)

¹⁹F-qNMR provides a direct and highly specific method for the purity assessment of this compound, leveraging the unique properties of the fluorine nucleus.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte, for example, trifluorotoluene.[14]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, Acetone-d6).

  • Acquisition Parameters:

    • Pulse Program: A standard ¹⁹F single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[15]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signal of the internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 20 mg of the internal standard into a clean, dry vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

Purity Calculation:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of fluorine nuclei for the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

  • sample = this compound

  • IS = Internal Standard

Potential Impurities in this compound

The purity analysis should be tailored to detect potential impurities arising from the synthesis and storage of this compound. Common synthetic routes, such as the Schiemann reaction starting from p-toluidine, can introduce specific by-products.[16] Potential impurities to consider include:

  • Isomeric Impurities: 2-Fluorotoluene and 3-Fluorotoluene.

  • Starting Material: Unreacted p-toluidine.

  • Side-reaction Products: Chlorotoluenes (if chloride ions are present), cresols (from hydrolysis of the diazonium salt).

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

Logical Workflow for Purity Method Selection

The selection of an appropriate analytical technique for purity determination follows a logical workflow that considers the specific requirements of the analysis.

workflow cluster_0 Analytical Requirements cluster_1 Technique Selection cluster_2 Method Validation & Implementation Reqs Define Analytical Needs (e.g., Routine QC, Impurity ID, Absolute Purity) GC GC-FID Reqs->GC Volatile Impurities HPLC HPLC-UV Reqs->HPLC Non-Volatile Impurities NMR 19F-qNMR Reqs->NMR Absolute Purity / Reference Standard Characterization Validate Method Validation (ICH Guidelines) GC->Validate HPLC->Validate NMR->Validate Implement Routine Analysis Validate->Implement

Caption: Workflow for selecting a purity analysis method.

Conclusion

The determination of this compound purity can be effectively achieved using GC-FID, HPLC-UV, or ¹⁹F-qNMR.

  • GC-FID is the method of choice for routine quality control, offering high resolution for volatile impurities and robust performance.

  • HPLC-UV provides a versatile alternative, particularly for the analysis of less volatile or thermally labile impurities.

  • ¹⁹F-qNMR stands out as a powerful tool for absolute purity determination and the characterization of reference materials, offering high specificity and direct quantification without the need for a specific this compound standard.

The selection of the most suitable technique should be based on a thorough evaluation of the analytical requirements, potential impurities, and available resources. The provided protocols and performance data serve as a valuable starting point for the development and validation of robust analytical methods for ensuring the quality of this compound in research, development, and manufacturing settings.

References

Reactivity Face-Off: 4-Fluorotoluene vs. 4-Chlorotoluene in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the subtle yet significant differences in the reactivity of halogenated aromatic compounds play a crucial role in reaction design and optimization. This guide provides a detailed comparative analysis of the reactivity of 4-fluorotoluene and 4-chlorotoluene, two structurally similar yet electronically distinct building blocks. We will explore their behavior in three major classes of aromatic reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The reactivity of this compound and 4-chlorotoluene is primarily governed by the interplay of two opposing electronic effects of the halogen substituent: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Both fluorine and chlorine are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. Fluorine is the most electronegative element, exerting a stronger -I effect than chlorine. This effect deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system, donating electron density. This effect activates the ring, particularly at the ortho and para positions. The +R effect is more pronounced for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, as compared to the overlap between the 3p orbital of chlorine and the 2p orbital of carbon.

The net effect on reactivity is a delicate balance between these two forces.

Electrophilic Aromatic Substitution: A Surprising Twist in Reactivity

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. Common examples include nitration, halogenation, and Friedel-Crafts reactions. While both fluorine and chlorine are deactivating groups overall due to their strong inductive effects, the stronger resonance effect of fluorine makes this compound generally more reactive than 4-chlorotoluene in these reactions.

Quantitative Data: Nitration
CompoundReaction ConditionsProduct Distribution
This compound 70% HNO₃, Solid Acid Catalyst (H-beta), 60°CSide-chain nitration is observed with 53% conversion and 59% selectivity for 4-fluoro-α-nitrotoluene.[1]
4-Chlorotoluene HNO₃/H₂SO₄, -5 to 15°CA mixture of 4-chloro-2-nitrotoluene (~65%) and 4-chloro-3-nitrotoluene (~35%) is typically formed.[2]

It is important to note that the reaction conditions in these studies are different, precluding a direct comparison of reactivity. However, the propensity of this compound to undergo side-chain nitration under certain acidic conditions highlights a potential difference in reaction pathways.

Experimental Protocol: Comparative Nitration

To obtain a direct comparison of the reactivity, the following experimental protocol can be employed:

Materials:

  • This compound

  • 4-Chlorotoluene

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Internal standard (e.g., undecane)

Procedure:

  • Prepare two separate reaction flasks, each containing a solution of either this compound (1.0 mmol) or 4-chlorotoluene (1.0 mmol) and a known amount of the internal standard in dichloromethane (10 mL).

  • Cool both flasks to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 mmol) and acetic anhydride (2.0 mmol) to each flask with stirring.

  • Monitor the reactions over time by taking aliquots at regular intervals.

  • Quench the aliquots by adding them to a saturated sodium bicarbonate solution.

  • Extract the organic layer with dichloromethane, dry over anhydrous magnesium sulfate, and analyze by GC-FID.

  • The relative reaction rates can be determined by comparing the rate of disappearance of the starting materials relative to the internal standard.

EAS_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_analysis Analysis A Prepare separate solutions of This compound and 4-Chlorotoluene with internal standard B Cool to 0°C A->B C Add nitrating mixture B->C D Monitor reaction by taking aliquots C->D E Quench aliquots D->E F Extract and dry E->F G Analyze by GC-FID F->G

Caption: Experimental workflow for comparing EAS reactivity.

Nucleophilic Aromatic Substitution: A Reversal of Leaving Group Ability

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups (EWGs) ortho or para to the leaving group. In this reaction, the typical leaving group ability seen in aliphatic systems (I > Br > Cl > F) is inverted.

The rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the strength of the C-F bond, making fluoride a better leaving group than chloride in this context.[3][4] Therefore, This compound is significantly more reactive than 4-chlorotoluene in SNAr reactions.

Quantitative Data: Reaction with Piperidine

While direct kinetic data for the reaction of this compound and 4-chlorotoluene with a nucleophile is scarce, studies on analogous systems with strong electron-withdrawing groups provide compelling evidence for the F > Cl reactivity trend. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine is significantly faster than that of 1-chloro-2,4-dinitrobenzene.[5][6]

SubstrateNucleophileSolventRelative Rate
1-Fluoro-2,4-dinitrobenzenePiperidineMethanolHigh
1-Chloro-2,4-dinitrobenzenePiperidineMethanolLow

Note: These are qualitative comparisons based on established principles. The presence of the nitro groups is crucial for activating the ring towards SNAr.

Experimental Protocol: Comparative SNAr with Piperidine

Materials:

  • 4-Fluoro-3-nitrotoluene (as an activated substrate)

  • 4-Chloro-3-nitrotoluene (as an activated substrate)

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

  • High-performance liquid chromatograph (HPLC)

  • Internal standard (e.g., naphthalene)

Procedure:

  • Prepare stock solutions of 4-fluoro-3-nitrotoluene, 4-chloro-3-nitrotoluene, piperidine, and the internal standard in DMSO.

  • In separate reaction vials, mix the solutions of the aryl halide and internal standard.

  • Initiate the reactions by adding the piperidine solution to each vial at a constant temperature.

  • Monitor the reactions by taking aliquots at regular intervals and quenching them with a suitable acidic solution.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and product over time.

  • The second-order rate constants can be calculated from the kinetic data.

SNAr_Pathway reactant Aryl Halide (Ar-X) + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Rate-determining step (Nucleophilic Attack) product Substituted Product (Ar-Nu) + Halide Ion (X-) intermediate->product Fast step (Loss of Leaving Group)

Caption: Generalized signaling pathway for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions: The Strength of the C-X Bond Matters

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the aryl halide is largely dependent on the strength of the carbon-halogen bond, as the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.

The C-F bond is significantly stronger than the C-Cl bond, making this compound generally less reactive than 4-chlorotoluene in these transformations.[7][8] This lower reactivity of aryl fluorides necessitates the use of more specialized and often more reactive catalyst systems, including bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and more forcing reaction conditions (higher temperatures, stronger bases).

Quantitative Data: Suzuki-Miyaura Coupling

A study on the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid using in-situ generated palladium-XPhos precatalysts provides concrete yield data.

Aryl HalideCatalyst SystemBaseSolventYield (%)
4-Chlorotoluene Pd(OAc)₂ / XPhosK₃PO₄MeOH/THFUp to 98%[9]
This compound Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OGood to Excellent (inferred)

Note: While a direct comparative study under identical conditions is not available, the general trend in cross-coupling dictates that aryl chlorides are more reactive than aryl fluorides, which often require more specialized ligands like SPhos for high yields.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Inside a glovebox, add this compound (1.0 mmol) or 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to separate reaction vials.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to each vial.

  • Seal the vials and heat the reactions to 100°C with stirring.

  • Monitor the reactions by taking small aliquots and analyzing them by GC-MS to determine the conversion to the biphenyl product.

  • Compare the reaction progress and final yields to assess the relative reactivity.

Conclusion

The reactivity of this compound and 4-chlorotoluene is a nuanced subject, with the "more reactive" substrate depending entirely on the reaction mechanism.

  • In electrophilic aromatic substitution , the superior resonance donation of fluorine makes This compound generally more reactive than 4-chlorotoluene.

  • In nucleophilic aromatic substitution , the high electronegativity of fluorine accelerates the rate-determining nucleophilic attack, rendering This compound significantly more reactive .

  • In palladium-catalyzed cross-coupling reactions , the greater strength of the C-F bond makes This compound less reactive than 4-chlorotoluene, often requiring more specialized catalytic systems.

This comparative guide underscores the importance of understanding the underlying electronic principles and reaction mechanisms when selecting reagents for organic synthesis. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences in their own laboratories.

References

Validating the Structure of Synthesized 4-Fluorotoluene Derivatives Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering unique modulation of physicochemical and biological properties. Among fluorinated scaffolds, 4-fluorotoluene and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. Rigorous structural validation of these synthesized compounds is paramount to ensure the integrity of research and development. While various analytical techniques contribute to structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and informative method.

This guide provides a comparative overview of the use of NMR in validating the structure of two synthesized this compound derivatives: 2-chloro-4-fluorotoluene and 4-fluoro-3-nitrotoluene. We present detailed experimental protocols for their synthesis, comprehensive NMR data in structured tables, and a comparison with alternative analytical techniques. Furthermore, we illustrate the logical workflow of synthesis and validation, and the principles of 2D NMR for unambiguous signal assignment using Graphviz diagrams.

Comparison of Analytical Techniques for Structural Validation

While NMR is the primary tool for detailed structural analysis, a multi-technique approach provides the most robust validation. Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) Spectroscopy identifies key functional groups.

Analytical Technique Information Provided for this compound Derivatives Strengths Limitations
NMR Spectroscopy - Precise atom connectivity through scalar couplings- Stereochemical and conformational information- Unambiguous isomer differentiation- Quantitative analysis- Provides the complete molecular structure- Non-destructive- Lower sensitivity compared to MS- Can be complex to interpret for large molecules
Mass Spectrometry (MS) - Molecular weight of the synthesized compound- Fragmentation patterns aiding in structural confirmation- Elemental composition via high-resolution MS- High sensitivity- Small sample requirement- Does not provide information on atom connectivity or stereochemistry- Isomers can be difficult to distinguish
Infrared (IR) Spectroscopy - Presence of characteristic functional groups (e.g., C-F, C-Cl, NO₂)- Fast and simple to operate- Good for identifying the presence or absence of key functional groups- Provides limited information on the overall molecular structure- Complex spectra can be difficult to interpret fully

Experimental Protocols

Synthesis of 2-chloro-4-fluorotoluene

A common route to 2-chloro-4-fluorotoluene involves the diazotization of 2-chloro-4-fluoroaniline followed by a Sandmeyer-type reaction. A detailed and efficient procedure involves the use of anhydrous hydrogen fluoride.[1][2]

Procedure:

  • Anhydrous hydrogen fluoride is cooled to 0-5 °C in a suitable reactor.

  • 2-chloro-4-aminotoluene is slowly added dropwise to the cooled hydrogen fluoride.

  • After complete addition and dissolution, sodium nitrite is added portion-wise, maintaining the temperature between 0-10 °C for 1 hour to form the diazonium salt.

  • The reaction mixture is then subjected to pyrolysis for 19-21 hours.

  • After pyrolysis, the mixture is cooled to 20 °C, and the organic phase is separated.

  • The organic phase is neutralized with a sodium carbonate solution to a pH of 7-8.

  • The crude product is then purified by distillation to yield 2-chloro-4-fluorotoluene.

Synthesis of 4-fluoro-3-nitrotoluene

4-fluoro-3-nitrotoluene is typically synthesized by the nitration of this compound using a mixture of nitric acid and sulfuric acid.[3]

Procedure:

  • This compound is dissolved in a suitable solvent, such as dichloromethane.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the this compound solution while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford pure 4-fluoro-3-nitrotoluene.

NMR Data for Synthesized this compound Derivatives

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for the two synthesized derivatives. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

2-chloro-4-fluorotoluene
¹H NMR Signal Chemical Shift (δ) Multiplicity Coupling Constant (J) Assignment
H-3~7.25ddJ(H,F) ≈ 8.5, J(H,H) ≈ 2.5Ar-H
H-5~7.05ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.5Ar-H
H-6~7.15tJ(H,H) ≈ 8.5Ar-H
CH₃~2.30s-CH₃
¹³C NMR Signal Chemical Shift (δ) Assignment
C-1~135.0 (d, J(C,F) ≈ 3.5)C-CH₃
C-2~132.0 (d, J(C,F) ≈ 8.0)C-Cl
C-3~117.0 (d, J(C,F) ≈ 21.0)C-H
C-4~161.0 (d, J(C,F) ≈ 245.0)C-F
C-5~114.0 (d, J(C,F) ≈ 22.0)C-H
C-6~130.0 (d, J(C,F) ≈ 7.0)C-H
CH₃~20.0CH₃
¹⁹F NMR Chemical Shift (δ) Assignment
~ -115.0Ar-F
4-fluoro-3-nitrotoluene
¹H NMR Signal Chemical Shift (δ) Multiplicity Coupling Constant (J) Assignment
H-2~8.05dJ(H,H) ≈ 2.0Ar-H
H-5~7.30tJ(H,H) ≈ 8.5Ar-H
H-6~7.50ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.0Ar-H
CH₃~2.50s-CH₃
¹³C NMR Signal Chemical Shift (δ) Assignment
C-1~130.0 (d, J(C,F) ≈ 4.0)C-CH₃
C-2~125.0 (d, J(C,F) ≈ 5.0)C-H
C-3~150.0 (d, J(C,F) ≈ 2.0)C-NO₂
C-4~158.0 (d, J(C,F) ≈ 260.0)C-F
C-5~117.0 (d, J(C,F) ≈ 22.0)C-H
C-6~134.0 (d, J(C,F) ≈ 8.0)C-H
CH₃~20.5CH₃
¹⁹F NMR Chemical Shift (δ) Assignment
~ -118.0Ar-F

Visualization of Experimental Workflow and NMR Analysis

The following diagrams, created using the DOT language, illustrate the key processes in the synthesis and validation of this compound derivatives.

G cluster_synthesis Synthesis Workflow cluster_validation Structural Validation start Starting Materials reaction Chemical Reaction (e.g., Diazotization, Nitration) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation, Chromatography) workup->purification product Synthesized Derivative purification->product ms Mass Spectrometry (MS) (Molecular Weight) product->ms ir IR Spectroscopy (Functional Groups) product->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) product->nmr structure Validated Structure ms->structure ir->structure nmr->structure

Workflow for synthesis and validation of this compound derivatives.

The diagram below illustrates the relationships between different NMR experiments used for structural elucidation.

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton environment) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C one-bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon backbone) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine environment) Structure Final Structure F19_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Interconnectivity of NMR experiments for structural elucidation.

Conclusion

The structural validation of synthesized this compound derivatives relies heavily on the comprehensive data provided by NMR spectroscopy. While MS and IR offer valuable complementary information, only NMR can provide the detailed connectivity and spatial arrangement of atoms necessary for unambiguous structure determination. The use of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, as outlined in this guide, provides a robust and reliable methodology for researchers in the fields of chemical synthesis and drug development to confidently ascertain the structure of their target molecules.

References

Differentiating Fluorotoluene Isomers: A Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of fluorotoluene isomers (2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene) is a critical step in synthesis, quality control, and downstream applications. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS)—empowering you to select the most effective method for unambiguous isomer differentiation.

This document summarizes quantitative data from experimental studies to facilitate a clear comparison of the spectroscopic signatures of each isomer. Detailed experimental protocols are also provided to ensure reliable and reproducible results.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic MethodKey Differentiating Features
NMR Spectroscopy Distinct chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. Unique spin-spin coupling patterns, particularly between ¹⁹F and adjacent protons.
Vibrational Spectroscopy (IR & Raman) Characteristic vibrational frequencies in the "fingerprint" region (below 1500 cm⁻¹) arising from C-H and C-F bending modes.
Mass Spectrometry While electron impact mass spectra are very similar, advanced techniques like femtosecond-laser ionization mass spectrometry can differentiate isomers based on subtle differences in fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between the fluorotoluene isomers. The substitution pattern of the fluorine and methyl groups on the benzene ring creates unique electronic environments for each nucleus, resulting in distinct chemical shifts (δ) and coupling constants (J).

Comparative NMR Data
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-Fluorotoluene ~2.2 (s, 3H, CH₃), 6.9-7.2 (m, 4H, Ar-H)~14.5 (CH₃), 115.1 (d, J=19 Hz), 124.0 (d, J=6 Hz), 127.5, 130.8, 131.7 (d, J=3 Hz), 162.2 (d, J=245 Hz)-119.8
3-Fluorotoluene ~2.3 (s, 3H, CH₃), 6.8-7.3 (m, 4H, Ar-H)~21.3 (d, J=2 Hz), 112.9 (d, J=21 Hz), 115.5 (d, J=21 Hz), 124.7, 130.1 (d, J=8 Hz), 139.5 (d, J=7 Hz), 163.0 (d, J=243 Hz)-113.8
This compound ~2.3 (s, 3H, CH₃), 6.9-7.1 (m, 4H, Ar-H)~20.6, 115.1 (d, J=21 Hz), 129.8 (d, J=8 Hz), 133.5, 161.8 (d, J=243 Hz)-117.5

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Coupling constants (J) are given in Hertz (Hz). Data compiled from various sources.

Key Insights from NMR Data:

  • ¹H NMR: While the aromatic protons appear as complex multiplets for all three isomers, subtle differences in their patterns can be discerned upon closer inspection. A key differentiator for 2-fluorotoluene is the through-space coupling between the fluorine atom and the methyl protons, which can be observed in high-resolution spectra.

  • ¹³C NMR: The carbon spectra are highly informative. The number of distinct aromatic signals and the magnitude of the ¹³C-¹⁹F coupling constants provide clear fingerprints for each isomer. For instance, the carbon directly bonded to fluorine exhibits a large coupling constant (¹JCF) of approximately 243-245 Hz.

  • ¹⁹F NMR: This is often the most direct NMR method for differentiation. Each isomer gives a single, distinct resonance at a unique chemical shift.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The position, intensity, and shape of vibrational bands are sensitive to molecular structure, making these techniques valuable for distinguishing isomers.

Comparative Vibrational Spectroscopy Data
IsomerKey IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
2-Fluorotoluene 3000-3100 (C-H stretch), 1615, 1585, 1490 (C=C stretch), 1260 (C-F stretch), 750 (ortho-disubstitution)Strong peaks around 800-850 and 1000-1050 cm⁻¹
3-Fluorotoluene 3000-3100 (C-H stretch), 1610, 1590, 1480 (C=C stretch), 1245 (C-F stretch), 780, 680 (meta-disubstitution)Distinct peaks in the 700-800 cm⁻¹ region
This compound 3000-3100 (C-H stretch), 1605, 1510 (C=C stretch), 1220 (C-F stretch), 815 (para-disubstitution)Strong, characteristic peak around 820 cm⁻¹

Note: Peak positions are approximate and can be influenced by the physical state of the sample (solid, liquid, gas).

Key Insights from Vibrational Spectra:

  • Fingerprint Region: The region below 1500 cm⁻¹ is particularly useful for distinguishing the isomers. The C-H out-of-plane bending vibrations are highly characteristic of the substitution pattern on the benzene ring.

  • C-F Stretching: The position of the C-F stretching vibration can also provide clues for differentiation.

  • Complementary Techniques: IR and Raman spectroscopy are often used in conjunction as some vibrational modes may be more active in one technique than the other due to selection rules.

Mass Spectrometry (MS)

Standard electron impact (EI) mass spectrometry is generally not the primary method for differentiating fluorotoluene isomers as they all have the same molecular weight and tend to produce very similar fragmentation patterns. The molecular ion peak (M⁺) will be observed at m/z 110 for all three isomers.

However, more advanced techniques can provide a basis for differentiation.

  • Femtosecond-Laser Ionization Mass Spectrometry (fs-LIMS): This technique has been shown to distinguish between the ortho, meta, and para isomers of fluorotoluene.[1][2][3] By systematically varying the spectral phase of the laser pulses, characteristic changes in the fragmentation patterns can be induced, allowing for their qualitative and even quantitative distinction.[3][4][5]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic differentiation of fluorotoluene isomers.

G cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Fluorotoluene Isomer Mixture NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Sample->Vibrational MS Mass Spectrometry (e.g., fs-LIMS) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Vib_Data Vibrational Frequencies Vibrational->Vib_Data MS_Data Fragmentation Patterns MS->MS_Data Ortho 2-Fluorotoluene NMR_Data->Ortho Meta 3-Fluorotoluene NMR_Data->Meta Para This compound NMR_Data->Para Vib_Data->Ortho Vib_Data->Meta Vib_Data->Para MS_Data->Ortho MS_Data->Meta MS_Data->Para

Caption: Workflow for Spectroscopic Differentiation of Fluorotoluene Isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluorotoluene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A specific probe or tuning may be required. The spectral width should be sufficient to cover the expected chemical shift range of the fluorotoluene isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first, and then the sample spectrum. The final spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy
  • Sample Preparation: Place the liquid sample in a glass vial or capillary tube.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Data Acquisition: Focus the laser on the sample and collect the scattered light. The spectrum is typically recorded as intensity versus Raman shift (cm⁻¹). The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

Mass Spectrometry (Electron Impact)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct injection port.

  • Ionization: Use a standard electron impact (EI) ionization source (typically 70 eV).

  • Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 30-150).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions.

By applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently and accurately differentiate between the three isomers of fluorotoluene.

References

Comparative analysis of fluorine versus chlorine directing effects in toluene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the regiochemical outcomes of electrophilic aromatic substitution on fluorotoluene and chlorotoluene, supported by experimental data and detailed protocols.

In the realm of synthetic organic chemistry, particularly in the design and synthesis of pharmaceutical agents and other fine chemicals, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is paramount. Toluene, a fundamental building block, when substituted with a halogen, presents an intriguing case study in the interplay of electronic and steric influences. This guide provides a detailed comparative analysis of the directing effects of fluorine versus chlorine on the regioselectivity of EAS reactions on the toluene scaffold.

Electronic and Steric Effects: A Balancing Act

The directing effect of a substituent in electrophilic aromatic substitution is a result of the interplay between its inductive and resonance effects. Both fluorine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack compared to benzene. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which preferentially stabilizes the arenium ion intermediates for ortho and para attack.

The key difference between fluorine and chlorine lies in the relative strengths of these two opposing effects. Fluorine, being the most electronegative element, has a stronger -I effect than chlorine. Conversely, the +R effect of fluorine is also stronger than that of chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. This balance of effects dictates the overall reactivity and the isomer distribution in EAS reactions.

Isomer Distribution in Electrophilic Aromatic Substitution

The regiochemical outcome of an EAS reaction is quantified by the distribution of the resulting ortho, meta, and para isomers. The following tables summarize the experimental data for various EAS reactions on the three isomers of fluorotoluene and chlorotoluene.

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring.

SubstrateReagentsOrtho (%)Meta (%)Para (%)Reference
2-Fluorotoluene70% HNO₃, Solid Acid Catalyst, 90°C--90 (2-fluoro-5-nitrotoluene)[1]
3-Fluorotoluene70% HNO₃, Solid Acid Catalyst, 60°C67 (3-fluoro-6-nitrotoluene)-30 (3-fluoro-4-nitrotoluene)[1]
4-Fluorotoluene70% HNO₃, Solid Acid CatalystSide-chain nitration observed--[1]
2-ChlorotolueneHNO₃/H₂SO₄57.14.338.6Data extrapolated from similar reactions
3-ChlorotolueneHNO₃/H₂SO₄37.358.44.3Data extrapolated from similar reactions
4-ChlorotolueneHNO₃/H₂SO₄100 (4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene)--Data extrapolated from similar reactions
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

SubstrateReagentsOrtho (%)Meta (%)Para (%)Reference
TolueneSO₃ in liquid SO₂ at -12.5°C10.030.7389.24[2]
ChlorobenzeneSO₃ in liquid SO₂ at -12.5°C0.950.0998.96[3]
Bromination

Bromination involves the substitution of a hydrogen atom with a bromine atom.

SubstrateReagentsOrtho (%)Meta (%)Para (%)Reference
3-FluorotolueneBr₂45847[4]
This compoundBr₂, glacial acetic acid, I₂, Fe30 (2-bromo-4-fluorotoluene)-70 (3-bromo-4-fluorotoluene)[5]
TolueneBr₂58438[4]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring. Due to the deactivating nature of the acyl group, polysubstitution is generally avoided.

SubstrateReagentsMajor Product PositionReference
TolueneAcetyl chloride, AlCl₃para[6]
ChlorobenzeneBenzoyl chloride, AlCl₃ in nitrobenzenepara (84-97%)[7]

Note: Quantitative isomer distribution for the Friedel-Crafts acylation of all fluorotoluene and chlorotoluene isomers is not widely reported. The directing groups, however, strongly favor acylation at the position para to the activating methyl group, with steric hindrance from the halogen potentially influencing the ortho:para ratio.

Experimental Protocols

General Procedure for the Nitration of Fluorotoluene

This protocol is adapted from a procedure for the nitration of fluorotoluenes using a solid acid catalyst.[1]

Materials:

  • Fluorotoluene isomer (e.g., 2-fluorotoluene, 3-fluorotoluene)

  • 70% Nitric Acid

  • Solid acid catalyst (e.g., H-beta zeolite)

  • Solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the fluorotoluene isomer and the solvent.

  • Add the solid acid catalyst to the mixture.

  • Slowly add 70% nitric acid to the stirred mixture at the specified reaction temperature (e.g., 60°C for 3-fluorotoluene, 90°C for 2-fluorotoluene).

  • Maintain the reaction at the specified temperature for the required duration (this may range from several hours to a day, and should be monitored by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to isolate the different nitro-isomers.

General Procedure for the Bromination of Toluene

This protocol is a general procedure for the electrophilic bromination of an aromatic compound.[8]

Materials:

  • Toluene

  • Liquid bromine

  • Iron filings or anhydrous iron(III) bromide (FeBr₃)

  • Carbon tetrachloride or dichloromethane (solvent)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

  • Standard laboratory glassware

Procedure:

  • In a fume hood, set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. A gas trap containing a sodium hydroxide solution should be connected to the top of the condenser to neutralize the HBr gas evolved.

  • Add toluene and the solvent to the flask, followed by the iron catalyst.

  • Cool the flask in an ice bath.

  • Slowly add liquid bromine from the dropping funnel to the stirred reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 10% sodium thiosulfate solution to remove unreacted bromine, followed by 5% sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The resulting mixture of bromotoluene isomers can be analyzed by gas chromatography (GC) to determine the isomer distribution.

General Procedure for Friedel-Crafts Acylation of Toluene

This is a general procedure for the acylation of toluene.[9]

Materials:

  • Toluene

  • Acetyl chloride (or another acyl halide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (moisture-free)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • In the flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride from the dropping funnel to the stirred suspension.

  • After the addition of acetyl chloride, slowly add toluene from the dropping funnel.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by distillation or column chromatography.

Visualizing the Directing Effects

The following diagrams, generated using the DOT language, illustrate the logical relationships in the directing effects of fluorine and chlorine in toluene.

Electrophilic_Aromatic_Substitution cluster_toluene Substituted Toluene cluster_electrophile Electrophile Generation cluster_reaction Electrophilic Attack cluster_products Product Formation Toluene Fluorotoluene or Chlorotoluene Attack Attack by Aromatic Ring Toluene->Attack Reagents E.g., HNO3/H2SO4, Br2/FeBr3, RCOCl/AlCl3 Electrophile Electrophile (E+) Reagents->Electrophile Reaction Electrophile->Attack Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Attack->Arenium_Ion Deprotonation Deprotonation Arenium_Ion->Deprotonation Loss of H+ Ortho Ortho Isomer Deprotonation->Ortho Meta Meta Isomer Deprotonation->Meta Para Para Isomer Deprotonation->Para Directing_Effects cluster_substituents Substituent Effects cluster_electronic Electronic Effects cluster_directing Directing Outcome Fluorine Fluorine Inductive_F Strong -I Effect (Electron Withdrawing) Fluorine->Inductive_F Resonance_F Strong +R Effect (Electron Donating) Fluorine->Resonance_F Chlorine Chlorine Inductive_Cl Moderate -I Effect (Electron Withdrawing) Chlorine->Inductive_Cl Resonance_Cl Weaker +R Effect (Electron Donating) Chlorine->Resonance_Cl Methyl Methyl Group Inductive_Me Weak +I Effect (Electron Donating) Methyl->Inductive_Me Hyperconjugation Hyperconjugation (Electron Donating) Methyl->Hyperconjugation Deactivating Deactivating Group Inductive_F->Deactivating Ortho_Para_Director Ortho, Para Director Resonance_F->Ortho_Para_Director Inductive_Cl->Deactivating Resonance_Cl->Ortho_Para_Director Activating Activating Group Inductive_Me->Activating Hyperconjugation->Activating Activating->Ortho_Para_Director

References

A Comparative Guide to the Quantitative Analysis of 4-Fluorotoluene in Reaction Mixtures: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates and products is paramount to successful reaction monitoring and optimization. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the quantitative analysis of 4-Fluorotoluene in a reaction mixture.

Performance Comparison at a Glance

The choice of analytical technique for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, and the availability of instrumentation. Below is a summary of the key performance characteristics of each method.

FeatureGC-MSHPLC-UVqNMR (¹H)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Signal intensity proportional to the number of nuclei in a magnetic field.
Selectivity Very High (mass fragmentation provides structural confirmation).Moderate to High (dependent on chromatographic resolution).High (unique chemical shifts for different protons).
Sensitivity High (ng/mL to pg/mL).Moderate (µg/mL to ng/mL).Low to Moderate (mg/mL to µg/mL).
Linearity (R²) >0.995>0.995>0.999
Precision (%RSD) < 5%< 5%< 2%
Accuracy (%Recovery) 95-105%90-110%98-102%
Sample Throughput HighHighModerate
Matrix Effects Can be significant, may require sample cleanup.Can be significant, may require sample cleanup.Generally lower, but can be affected by paramagnetic species.
Internal Standard Recommended (e.g., Toluene-d8).Recommended (e.g., a structurally similar, non-interfering compound).Required for absolute quantification (e.g., Maleic Anhydride).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for the analysis of this compound by GC-MS, HPLC, and qNMR.

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol outlines the quantitative analysis of this compound in a reaction mixture using an internal standard method.

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a known volume in a volumetric flask.

  • Add a known amount of an internal standard, such as Toluene-d8, to the diluted sample.[1]

  • Vortex the sample to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2][3]

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • This compound: m/z 109 (quantifier), 91, 63 (qualifiers).

    • Toluene-d8 (IS): m/z 98 (quantifier), 69 (qualifier).

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Inject the calibration standards and the prepared sample into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Quantification:

  • Determine the peak area ratio for the sample.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol describes a method for quantifying this compound using reverse-phase HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in the mobile phase or a compatible solvent and dilute to a known volume.

  • Add a suitable internal standard if desired. The internal standard should be a compound that is well-resolved from this compound and other components in the reaction mixture and has a UV absorbance at the detection wavelength.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the reaction mixture components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and the sample.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

4. Quantification:

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration using the calibration curve.

Protocol 3: Quantitative Analysis of this compound by ¹H-qNMR

This protocol provides a method for the absolute quantification of this compound using ¹H-qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh a precise amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) to the NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte or other components.

  • Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Pulse Angle: 30° or 90° (a 90° pulse requires a longer relaxation delay).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A typical starting point is 30 seconds to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest.

3. Data Processing:

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Perform Fourier transformation, phasing, and baseline correction.

  • Integrate the well-resolved signals of both this compound (e.g., the methyl protons) and the internal standard.

4. Quantification:

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of this compound

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • m = mass

    • MW = Molecular weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS analysis and a decision-making process for selecting the appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification weigh Weigh Reaction Mixture dilute Dilute with Solvent weigh->dilute add_is Add Internal Standard (Toluene-d8) dilute->add_is vortex Vortex to Homogenize add_is->vortex inject Inject Sample into GC-MS vortex->inject separate Chromatographic Separation (HP-5ms column) inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

Method_Selection start Start: Need to Quantify This compound sensitivity High Sensitivity Required? (sub-µg/mL) start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes concentration High Concentration? (mg/mL) sensitivity->concentration No confirmation Structural Confirmation Needed? matrix->confirmation Yes hplc Use HPLC-UV matrix->hplc No gcms Use GC-MS confirmation->gcms Yes confirmation->hplc No, but good resolution concentration->hplc No qnmr Use qNMR concentration->qnmr Yes cleanup Consider Sample Cleanup gcms->cleanup hplc->cleanup

References

A Comparative Guide to the Synthesis of Key 4-Fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to key products derived from 4-fluorotoluene: 4-fluorobenzaldehyde, 4-fluorobenzoic acid, and 4-fluorobenzyl bromide. The performance of various synthetic methods, including those starting from alternative materials, is objectively evaluated based on experimental data. Detailed experimental protocols and visual representations of reaction pathways and workflows are provided to aid in methodological selection and implementation.

Executive Summary

This compound is a versatile starting material for the synthesis of a range of fluorinated aromatic compounds that are valuable intermediates in the pharmaceutical and agrochemical industries. This guide focuses on the preparation of three key derivatives: an aldehyde, a carboxylic acid, and a benzylic bromide. The selection of a synthetic route is critical and often depends on factors such as yield, purity, reaction conditions, and the availability of starting materials. This document presents a comparative analysis of common synthetic methods to inform this selection process.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of 4-fluorobenzaldehyde, 4-fluorobenzoic acid, and 4-fluorobenzyl bromide, comparing different methods starting from this compound and alternative precursors.

Table 1: Synthesis of 4-Fluorobenzaldehyde

Starting MaterialMethodReagentsReaction ConditionsYield (%)Reference
This compoundSide-Chain Chlorination & HydrolysisCl₂, FeCl₃, ZnCl₂, H₂O1. Chlorination; 2. Hydrolysis at 110-150°C>77[1]
4-ChlorobenzaldehydeNucleophilic Aromatic SubstitutionKF, Ph₄PBr, 18-crown-6230°C, 4.5 hours73

Table 2: Synthesis of 4-Fluorobenzoic Acid

Starting MaterialMethodReagentsReaction ConditionsYield (%)Reference
This compoundOxidation with KMnO₄KMnO₄, H₂ORefluxHigh (not specified)[2]
This compoundCatalytic Aerobic OxidationMn(II)T(p-Cl)PP, O₂180°C, 0.85 MPa~16.5 (conversion)[3]
4-Aminobenzoic acidSchiemann Reaction & Hydrolysis1. Diazotization, HBF₄; 2. Thermal decomposition; 3. HydrolysisMulti-step63-69 (overall)[2]

Table 3: Synthesis of 4-Fluorobenzyl Bromide

Starting MaterialMethodReagentsReaction ConditionsYield (%)Reference
This compoundFree-Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or BPO)Reflux in a suitable solvent (e.g., CCl₄ or acetonitrile)High (not specified)[4]
2-Fluoro-4-bromotolueneFree-Radical BrominationN-Bromosuccinimide (NBS), AIBNReflux in CCl₄, 13 hours89

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Protocol 1: Synthesis of 4-Fluorobenzaldehyde from this compound via Side-Chain Chlorination and Hydrolysis[1]

Materials:

  • This compound

  • Chlorine gas (Cl₂)

  • Ferric chloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (30%)

  • Hydrochloric acid (HCl) solution (10%)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

  • Chlorination: In a suitable reactor, charge this compound. Introduce chlorine gas under appropriate conditions (e.g., UV light or radical initiator) to effect side-chain chlorination. Monitor the reaction by gas chromatography (GC) to ensure the formation of 4-fluorobenzal chloride.

  • Hydrolysis: To the reactor containing the crude 4-fluorobenzal chloride, add a composite catalyst of ferric trichloride and zinc chloride. Heat the mixture to 110-150°C.

  • Slowly add water dropwise to the heated mixture to initiate and sustain the hydrolysis reaction.

  • After the hydrolysis is complete (as determined by GC analysis), cool the reaction mixture to room temperature.

  • Work-up: Neutralize the reaction mixture by adding a 30% sodium hydroxide solution until the pH reaches 8.0-9.0. Allow the layers to separate and remove the aqueous layer.

  • Acidify the organic layer by adding a 10% hydrochloric acid solution until the pH is between 5.0 and 7.0.

  • Extract the organic layer with dichloromethane or THF.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by distillation to yield 4-fluorobenzaldehyde.

Protocol 2: Synthesis of 4-Fluorobenzoic Acid by Oxidation of this compound with Potassium Permanganate[2]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄) (for work-up)

  • Sodium bisulfite (NaHSO₃) (for work-up)

Procedure:

  • Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound and a solution of potassium permanganate in water.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction may take several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Destroy the excess potassium permanganate by the careful addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the 4-fluorobenzoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude 4-fluorobenzoic acid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 3: Synthesis of 4-Fluorobenzyl Bromide from this compound by Free-Radical Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or Acetonitrile as a solvent

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator (AIBN or BPO).

  • Reaction: Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask if necessary. The reaction progress can be monitored by GC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure to obtain the crude 4-fluorobenzyl bromide. The product can be further purified by distillation under reduced pressure.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

G cluster_0 Synthesis of 4-Fluorobenzaldehyde This compound This compound 4-Fluorobenzal_chloride 4-Fluorobenzal chloride This compound->4-Fluorobenzal_chloride Cl₂, Initiator 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzal_chloride->4-Fluorobenzaldehyde H₂O, FeCl₃/ZnCl₂

Caption: Reaction pathway for the synthesis of 4-fluorobenzaldehyde from this compound.

G cluster_1 Experimental Workflow: Free-Radical Bromination A 1. Mix this compound, NBS, and Initiator in Solvent B 2. Reflux the Reaction Mixture A->B C 3. Monitor Reaction by GC/TLC B->C D 4. Cool and Filter to Remove Succinimide C->D E 5. Aqueous Work-up (Wash with H₂O and NaHCO₃) D->E F 6. Dry and Concentrate the Organic Layer E->F G 7. Purify by Vacuum Distillation F->G

Caption: Step-by-step experimental workflow for the synthesis of 4-fluorobenzyl bromide.

G cluster_2 Logical Relationship: Product Identity Confirmation Start Reaction Starting with This compound Product Isolated Product Start->Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR Confirm Confirmed Product Identity NMR->Confirm MS->Confirm IR->Confirm

Caption: Logical workflow for confirming the identity of a synthesized product.

References

A Comparative Guide to Palladium Catalysts for 4-Fluorotoluene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of 4-fluorotoluene is a critical transformation in the synthesis of complex molecules central to the pharmaceutical and materials science industries. The C-F bond, being the strongest carbon-halogen bond, presents a significant challenge for catalytic activation, making the choice of an appropriate palladium catalyst paramount to achieving efficient and high-yielding reactions. This guide provides an objective comparison of four distinct classes of palladium catalysts for both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions involving this compound or its more reactive halo-analogs, supported by experimental data from related substrates.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific cross-coupling reaction, the coupling partner, and the reaction conditions. Below is a summary of the performance of four representative palladium catalyst systems. While data for the direct cross-coupling of this compound is limited due to the inertness of the C-F bond, performance data on more reactive 4-halotoluenes (chloro and bromo) provides a strong benchmark for catalyst selection. The general reactivity trend for the aryl halide is I > Br > Cl > F.

Suzuki-Miyaura Coupling of 4-Halotoluenes with Phenylboronic Acid

This reaction is a cornerstone for creating biaryl structures. The following table compares the performance of different catalyst systems in the coupling of 4-chlorotoluene with phenylboronic acid, a challenging transformation that highlights catalyst efficacy.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Notes
Pd(OAc)₂XPhosK₃PO₄MeOH/THFAmbient18840.25Yield is highly dependent on the ligand-to-metal ratio.[1]
XPhos Pd G3(integrated)K₃PO₄MeOH/THFAmbient18~950.25Precatalyst shows high activity and consistency.[2]
Pd/C (10%)NoneNa₂CO₃Ethanol/WaterAmbient2494-1003.5Heterogeneous catalyst, easy to remove and recycle.[3]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Water8012~70-80*2A classic catalyst, generally requires higher temperatures.

*Yield estimated based on typical performance for aryl bromides.

Buchwald-Hartwig Amination of 4-Halotoluenes with Morpholine

This reaction is a powerful method for the formation of C-N bonds, crucial in medicinal chemistry. The data below is for the coupling of 4-chlorotoluene with morpholine.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene1006941.5 (Pd)A highly effective system for C-N bond formation with aryl chlorides.
BrettPhos Pd G3(integrated)NaOtBuToluene10024>950.01Highly active precatalyst allowing for very low catalyst loadings.[2]
Pd@AEPOPNoneEt₃NDMF12010~900.8Recyclable heterogeneous catalyst.[4]
Pd(P(o-Tolyl)₃)₂P(o-Tolyl)₃NaOtBuToluene10024~80-901-2First-generation Buchwald-Hartwig catalyst.[5][6]

*Yield estimated based on performance with analogous aryl halides.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes in palladium-catalyzed cross-coupling, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->Transmetal Base Base Base->Transmetal Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord ArPdAmine [Ar-Pd(II)-NHR'R'']⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)-NR'R''(L)₂ Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine Aryl Halide, Coupling Partner, and Base b Add Solvent a->b c Degas Mixture b->c d Add Palladium Catalyst/Ligand under Inert Atmosphere c->d e Heat to Desired Temperature d->e f Monitor Progress (TLC, GC, LC-MS) e->f g Quench Reaction f->g h Aqueous Work-up g->h i Dry and Concentrate h->i j Purify by Chromatography i->j

References

Assessing the Metabolic Stability of 4-Fluorotoluene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. The introduction of a fluorine atom into a molecule, such as in 4-fluorotoluene derivatives, can significantly alter its metabolic fate, often enhancing stability but occasionally leading to the formation of reactive metabolites. This guide provides a comparative analysis of the metabolic stability of various this compound-derived compounds, supported by experimental data and detailed protocols.

The metabolic stability of a compound refers to its susceptibility to biotransformation by drug-metabolizing enzymes and is a key determinant of its pharmacokinetic profile, including its half-life and bioavailability.[1][2] In vitro assays, such as those employing liver microsomes or hepatocytes, are essential tools for predicting a compound's in vivo behavior early in the drug discovery process.[3][4]

The Influence of Fluorine Substitution

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[5][6] However, the position of the fluorine atom on an aromatic ring is crucial and can lead to different metabolic outcomes.[5][7] While fluorination can block metabolism at a specific site, it can also lead to metabolic switching, where metabolism occurs at other positions in the molecule.

Comparative Metabolic Stability of this compound Derivatives

The metabolic fate of compounds derived from this compound is highly dependent on the nature and position of other substituents. While specific quantitative data for a wide range of this compound derivatives is proprietary and often found within internal pharmaceutical company reports, published studies on related structures provide valuable insights.

For instance, studies on fluorinated anilinoquinazolines, which can be considered derivatives of 4-fluoroaniline (a related structure to this compound), have shown that the position of the fluorine atom significantly impacts metabolic stability. In a study comparing 2-, 3-, and 4-[18F]fluoroanilinoquinazolines, the 4-fluoro substituted compounds exhibited rapid metabolism.[7] This increased susceptibility to metabolism for para-fluorinated anilines is suggested to be due to defluorination.[7] This is in contrast to the general expectation that fluorination increases metabolic stability.

This phenomenon can be explained by the bioactivation of 4-fluorinated anilines.[8] Cytochrome P450-dependent monooxygenation at the fluorinated para position can lead to the formation of a reactive benzoquinoneimine and the release of a fluoride anion.[8] This reactive intermediate can then be further metabolized or interact with cellular macromolecules.

In contrast, fungal metabolism of this compound itself has been shown to proceed via two main pathways: oxidation of the methyl group to form 4-fluorobenzoic acid or hydroxylation of the aromatic ring to produce fluorinated cresols.[9] This indicates that both the alkyl and aryl moieties are susceptible to metabolism.

Table 1: Qualitative Comparison of Metabolic Stability for this compound Derivative Scaffolds

Derivative ScaffoldPredicted Metabolic StabilityKey Metabolic PathwaysPotential for Reactive Metabolites
4-Fluoro-anilino-X Low to ModeratePara-hydroxylation, Defluorination, N-dealkylationHigh (Benzoquinoneimine formation)
4-Fluoro-benzyl-X Moderate to HighMethyl group oxidation, Ring hydroxylationLow to Moderate
Ring-substituted 4-Fluorotoluenes Variable (depends on substituent)Oxidation of methyl group, Ring hydroxylation, Metabolism of substituentVariable

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing metabolic stability data. Below are standard protocols for in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a common, cost-effective method to determine a compound's intrinsic clearance (CLint) by phase I enzymes, primarily CYP450s.[4][10]

Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][12]

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[2]

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. On the day of the experiment, thaw liver microsomes and the NADPH regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[13]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.[13] The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[2]

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II enzymes and have an intact cell membrane for compound transport.[3][4]

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive/negative controls

  • 96-well plates (collagen-coated for plated hepatocytes)

  • Incubator with 5% CO2 atmosphere

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes according to the supplier's instructions. For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach.

  • Incubation: Add the test compound to the hepatocyte suspension or the medium of the plated hepatocytes.

  • Time Points: Incubate at 37°C in a CO2 incubator. At various time points, collect aliquots of the cell suspension or the medium.

  • Termination and Lysis: Terminate the reaction by adding ice-cold acetonitrile or methanol. For cell suspensions, this also serves to lyse the cells and release intracellular compound and metabolites.

  • Sample Processing and Analysis: Process the samples as described for the microsomal assay and analyze by LC-MS/MS.

Visualizing Metabolic Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Metabolic_Pathway_of_4_Fluorotoluene_Derivatives cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism 4-Fluorotoluene_Derivative 4-Fluorotoluene_Derivative Oxidized_Metabolites Oxidized_Metabolites 4-Fluorotoluene_Derivative->Oxidized_Metabolites Hydroxylation, Oxidation Reactive_Intermediate Reactive_Intermediate 4-Fluorotoluene_Derivative->Reactive_Intermediate Bioactivation (e.g., Defluorination) Conjugated_Metabolites Conjugated_Metabolites Oxidized_Metabolites->Conjugated_Metabolites Glucuronidation, Sulfation Cellular_Macromolecules Cellular_Macromolecules Reactive_Intermediate->Cellular_Macromolecules Covalent Binding Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Generalized metabolic pathways for this compound derivatives.

Experimental_Workflow_Microsomal_Assay Start Start Prepare_Reagents Prepare Microsomes, Buffer, NADPH, Compound Start->Prepare_Reagents Incubation_Setup Combine Reagents in Plate Pre-incubate at 37°C Prepare_Reagents->Incubation_Setup Start_Reaction Add NADPH to Initiate Incubation_Setup->Start_Reaction Time_Sampling Time Points (0-60 min) Start_Reaction->Time_Sampling Terminate_Reaction Add Cold Solvent with Internal Standard Time_Sampling->Terminate_Reaction Protein_Precipitation Centrifuge to Pellet Protein Terminate_Reaction->Protein_Precipitation Sample_Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->Sample_Analysis Data_Analysis Calculate t1/2 and CLint Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a liver microsomal stability assay.

Stability_Comparison_Logic Compound This compound Derivative Assay In Vitro Metabolic Stability Assay Compound->Assay Data Measure % Parent Remaining over Time Assay->Data Decision Is t1/2 > 30 min? Data->Decision High_Stability High Stability (Slow Metabolism) Low_Stability Low Stability (Rapid Metabolism) Decision->High_Stability Yes Decision->Low_Stability No

Caption: Logical flow for comparing metabolic stability.

References

A Comparative Guide to 4-Fluorotoluene and Other Fluorinated Aromatics in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, small aromatic groups such as 4-fluorotoluene offer a nuanced approach to modulating a molecule's characteristics. This guide provides an objective comparison of this compound with other commonly employed fluorinated aromatics—trifluoromethylbenzene, 4-fluoroanisole, and 1-fluoro-4-(methylthio)benzene—supported by available experimental data and detailed methodologies for key assessment assays.

Introduction to Fluorinated Aromatics in Medicinal Chemistry

The introduction of fluorine into a molecule can profoundly influence its metabolic stability, lipophilicity (logP), and protein-binding affinity. The strong carbon-fluorine bond is resistant to metabolic cleavage, often "blocking" sites of oxidation by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can alter the electronic properties of an aromatic ring, influencing its interactions with biological targets. The choice between a simple fluoro-substituent, like in this compound, and a trifluoromethyl group, for instance, can lead to significant differences in a drug candidate's overall profile.

Physicochemical Properties: A Comparative Analysis

The subtle structural differences between these fluorinated aromatics translate into distinct physicochemical properties that are critical in drug design. The following table summarizes key experimental data for this compound and its counterparts. It is important to note that experimental values can vary between studies due to different methodologies.

Table 1: Comparison of Physicochemical Properties

CompoundStructureMolecular Weight ( g/mol )Experimental logPMetabolic Stability (t½ in HLM, min)Protein Binding Affinity (Exemplary Ki, µM)
This compound C₇H₇F110.132.87Data not availableData not available
Trifluoromethylbenzene C₇H₅F₃146.112.29Data not availableData not available
4-Fluoroanisole C₇H₇FO126.132.30Data not availableData not available
1-Fluoro-4-(methylthio)benzene C₇H₇FS142.20Data not availableData not availableData not available

Note: HLM stands for Human Liver Microsomes. The absence of directly comparable experimental data for metabolic stability and protein binding affinity for these specific small molecules highlights a gap in the literature. The provided logP values are from distinct sources and may have been determined under varying conditions.

Impact on Drug Properties

Lipophilicity (logP)

Lipophilicity, the measure of a compound's ability to partition between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. A higher logP value generally indicates greater lipophilicity. As seen in Table 1, this compound exhibits a higher logP than trifluoromethylbenzene and 4-fluoroanisole, suggesting it is more lipophilic. This can be advantageous for crossing lipid membranes but may also lead to increased non-specific binding and reduced aqueous solubility if not balanced within the overall molecular structure.

Metabolic Stability
Protein-Binding Affinity

Fluorine can participate in various non-covalent interactions within a protein's binding pocket, including dipole-dipole, dipole-quadrupole, and even weak hydrogen bonds, thereby influencing binding affinity. The nature and strength of these interactions are highly dependent on the specific protein environment. Selective fluorination can either increase or decrease binding affinity, making it a valuable tool for fine-tuning ligand-receptor interactions.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug design. The following sections detail the methodologies for the key experiments discussed in this guide.

Determination of Lipophilicity (logP) by Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient of a compound.

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4 for logD determination). This is achieved by vigorously mixing the two phases and allowing them to separate.

  • Sample Preparation: A known concentration of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_phases Prepare Saturated n-Octanol and Water partition Mix Phases and Shake (Equilibration) prep_phases->partition prep_sample Dissolve Compound in one Phase prep_sample->partition separate Centrifuge for Phase Separation partition->separate quantify Quantify Compound in each Phase separate->quantify calculate Calculate P and logP quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Incubation:

    • In a microplate, combine the reaction buffer, liver microsomes, and the test compound at a final concentration typically around 1 µM.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing:

    • The quenched samples are centrifuged to precipitate the proteins.

  • Analysis:

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • The concentration of the parent compound at each time point is determined relative to the internal standard.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis reagents Prepare Microsomes, Compound, and Buffer pre_incubate Pre-incubate at 37°C reagents->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points quench Quench Reaction time_points->quench process Centrifuge and Collect Supernatant quench->process lcms Analyze by LC-MS/MS process->lcms calculate Calculate t½ lcms->calculate

Caption: Workflow for the in vitro human liver microsomal stability assay.

Protein-Binding Affinity by Fluorescence Polarization Assay

This is a common method to determine the binding affinity of a small molecule to a protein in a homogeneous solution.

Protocol:

  • Reagent Preparation:

    • A fluorescently labeled version of a known ligand for the target protein (the "tracer") is required.

    • Prepare a stock solution of the target protein.

    • Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup:

    • In a microplate, add the target protein and the fluorescent tracer at fixed concentrations.

    • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and no protein (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent tracer).

    • The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also requires the dissociation constant (Kd) of the fluorescent tracer.

Caption: Principle of a competitive fluorescence polarization binding assay.

Conclusion

The choice between this compound and other fluorinated aromatics in drug design is a nuanced decision that depends on the specific goals of the optimization process. This compound offers a moderate increase in lipophilicity compared to its non-fluorinated parent, toluene, while providing a potential metabolic block. In contrast, trifluoromethylbenzene offers a more significant electronic perturbation and often a greater enhancement of metabolic stability, though with a decrease in lipophilicity compared to this compound. 4-Fluoroanisole introduces a different electronic and steric profile due to the methoxy group.

The lack of directly comparable, publicly available experimental data for these fundamental building blocks underscores the importance of in-house, standardized screening assays in drug discovery programs. The detailed protocols provided herein serve as a guide for researchers to generate such crucial data, enabling more informed decisions in the selection of fluorinated aromatic moieties to fine-tune the properties of the next generation of therapeutics.

Safety Operating Guide

Proper Disposal of 4-Fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides essential, step-by-step guidance for the safe disposal of 4-Fluorotoluene, a halogenated organic compound.

This compound, also known as 1-fluoro-4-methylbenzene, is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1] Due to its halogenated nature, specific disposal protocols must be followed to mitigate risks and comply with regulations.[2][3] Improper disposal can lead to environmental contamination and may incur significant costs.[2][4]

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with the necessary safety precautions and to have the appropriate personal protective equipment (PPE) readily available.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Wear fire/flame resistant and impervious clothing, such as a complete suit protecting against chemicals and a full-sleeved apron.[1][5]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and use proper glove removal techniques to avoid skin contact.[1]

  • Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, use a self-contained breathing apparatus.[5][6]

All handling of this compound, including transfers to waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation, preferably within a chemical fume hood.[1][5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2]

  • Collect the Waste: Carefully collect the absorbed material and any contaminated soil or items. Place the collected waste into a sealed, leak-proof container.[2]

  • Label as Hazardous Waste: Clearly label the container as "Spill Debris" containing this compound and affix a hazardous waste tag.[2]

  • Decontaminate the Area: Clean the spill area thoroughly to remove any residual contamination.[5]

Waste Disposal Procedures

The cardinal rule for the disposal of this compound is to treat it as a halogenated organic waste. Never mix it with non-halogenated organic waste, as this can significantly increase disposal costs.[2][3][4][7]

Step-by-Step Disposal Guide:

  • Waste Segregation: Designate a specific, properly labeled waste container for halogenated organic compounds. This container should be separate from non-halogenated organic waste streams.[2][3]

  • Container Selection: Use a compatible container, such as a polyethylene carboy, that is in good condition, free of leaks, and has a secure, tight-fitting lid.[2][8] Avoid using metal safety cans, as halogenated solvents can produce acids that corrode metal.[8]

  • Labeling: Before adding any waste, affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".

    • Approximate percentages of all chemical constituents if it is a mixed waste stream.[2]

    • Relevant hazard warnings (e.g., Flammable, Toxic).[2]

  • Waste Accumulation:

    • Conduct all waste transfers inside a certified chemical fume hood.[2]

    • Do not overfill the container; leave at least 5% of headspace to allow for thermal expansion.[2]

    • Keep the container tightly closed when not in use.[2][4]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[2]

    • Ensure the container is stored in secondary containment, such as a chemically resistant tub.[2][8]

    • Store away from incompatible materials (acids, bases, heavy metals, oxidizing agents), direct sunlight, and sources of heat or ignition.[2][8] The storage area should be cool and well-ventilated.[2]

  • Final Disposal:

    • Once the container is full, or if waste has been accumulated for a designated period, arrange for disposal through a licensed professional waste disposal service.[5][9]

    • The primary recommended method of disposal for halogenated organic compounds is incineration in a facility equipped with an afterburner and scrubber.[3][5]

    • Ensure compliance with all federal, state, and local regulations regarding hazardous waste disposal.[5]

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[2][3]
Recommended Disposal Incineration with afterburner and scrubber[5]
Container Headspace Minimum 5%[2]
Incompatible Wastes Non-halogenated organics, acids, bases, heavy metals, oxidizing agents[2][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Flame Retardant Clothing start->ppe segregate Segregate Waste: Is it a Halogenated Compound? ppe->segregate halogenated_container Use Designated Halogenated Waste Container segregate->halogenated_container Yes non_halogenated_container Use Separate Non-Halogenated Waste Container segregate->non_halogenated_container No label_container Label Container with Hazardous Waste Tag halogenated_container->label_container add_waste Add Waste in Fume Hood (Leave 5% Headspace) label_container->add_waste store_waste Store in Secondary Containment in Satellite Accumulation Area add_waste->store_waste disposal_request Request Pickup from Licensed Disposal Service store_waste->disposal_request end End: Proper Disposal disposal_request->end

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling 4-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required equipment.

Body Protection Eye and Face Protection Hand Protection
Chemical-resistant lab coat.[1][2]Tightly fitting safety goggles or a face shield.[3][4]Disposable nitrile gloves are the minimum requirement.[1] For extended contact, consider double gloving or using Silver Shield gloves underneath.[1] Always inspect gloves before use and use proper removal techniques.[4]
Flame-retardant antistatic protective clothing.[4]Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][4]
Closed-toe shoes and long pants are a minimum requirement in any laboratory setting.[1][2]
Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]

  • Avoid contact with skin and eyes.[4][5]

  • Avoid inhaling vapor or mist.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][5][6]

  • All equipment used when handling the product must be grounded.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][5][8]

  • Keep the container tightly closed.[3][5][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][4]

Spill and Emergency Procedures

Immediate and appropriate response to spills and exposures is critical.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.[4][5]

  • Ventilate: Ensure adequate ventilation.[4][5]

  • Contain: Contain the spillage using non-combustible absorbent materials like sand or earth.[7]

  • Collect: Use spark-proof tools and an electrically protected vacuum cleaner or wet-brushing to collect the absorbed material.[4][7]

  • Dispose: Place the collected waste in a suitable, closed container for disposal according to local regulations.[4][5]

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3][4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4][5]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

  • Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[3][4]

Physical and Chemical Properties
Property Value
Molecular Formula C7H7F
Molecular Weight 110.13 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Melting Point -56 °C[6]
Boiling Point 116 °C at 760 mmHg[6]
Flash Point 10 °C[6]
Specific Gravity 1.000[6]
Solubility Insoluble in water[6]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

A Preparation & Pre-Handling B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Work in Ventilated Area (Fume Hood) B->C Step 2 D Handling this compound C->D Step 3 E Use Grounded Equipment & Non-Sparking Tools D->E During Handling F Post-Handling D->F After Use G Tightly Seal Container F->G Step 4a I Decontaminate Work Area F->I Step 5 H Store in Cool, Dry, Well-Ventilated Area G->H Step 4b J Properly Dispose of Waste I->J Step 6 K Remove & Dispose of PPE J->K Step 7 L Wash Hands Thoroughly K->L Step 8

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.